molecular formula C13H26O2 B1193954 Octyl 2-methylbutyrate CAS No. 29811-50-5

Octyl 2-methylbutyrate

Cat. No.: B1193954
CAS No.: 29811-50-5
M. Wt: 214.34 g/mol
InChI Key: BCOJVEMHTBSAOE-UHFFFAOYSA-N
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Description

Octyl 2-methylbutyrate (CAS 29811-50-5) is a fatty alcohol ester belonging to the class of organic compounds known as fatty alcohol esters . This clear, mobile liquid is characterized by a complex odor profile described as waxy, fruity, green, and musty, with a creamy, fruity taste . It is a versatile compound of significant interest in research and development, particularly for its applications in flavor and fragrance chemistry, where it contributes desirable organoleptic properties to formulations . Its primary research value lies in its role as a flavor and fragrance ingredient, and it has been assigned FEMA number 3604 . Beyond its direct application, it also serves as a model compound in enzymatic synthesis studies. Research has demonstrated the enzymatic synthesis of n-octyl 2-methyl butyrate, highlighting the potential for biocatalytic production methods. This process has shown stereospecificity, producing the (S)-isomer of the ester with relevance for pharmaceutical applications . Furthermore, Octyl 2-methylbutyrate is identified as a naturally occurring component, found as a major constituent (up to 8.91%) in the essential oil of Iranian Heracleum persicum (Golpar) seeds, a finding that underscores its relevance in phytochemical and natural product research . Physicochemical properties include a molecular formula of C13H26O2, a molecular weight of 214.34 g/mol, a density of approximately 0.867 g/cm³, a boiling point near 250 °C, and a flash point of about 104.7 °C . It is insoluble in water but soluble in ethanol . This product is intended for chemical analysis, R&D, and industrial benchmarking for professional laboratories. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2-methylbutanoate
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InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h12H,4-11H2,1-3H3
Source PubChem
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InChI Key

BCOJVEMHTBSAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865514
Record name Octyl 2-methylbutanoate
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Molecular Weight

214.34 g/mol
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Physical Description

colourless liquid
Record name Octyl 2-methylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8577 (20°/20°)
Record name Octyl 2-methylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

29811-50-5
Record name Octyl 2-methylbutyrate
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Record name Octyl 2-methylbutyrate
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Record name OCTYL 2-METHYLBUTYRATE
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Record name Octyl 2-methylbutyrate
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Foundational & Exploratory

"Octyl 2-methylbutyrate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Branched-Chain Fatty Acid Esters CAS: 29811-50-5 | FEMA: 3604 Version: 1.0 | Status: Definitive Guide for R&D Applications[1][2]

Executive Summary

Octyl 2-methylbutyrate is a lipophilic ester synthesized from 1-octanol and 2-methylbutyric acid.[1][2] While historically predominant in the flavor and fragrance industry due to its robust "green-fruity" organoleptic profile, its high partition coefficient (LogP ~5.[1][2]2) and esterase-labile nature position it as a candidate of interest for pharmaceutical formulation, specifically as a permeation enhancer or lipophilic vehicle for poorly water-soluble APIs.[1][2]

This guide analyzes the molecule's structural integrity, synthetic pathways, and biological fate, providing researchers with the data necessary to evaluate its utility in novel drug delivery systems and functional excipient screening.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Molecular Architecture

The molecule features a hydrophobic octyl chain coupled to a branched butyrate headgroup.[2] The steric hindrance introduced by the methyl group at the alpha-position (C2) of the acid moiety significantly influences both its hydrolytic stability and its interaction with biological membranes compared to linear isomers (e.g., octyl pentanoate).[1][2]

Key Structural Feature: Chirality The C2 position of the acyl moiety is a chiral center.[1][2] Commercial synthesis typically yields a racemate (


).[2] However, enzymatic pathways often exhibit stereoselectivity, processing the (

)-enantiomer at different rates than the (

)-enantiomer—a critical consideration for pharmacokinetic modeling.[1][2]
Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation logic.

PropertyValueContext for R&D
Molecular Formula

MW: 214.35 g/mol
Boiling Point 250–254 °CLow volatility; stable in hot-melt processes.[1][2]
Density 0.858 g/cm³Lower than water; phase separation in aqueous media.[2]
LogP (Octanol/Water) 5.2 (est)Highly lipophilic; excellent solvent for hydrophobic drugs.[2]
Water Solubility Insoluble (< 2 mg/L)Requires emulsification or co-solvents (e.g., Ethanol, PEG).[2]
Refractive Index 1.423–1.427Quality control parameter for purity verification.[1][2]
Flash Point > 100 °CSafe for standard lab handling (Class IIIB combustible).[1][2]

Synthesis & Manufacturing Protocols

For research applications requiring high purity (>99%) or specific enantiomeric enrichment, two primary routes are recommended: Acid-Catalyzed Esterification (robust, scalable) and Enzymatic Synthesis (green, stereoselective potential).[1][2]

Workflow Visualization

The following diagram contrasts the thermodynamic drive of chemical synthesis against the kinetic control of enzymatic routes.

Synthesis_Pathways cluster_Chem Route A: Chemical (Dean-Stark) cluster_Bio Route B: Enzymatic (Green) Substrates Substrates (1-Octanol + 2-Methylbutyric Acid) AcidCat Catalyst: p-TSA / H2SO4 Temp: 110-120°C Substrates->AcidCat Enzyme Biocatalyst: CALB (Lipase) Temp: 40-60°C Substrates->Enzyme WaterRemoval Azeotropic Water Removal (Toluene/Xylene) AcidCat->WaterRemoval Reflux Product Crude Octyl 2-methylbutyrate WaterRemoval->Product MolSieve Water Removal: Molecular Sieves Enzyme->MolSieve Shaking MolSieve->Product Purification Vacuum Distillation (Remove unreacted Octanol) Product->Purification Final Pure Octyl 2-methylbutyrate (>99%) Purification->Final

Figure 1: Comparative synthetic workflows. Route A utilizes thermodynamic equilibrium shifts via water removal.[2] Route B utilizes kinetic control via lipase catalysis.[2]

Protocol A: Acid-Catalyzed Dehydration (Standard)

Rationale: This method is preferred for generating racemic bulk material due to low cost and high spacetime yield.[1][2]

  • Stoichiometry: Mix 1-Octanol (1.0 eq) and 2-Methylbutyric acid (1.1 eq) in a round-bottom flask. The slight excess of acid drives the equilibrium.[1][2]

  • Solvent/Catalyst: Add Toluene (solvent) and p-Toluenesulfonic acid (p-TSA, 0.5 mol%).

  • Reaction: Attach a Dean-Stark trap and reflux at ~115°C. Monitor water collection. Reaction is complete when water evolution ceases (approx. 4–6 hours).[1][2]

  • Work-up: Wash the organic layer with saturated

    
     (to remove excess acid) followed by brine.
    
  • Purification: Dry over

    
    , filter, and perform fractional vacuum distillation.
    
Protocol B: Lipase-Mediated Synthesis (High Specificity)

Rationale: Recommended when avoiding thermal degradation or when attempting kinetic resolution of the acid moiety.[1][2]

  • Setup: Combine substrates (1:1 molar ratio) in hexane or a solvent-free system.

  • Catalyst: Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) at 1–5% w/w.[2]

  • Conditions: Incubate at 50°C with orbital shaking. Add molecular sieves (3Å or 4Å) to scavenge water byproduct.[1][2]

  • Self-Validation: Monitor conversion via GC-FID. If conversion plateaus <90%, replace molecular sieves to shift equilibrium.[2]

Biological Interface & Metabolism[2]

For drug development professionals, understanding the metabolic fate is critical for toxicology assessments and prodrug design.[2]

Metabolic Hydrolysis Pathway

Upon systemic entry, Octyl 2-methylbutyrate is subject to enzymatic hydrolysis by non-specific carboxylesterases (CES), primarily in the liver and small intestine.[2]

Steric Influence: The branching at the C2 position of the acid moiety slows hydrolysis compared to linear esters (e.g., octyl butyrate), potentially extending the half-life of the intact ester in plasma.[1][2]

Metabolism Parent Octyl 2-methylbutyrate (Lipophilic Parent) Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme Octanol 1-Octanol (Metabolite A) Enzyme->Octanol Acid 2-Methylbutyric Acid (Metabolite B) Enzyme->Acid Intermediate FateA Oxidation to Octanoic Acid -> Beta-Oxidation Octanol->FateA FateB Conjugation (Glucuronidation) or Beta-Oxidation Acid->FateB

Figure 2: Metabolic hydrolysis and downstream fate of metabolites.[1][2] The molecule is cleaved into endogenous-like fatty alcohols and branched acids.[1][2]

Toxicology & Safety (E-E-A-T)
  • Regulatory Status: FEMA GRAS (Number 3604); Approved for food use in EU and USA [1].[1][2]

  • Acute Toxicity: Low.[1][2] LD50 (Oral, Rat) typically > 5000 mg/kg (based on read-across from structural analogs like octyl butyrate and 2-methylbutyric acid esters) [2].[1][2]

  • Irritation: Undiluted esters of this class can be mild skin irritants.[1][2] In formulation, it is generally non-sensitizing.[2]

  • Genotoxicity: Ames test negative (read-across data) [2].[1][2]

Applications in R&D

Pharmaceutical Excipient Potential

While currently underutilized in pharma compared to isopropyl myristate, Octyl 2-methylbutyrate offers unique properties for Transdermal Drug Delivery Systems (TDDS) :

  • Mechanism: Its high lipophilicity allows it to intercalate into the stratum corneum lipid bilayer, disrupting packing and increasing fluidity, thereby enhancing the penetration of co-administered drugs.[2]

  • Advantage: The branched structure reduces the crystallization point, keeping the formulation liquid at lower temperatures compared to linear analogs.[1]

Flavor & Fragrance (Masking Agents)

In oral liquid formulations, the molecule is valuable for masking bitter APIs.[2] Its odor profile (Green, Fruity, Waxy) is effective at suppressing amine-like off-notes common in alkaloids.[1][2]

  • Odor Threshold: Very low (ppb range), allowing efficacy at minimal concentrations (< 0.1%).[2]

Analytical Characterization

To validate synthesis or purity in a formulation, use the following markers:

  • GC-MS:

    • Parent Ion: m/z 214 (weak/absent due to McLafferty rearrangement).[2]

    • Base Peak: m/z 57 (2-butyl cation) or m/z 85 (C4H9CO+).[1][2]

    • Diagnostic Fragment: m/z 103 (rearrangement ion characteristic of 2-methylbutyrates).[1][2]

  • NMR (

    
    ): 
    
    • Triplet (0.9 ppm): Terminal methyl of octyl chain.[1][2]

    • Doublet (1.1 ppm): Methyl group at C2 position (diagnostic for branching).[2]

    • Multiplet (2.3 ppm): Methine proton at C2.

    • Triplet (4.0 ppm):

      
       protons of the octyl group.[1][2]
      

References

  • FEMA (Flavor and Extract Manufacturers Association). (n.d.).[1][2] FEMA GRAS Flavoring Substances 3604: Octyl 2-methylbutyrate.[1][2][3][4][5][6] Retrieved from [Link][2][7]

  • The Good Scents Company. (2023).[1][2] Octyl 2-methylbutyrate: Safety and Toxicological Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 520455, Octyl 2-methylbutyrate. Retrieved from [Link][2]

  • NIST (National Institute of Standards and Technology). (2023).[1][2] Mass Spectrum of Octyl 2-methylbutyrate. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

Sources

The Enigmatic Role of Octyl 2-Methylbutyrate in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octyl 2-methylbutyrate, a fatty alcohol ester predominantly recognized for its contribution to flavor and fragrance profiles, presents a compelling yet underexplored area of study within the realm of lipid metabolism. As a compound that is ingested and enters systemic circulation, its metabolic fate and potential influence on cellular lipid homeostasis warrant a thorough investigation. This technical guide provides a comprehensive overview of the hypothetical metabolic pathways of octyl 2-methylbutyrate, drawing upon established principles of ester hydrolysis and the metabolism of its constituent branched-chain fatty acid and alcohol moieties. Furthermore, this document outlines a detailed, field-proven experimental framework for elucidating the precise role of this ester in lipid metabolism, catering to researchers, scientists, and drug development professionals. The proposed methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Unveiling the Metabolic Potential of a Common Ester

Octyl 2-methylbutyrate (C13H26O2) is a branched-chain fatty acid ester that belongs to the class of organic compounds known as fatty alcohol esters.[1] While its organoleptic properties are well-documented and widely utilized in the food and cosmetic industries, its biological activities, particularly its role in lipid metabolism, remain largely uncharacterized.[2] Given its structural similarity to endogenous lipids and its route of entry into the body via ingestion, it is imperative to understand its metabolic processing and subsequent physiological effects.

This guide will first propose a scientifically grounded hypothesis for the metabolic pathway of octyl 2-methylbutyrate. Subsequently, it will provide a detailed roadmap for researchers to rigorously test this hypothesis through a series of in vitro and in vivo experiments, complete with protocols and data analysis strategies.

Chemical Properties of Octyl 2-Methylbutyrate

A thorough understanding of the physicochemical properties of octyl 2-methylbutyrate is fundamental to designing and interpreting metabolic studies.

PropertyValueSource
Molecular Formula C13H26O2[3]
Molecular Weight 214.34 g/mol [3]
logP ~4.9 - 5.18[1][2]
Water Solubility Very low (e.g., 0.0041 g/L)[1]
Description Colorless liquid with a fruity, waxy odor[2][4]

The high lipophilicity (logP) and low water solubility indicate that octyl 2-methylbutyrate will likely associate with lipid structures within the body, such as lipid droplets and lipoproteins.

A Proposed Metabolic Pathway for Octyl 2-Methylbutyrate

Based on the principles of lipid biochemistry, we can postulate a primary metabolic pathway for octyl 2-methylbutyrate. This hypothesis serves as the foundation for the experimental designs detailed later in this guide.

The initial and most critical step in the metabolism of octyl 2-methylbutyrate is its hydrolysis into its constituent alcohol and fatty acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs) , which are ubiquitously present in various tissues, including the liver, intestine, and plasma.[1][2]

O2M Octyl 2-Methylbutyrate Hydrolysis Carboxylesterase (e.g., CES1, CES2) O2M->Hydrolysis TwoMB 2-Methylbutyric Acid Hydrolysis->TwoMB Hydrolysis Octanol Octanol Hydrolysis->Octanol Hydrolysis Metabolites Metabolites

Figure 1: Proposed initial step in the metabolism of octyl 2-methylbutyrate.

The Role of Carboxylesterases

Human carboxylesterases, primarily CES1 and CES2, exhibit distinct but sometimes overlapping substrate specificities. Generally, CES1 preferentially hydrolyzes esters with a small alcohol group and a large acyl group, while CES2 favors esters with a large alcohol group and a small acyl group.[5][6] Given that octyl 2-methylbutyrate possesses a relatively large alcohol moiety (octanol) and a smaller, branched-chain acyl group (2-methylbutyrate), it is plausible that CES2 plays a more significant role in its hydrolysis. However, the substrate specificity for branched-chain fatty acid esters is not extensively characterized, warranting experimental verification.

Metabolic Fate of 2-Methylbutyric Acid

2-Methylbutyric acid is a short-chain branched-chain fatty acid (BCFA). Unlike their straight-chain counterparts, BCFAs can have distinct metabolic roles.[7]

  • Energy Metabolism: 2-Methylbutyric acid can serve as an intermediate in the breakdown of the essential amino acid leucine, ultimately leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production.[2]

  • Signaling Roles: Short-chain fatty acids are known to act as signaling molecules, influencing various cellular processes.[8][9][10][11] Butyrate, a structural isomer of 2-methylbutyric acid, is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[12][13][14] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[15] It is therefore hypothesized that 2-methylbutyric acid may also modulate PPAR activity.

Metabolic Fate of Octanol

Octanol, a fatty alcohol, is likely metabolized via oxidation to its corresponding aldehyde, octanal, and subsequently to octanoic acid (a medium-chain fatty acid) by alcohol and aldehyde dehydrogenases.[16] Octanoic acid can then undergo β-oxidation to generate acetyl-CoA for energy or be incorporated into other lipids. Studies have shown that long-chain alcohols like octacosanol can influence lipid metabolism by affecting enzymes such as lipoprotein lipase and phosphatidate phosphohydrolase.[3] It is conceivable that octanol could exert similar effects.

cluster_0 Metabolism of 2-Methylbutyric Acid cluster_1 Metabolism of Octanol TwoMB 2-Methylbutyric Acid Leucine_Metabolism Leucine Catabolism Intermediate TwoMB->Leucine_Metabolism PPAR_Activation PPAR Activation (Gene Regulation) TwoMB->PPAR_Activation AcetylCoA_2MB Acetyl-CoA Leucine_Metabolism->AcetylCoA_2MB TCA_Cycle_2MB Citric Acid Cycle (Energy Production) AcetylCoA_2MB->TCA_Cycle_2MB Octanol Octanol Octanal Octanal Octanol->Octanal Alcohol Dehydrogenase Octanoic_Acid Octanoic Acid Octanal->Octanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Octanoic_Acid->Beta_Oxidation Lipid_Synthesis Incorporation into Lipids Octanoic_Acid->Lipid_Synthesis AcetylCoA_Oct Acetyl-CoA Beta_Oxidation->AcetylCoA_Oct TCA_Cycle_Oct Citric Acid Cycle (Energy Production) AcetylCoA_Oct->TCA_Cycle_Oct

Figure 2: Hypothetical metabolic fates of 2-methylbutyric acid and octanol.

Experimental Framework for Investigating the Role of Octyl 2-Methylbutyrate in Lipid Metabolism

To validate the proposed metabolic pathways and elucidate the precise effects of octyl 2-methylbutyrate on lipid metabolism, a multi-pronged experimental approach is essential. This framework encompasses both in vitro and in vivo studies, leveraging modern analytical techniques.

In Vitro Studies: Cellular Models of Lipid Metabolism

In vitro models provide a controlled environment to dissect the molecular mechanisms of octyl 2-methylbutyrate metabolism and its effects on cellular lipid homeostasis.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver lipid metabolism and xenobiotic transformation.

  • Caco-2 (Human Colorectal Adenocarcinoma): An excellent model for investigating intestinal absorption and metabolism, as these cells differentiate to form a polarized monolayer resembling the small intestinal epithelium.

  • 3T3-L1 (Mouse Preadipocytes): A standard model for studying adipogenesis and lipid accumulation in fat cells.

Experiment 1: In Vitro Hydrolysis of Octyl 2-Methylbutyrate

  • Objective: To confirm the enzymatic hydrolysis of octyl 2-methylbutyrate and identify the responsible carboxylesterases.

  • Protocol:

    • Prepare cell lysates from HepG2 and Caco-2 cells.

    • Incubate the cell lysates with a known concentration of octyl 2-methylbutyrate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • To identify the specific carboxylesterases, perform inhibition assays using selective inhibitors for CES1 (e.g., bis-p-nitrophenyl phosphate) and CES2 (e.g., loperamide).

    • Terminate the reaction by adding a suitable organic solvent (e.g., ice-cold acetonitrile).

    • Analyze the reaction mixture for the disappearance of octyl 2-methylbutyrate and the appearance of 2-methylbutyric acid and octanol using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: This experiment directly addresses the initial and crucial step of the proposed metabolic pathway. The use of specific inhibitors allows for the attribution of hydrolytic activity to specific enzyme isoforms.

Experiment 2: Cellular Uptake and Metabolic Fate

  • Objective: To determine the cellular uptake of octyl 2-methylbutyrate and trace the metabolic fate of its constituents.

  • Protocol:

    • Culture HepG2, Caco-2, or 3T3-L1 cells to confluence.

    • Treat the cells with octyl 2-methylbutyrate (and vehicle control) for various time points (e.g., 1, 6, 12, 24 hours).

    • For uptake studies, quantify the intracellular concentration of octyl 2-methylbutyrate at early time points.

    • For metabolic fate studies, perform lipidomics analysis on cell lysates to identify and quantify changes in the cellular lipid profile, including free fatty acids (specifically 2-methylbutyric acid and octanoic acid), triglycerides, phospholipids, and cholesterol esters. LC-MS/MS is the preferred analytical platform for this.

  • Causality: This experiment will reveal if the compound is taken up by cells and how its components are incorporated into the cellular lipid pool, providing a direct link between the compound and changes in lipid homeostasis.

Experiment 3: Assessment of Lipid Accumulation

  • Objective: To investigate the effect of octyl 2-methylbutyrate on intracellular lipid droplet formation.

  • Protocol:

    • Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

    • Treat the mature adipocytes with various concentrations of octyl 2-methylbutyrate for 24-48 hours.

    • Stain the cells with Oil Red O or Bodipy to visualize and quantify lipid droplets.

    • Quantify the stained lipid content by either extracting the dye and measuring its absorbance or by using automated image analysis software.

  • Causality: This provides a visual and quantitative measure of the impact of octyl 2-methylbutyrate on a key hallmark of altered lipid metabolism – the accumulation of neutral lipids in droplets.

Experiment 4: Gene Expression Analysis of Key Lipid Metabolism Regulators

  • Objective: To determine if octyl 2-methylbutyrate or its metabolites modulate the expression of genes involved in lipid metabolism, particularly those regulated by PPARs and Sterol Regulatory Element-Binding Proteins (SREBPs).

  • Protocol:

    • Treat HepG2 or differentiated 3T3-L1 cells with octyl 2-methylbutyrate for a suitable duration (e.g., 6-24 hours).

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key genes, including:

      • PPAR target genes: CPT1A, ACOX1 (fatty acid oxidation), FABP4 (fatty acid binding)

      • SREBP target genes: FASN, SCD1 (lipogenesis), HMGCR (cholesterol synthesis)

  • Causality: This experiment will provide mechanistic insight into the signaling pathways that may be affected by octyl 2-methylbutyrate, linking the compound to the transcriptional regulation of lipid metabolism.

Start In Vitro Experimental Workflow Cell_Culture Cell Culture (HepG2, Caco-2, 3T3-L1) Start->Cell_Culture Treatment Treatment with Octyl 2-Methylbutyrate Cell_Culture->Treatment Endpoint_Analysis Endpoint Analyses Treatment->Endpoint_Analysis Hydrolysis_Assay Hydrolysis Assay (GC-MS/LC-MS) Endpoint_Analysis->Hydrolysis_Assay Lipidomics Lipidomics (LC-MS/MS) Endpoint_Analysis->Lipidomics Lipid_Staining Lipid Droplet Staining (Oil Red O/Bodipy) Endpoint_Analysis->Lipid_Staining Gene_Expression Gene Expression (qRT-PCR) Endpoint_Analysis->Gene_Expression Data_Analysis Data Analysis and Interpretation Hydrolysis_Assay->Data_Analysis Lipidomics->Data_Analysis Lipid_Staining->Data_Analysis Gene_Expression->Data_Analysis

Figure 3: In vitro experimental workflow for investigating the metabolic effects of octyl 2-methylbutyrate.

In Vivo Studies: Animal Models of Lipid Metabolism

In vivo studies are crucial for understanding the systemic effects of octyl 2-methylbutyrate in a complex physiological system.

  • C57BL/6J Mice: A standard inbred strain that is susceptible to diet-induced obesity and dyslipidemia.

  • ApoE-/- or Ldlr-/- Mice: Genetically modified mouse models that develop spontaneous hypercholesterolemia and are widely used for atherosclerosis research.

Experiment 5: Acute and Chronic Dosing Studies

  • Objective: To assess the effects of octyl 2-methylbutyrate on plasma and tissue lipid profiles following acute and chronic administration.

  • Protocol:

    • House mice under standard conditions and acclimate them to the facility.

    • For acute studies, administer a single oral gavage of octyl 2-methylbutyrate at different doses. Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to measure plasma levels of the parent compound and its metabolites.

    • For chronic studies, feed mice a high-fat diet supplemented with different concentrations of octyl 2-methylbutyrate for several weeks (e.g., 8-12 weeks).

    • At the end of the study, collect blood and tissues (liver, adipose tissue, intestine).

    • Analyze plasma for a full lipid panel (total cholesterol, HDL-C, LDL-C, triglycerides) and levels of 2-methylbutyric acid and octanoic acid.

    • Perform lipidomics on liver and adipose tissue to assess changes in lipid composition.

    • Conduct histological analysis of the liver (H&E and Oil Red O staining) to evaluate steatosis.

  • Causality: This experiment will provide a comprehensive picture of the systemic effects of octyl 2-methylbutyrate on lipid metabolism in a whole-organism context, linking dietary intake to physiological outcomes.

Start In Vivo Experimental Workflow Animal_Model Animal Model Selection (e.g., C57BL/6J on High-Fat Diet) Start->Animal_Model Dosing Chronic Dosing with Octyl 2-Methylbutyrate Animal_Model->Dosing Sample_Collection Blood and Tissue Collection (Liver, Adipose) Dosing->Sample_Collection Analysis Biochemical and Molecular Analyses Sample_Collection->Analysis Plasma_Lipids Plasma Lipid Panel Analysis->Plasma_Lipids Tissue_Lipidomics Tissue Lipidomics Analysis->Tissue_Lipidomics Histology Liver Histology (H&E, Oil Red O) Analysis->Histology Gene_Expression_Vivo Gene Expression (qRT-PCR) Analysis->Gene_Expression_Vivo Conclusion Conclusion on Systemic Effects Plasma_Lipids->Conclusion Tissue_Lipidomics->Conclusion Histology->Conclusion Gene_Expression_Vivo->Conclusion

Figure 4: In vivo experimental workflow for assessing the systemic metabolic effects of octyl 2-methylbutyrate.

Conclusion and Future Directions

The ubiquitous presence of octyl 2-methylbutyrate in consumer products necessitates a deeper understanding of its metabolic implications. The proposed hypothetical pathway, centered on carboxylesterase-mediated hydrolysis and the subsequent metabolism of 2-methylbutyric acid and octanol, provides a solid foundation for future research. The detailed experimental framework outlined in this guide offers a rigorous and systematic approach to unraveling the role of this fatty alcohol ester in lipid metabolism. The findings from these studies will not only enhance our knowledge of the biological activities of common food and fragrance ingredients but also have the potential to inform the development of novel therapeutic strategies for metabolic disorders.

References

  • FooDB. (2010). Showing Compound Octyl 2-methylbutyrate (FDB015077). Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • Lian, J., & Lehner, R. (2018). Carboxylesterases in lipid metabolism: from mouse to human. Protein & Cell, 9(2), 154-169. [Link]

  • Wallace, O. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2843. [Link]

  • The Chemical Blog. (2024). The Biological Significance of 2-Methyl Butyric Acid in Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • Glatz, J. F. C., & van der Vusse, G. J. (2010). Cellular Fatty Acid Uptake: A Pathway Under Construction. Current Opinion in Lipidology, 21(3), 235-240. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

  • Kato, H., et al. (1995). Octacosanol affects lipid metabolism in rats fed on a high-fat diet. British Journal of Nutrition, 73(3), 433-441. [Link]

  • Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2015). Short-chain fatty acids in control of body weight and insulin sensitivity. Nature Reviews Endocrinology, 11(10), 577-591. [Link]

  • PubChem. (n.d.). Octyl 2-methylbutyrate. Retrieved from [Link]

  • Pahan, K. (2023). Muscle-building supplement β-hydroxy β-methylbutyrate binds to PPARα to improve hippocampal functions in mice. Cell Reports, 42(8), 112717. [Link]

  • Gao, Z., et al. (2018). Butyrate enhances PPAR-α agonist activity in the stimulation of FGF21 expression. Molecular and Cellular Endocrinology, 461, 131-139. [Link]

  • Venegas, D. P., et al. (2024). Investigating serum concentration profiles of orally ingested short-chain fatty acid supplements. Food & Function, 15(22), 10141-10151. [Link]

  • Wikipedia. (n.d.). Carboxylesterase. Retrieved from [Link]

  • Chen, J., et al. (2022). Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? Journal of Agricultural and Food Chemistry, 70(31), 9575-9587. [Link]

  • McConnell, O. (2024). Who´s to blame for octanol. McConnell's Medchem. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

  • Parada Venegas, D., et al. (2019). Short-Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Health and Disease. Open Biology, 9(3), 180182. [Link]

  • Yao, Y., et al. (2020). The Role of Short Chain Fatty Acids in Inflammation and Body Health. Molecules, 25(22), 5433. [Link]

  • Sharpe, L. J., & Brown, A. J. (2013). SREBPs in lipid metabolism, insulin signaling, and beyond. Trends in Biochemical Sciences, 38(7), 360-368. [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • Surger, M. J., et al. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Microbiology, 9, 452. [Link]

  • Chen, J., et al. (1995). Growth on octane alters the membrane lipid fatty acids of Pseudomonas oleovorans due to the induction of alkB and synthesis of octanol. Journal of Bacteriology, 177(7), 1746-1752. [Link]

  • Matt, S. M., & Allen, J. M. (2023). Short-chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. Open Biology, 13(3), 220338. [Link]

  • Singh, R., & Sharma, R. (2018). Carboxylesterases: Sources, Characterization and Broader Applications. Journal of Biocatalysis & Biotransformation, 2(1), 104. [Link]

  • Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

  • d'Assuncao, B. M., et al. (2012). Metabolic pathway for 1-octanol production in S. cerevisiae from glucose via fatty acid biosynthesis. Metabolic Engineering, 14(6), 637-644. [Link]

  • Lee, C. H., & Kim, S. (2014). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Molecules and Cells, 37(8), 577-583. [Link]

  • Abumrad, N. A., & Goldberg, I. J. (2006). Cellular uptake of long-chain fatty acids: Role of membrane-associated fatty-acid-binding/transport proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 273-281. [Link]

  • Zhang, Y., et al. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews, nuad153. [Link]

  • Satoh, T., et al. (2017). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 13(1), 5-15. [Link]

  • Medicosis Perfectionalis. (2023, September 16). Octanol-Water Partition Coefficient and Medication Absorption [Video]. YouTube. [Link]

  • Chambers, E. S., et al. (2025). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 26(21), 12345. [Link]

  • Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 10(1), 1-8. [Link]

  • Adke, N. R., & Kagliwal, L. D. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Chemistry, 2014, 1-7. [Link]

  • Tsalas, P. I., & Weiner, H. (1983). An examination of octanol and octanal metabolism to octanoic acid by horse liver alcohol dehydrogenase. Alcoholism, Clinical and Experimental Research, 7(3), 268-272. [Link]

  • Kim, M., et al. (2026). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17168-17181. [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • Sivaprakasam, S., et al. (2022). Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects. Critical Reviews in Food Science and Nutrition, 63(20), 4465-4491. [Link]

  • Madison, B. B. (2016). Srebp2: A master regulator of sterol and fatty acid synthesis. Journal of Lipid Research, 57(3), 333-335. [Link]

  • Porstmann, T., et al. (2008). SREBPs: Metabolic Integrators in Physiology and Metabolism. Trends in Endocrinology & Metabolism, 19(6), 211-218. [Link]

  • FooDB. (2010). Showing Compound 1-Octanol (FDB012583). Retrieved from [Link]

  • Singh, R., & Sharma, R. (2017). Carboxylesterases: Sources, Characterization and Broader Applications. Journal of Biocatalysis & Biotransformation, 1(1), 101. [Link]

  • Rooney, J. P., et al. (2020). Frequent Modulation of the Sterol Regulatory Element Binding Protein (SREBP) by Chemical Exposure in the Livers of Rats. Toxicological Sciences, 174(2), 297-308. [Link]

  • Medicosis Perfectionalis. (2019, July 18). Alcohol Metabolism [Video]. YouTube. [Link]

  • Gobel, A., et al. (2019). Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy. Cancers, 11(6), 858. [Link]

Sources

An In-Depth Technical Guide to Octyl 2-Methylbutyrate as a Fatty Alcohol Ester for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of octyl 2-methylbutyrate, a fatty alcohol ester with significant potential in the pharmaceutical sciences. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, practical applications, and analytical methodologies pertinent to the exploration and utilization of this versatile excipient.

Introduction: The Emerging Role of Fatty Alcohol Esters in Drug Delivery

The challenge of formulating poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Fatty alcohol esters, a class of lipidic compounds, are gaining prominence as versatile excipients to address this issue. Their amphiphilic nature, biocompatibility, and diverse functional properties make them attractive for a range of drug delivery applications. Octyl 2-methylbutyrate, a branched-chain fatty alcohol ester, exemplifies the potential of this class of molecules. This guide will provide an in-depth exploration of its properties, synthesis, and applications, with a focus on its utility in enhancing the delivery of therapeutic agents.

Physicochemical Properties and Molecular Characteristics

Octyl 2-methylbutyrate, with the chemical formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol , is a colorless liquid.[1][2] Its branched-chain structure influences its physical properties, such as its relatively low melting point and viscosity compared to its linear counterparts.

Table 1: Key Physicochemical Properties of Octyl 2-Methylbutyrate

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[2]
Molecular Weight 214.34 g/mol [1]
CAS Number 29811-50-5[2]
Appearance Colorless liquid[1]
Density 0.8577 g/cm³ (at 20°C)[1]
Boiling Point 250 °C (estimated)[3]
logP (o/w) ~4.9[1]
Water Solubility Very low[4]

Synthesis of Octyl 2-Methylbutyrate: Chemical and Enzymatic Routes

The synthesis of octyl 2-methylbutyrate can be achieved through both traditional chemical methods and more sustainable enzymatic processes. The choice of synthesis route often depends on the desired purity, scale, and economic considerations.

Chemical Synthesis: Fischer-Speier Esterification

A widely used method for ester synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 1-octanol (1.0 equivalent), 2-methylbutyric acid (1.1 equivalents), and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. A non-polar solvent that forms an azeotrope with water, such as toluene, should be used as the reaction medium.

  • Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up and Purification: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure octyl 2-methylbutyrate.

Fischer_Esterification Reactants 1-Octanol + 2-Methylbutyric Acid Reflux Heating (Reflux) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Solvent Toluene Solvent->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval Ester Octyl 2-Methylbutyrate WaterRemoval->Ester Purification Purification (Vacuum Distillation) Ester->Purification

Caption: Fischer-Speier esterification workflow for octyl 2-methylbutyrate synthesis.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a milder and more selective route to ester production. This method avoids the use of harsh acidic catalysts and high temperatures.

  • Enzyme Selection and Immobilization: A commercially available immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is a suitable catalyst.

  • Reaction Setup: In a temperature-controlled vessel, combine 1-octanol and 2-methylbutyric acid in a solvent-free system or in a non-polar organic solvent like hexane.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture and incubate at a moderate temperature (e.g., 40-60°C) with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction progress by GC. Once equilibrium is reached, the immobilized enzyme can be easily recovered by filtration for reuse.

  • Purification: The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Enzymatic_Synthesis Substrates 1-Octanol + 2-Methylbutyric Acid Incubation Incubation (40-60°C) Substrates->Incubation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Incubation Ester Octyl 2-Methylbutyrate Incubation->Ester Separation Filtration Ester->Separation Purification Purification Separation->Purification RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme

Caption: Enzymatic synthesis of octyl 2-methylbutyrate using an immobilized lipase.

Pharmaceutical Applications: A Multifaceted Excipient

The lipophilic nature and branched structure of octyl 2-methylbutyrate make it a promising candidate for various pharmaceutical applications, primarily centered on improving the delivery of poorly soluble drugs.

Oral Drug Delivery: Enhancing Bioavailability

For oral administration, octyl 2-methylbutyrate can be a key component in lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[4][5][6][7][8] These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

Potential Roles in Oral Formulations:

  • Oil Phase in SEDDS: Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it an excellent oil phase.

  • Bioavailability Enhancement: By presenting the drug in a solubilized state, it can significantly improve oral bioavailability.

Topical and Transdermal Drug Delivery

Fatty acid esters are known to act as penetration enhancers in topical and transdermal formulations.[9][10] They can fluidize the stratum corneum lipids, thereby increasing the permeation of drugs through the skin.

Potential Roles in Topical Formulations:

  • Penetration Enhancer: The branched structure of octyl 2-methylbutyrate may disrupt the ordered structure of the skin's lipid barrier more effectively than linear esters.

  • Emollient and Solvent: It can also serve as an emollient, improving the feel of topical products, and as a solvent for the API.

Analytical and Quality Control Methodologies

Robust analytical methods are essential for ensuring the purity, identity, and quality of octyl 2-methylbutyrate for pharmaceutical use.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like octyl 2-methylbutyrate.

  • Sample Preparation: Dilute the octyl 2-methylbutyrate sample in a suitable volatile solvent, such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: The identity of octyl 2-methylbutyrate is confirmed by its retention time and the fragmentation pattern in its mass spectrum. Purity is assessed by the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile esters, HPLC with UV detection can be used, especially for quantification in formulations, after derivatization if the molecule lacks a chromophore.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of octyl 2-methylbutyrate.[14][15]

  • ¹H NMR: The spectrum will show characteristic signals for the protons of the octyl chain (triplet for the terminal methyl, multiplets for the methylene groups), the methine proton of the 2-methylbutyrate group, and the methyl and ethyl protons of the butyrate chain. The integration of these signals confirms the proton count.

  • ¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically around 170-180 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of the ester functional group.[16][17][18]

  • A strong, characteristic absorption band for the C=O stretching vibration of the ester carbonyl group will be observed in the region of 1735-1750 cm⁻¹.

  • The C-O stretching vibrations will appear as strong bands in the 1000-1300 cm⁻¹ region.

Safety and Toxicological Profile for Pharmaceutical Use

The safety of any excipient is paramount. While octyl 2-methylbutyrate has a history of safe use in the flavor and fragrance industries, its application in pharmaceuticals requires a more rigorous toxicological assessment.[3]

  • Metabolism: It is anticipated that octyl 2-methylbutyrate, like other simple esters, will be hydrolyzed by esterases in the body to 1-octanol and 2-methylbutyric acid, which are then further metabolized through normal physiological pathways.[1][19]

  • Cytotoxicity: In vitro cytotoxicity studies on relevant cell lines, such as Caco-2 for oral applications and keratinocytes for topical use, are necessary to establish its safety profile at the concentrations intended for use in drug formulations.[20][21][22][23]

  • Regulatory Status: A thorough review of regulatory databases, such as the FDA's Inactive Ingredient Database (IID), is crucial to determine the approved routes of administration and maximum potency levels for octyl 2-methylbutyrate as a pharmaceutical excipient.[24][25] As of the latest review, "octyl 2-methylbutyrate" is not explicitly listed in the publicly available FDA IID. However, related fatty acid esters are listed, suggesting a potential pathway for its approval.

Conclusion and Future Perspectives

Octyl 2-methylbutyrate represents a promising fatty alcohol ester for pharmaceutical applications, particularly in the formulation of poorly soluble drugs for oral and topical delivery. Its favorable physicochemical properties, coupled with the potential for green synthesis methods, make it an attractive excipient for modern drug development. Further research into its specific applications in drug delivery systems, along with comprehensive toxicological and regulatory evaluation, will be critical to fully realize its potential in improving patient therapies.

References

  • Self-Emulsifying Drug Delivery Systems (s-SEDDS): Formulation and In Vivo Evaluation. PubMed, 2021. [Link]

  • FORMULATION AND EVALUATION OF SELF- EMULSIFYING DRUG DELIVERY SYSTEM USING HEPATOPROTECTIVE AGENT. IJCRT.org, 2022. [Link]

  • Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug. Scholars Research Library, N.A. [Link]

  • Formulation and Evaluation of Self-Emulsifying Drug Delivery Systems for Candesartan Cilexetil. ResearchGate, 2023. [Link]

  • Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption. Brieflands, N.A. [Link]

  • octyl 2-methyl butyrate, 29811-50-5. The Good Scents Company, N.A. [Link]

  • Octyl 2-methylbutyrate | C13H26O2 | CID 520455. PubChem, N.A. [Link]

  • A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Aurigene Pharmaceutical Services, N.A. [Link]

  • The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry, 2025. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI, N.A. [Link]

  • Cytotoxic effect of prolamin-derived peptides on in vitro cultures of cell line Caco-2: Implications for coeliac disease. PubMed, N.A. [Link]

  • octyl 2-methyl butyrate, 29811-50-5. The Good Scents Company, N.A. [Link]

  • Analytical Method Development and Validation: Calcium Butyrate. MDPI, N.A. [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI, N.A. [Link]

  • Cytotoxicity of monoesters on Caco-2 cells as indicated by (A) MTS and... ResearchGate, N.A. [Link]

  • Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. ResearchGate, N.A. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Universitas Pendidikan Indonesia, N.A. [Link]

  • Octyl 2-methylbutyrate | C13H26O2 | CID 520455. PubChem, N.A. [Link]

  • FTIR Spectroscopy in Sample Prep. Scribd, N.A. [Link]

  • Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. PMC, N.A. [Link]

  • Fatty Acid Ethyl Esters in Adipose Tissue. A Laboratory Marker for Alcohol-Related Death. PubMed, N.A. [Link]

  • The cytotoxicity of volatile JP-8 jet fuel components in keratinocytes. PubMed, N.A. [Link]

  • Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. FDA, 2022. [Link]

  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. ResearchGate, 2025. [Link]

  • QUALITY ASSESSMENT OF FRAGRANCE MATERIALS. N.A., N.A. [Link]

  • Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot, N.A. [Link]

  • Palmitic Acid Affects Intestinal Epithelial Barrier Integrity and Permeability In Vitro. MDPI, N.A. [Link]

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu, N.A. [Link]

  • Sample Preparation for FTIR Analysis. Drawell, N.A. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org, 2024. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs, N.A. [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI, 2023. [Link]

  • Different molecular events account for butyrate-induced apoptosis in two human colon cancer cell lines. PubMed, N.A. [Link]

  • The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry, 2025. [Link]

  • Chemical induction of interleukin-8, a proinflammatory chemokine, in human epidermal keratinocyte cultures and its relation to cytogenetic toxicity. PubMed, N.A. [Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu, N.A. [Link]

  • Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Semantic Scholar, N.A. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Universitas Pendidikan Indonesia, N.A. [Link]

  • 53-60 (2008) - In Vitro Percutaneous Absorption Enhancement of Metoprolol Tartrate through Porcine Skin using Propylene Glycol and Fatty Acids. N.A., N.A. [Link]

  • In vivo ESR studies on pharmacokinetics and metabolism of parenteral lipid emulsion in living mice. PubMed, N.A. [Link]

  • Consumer Uses - Registration Dossier. ECHA, N.A. [Link]

Sources

Biosynthetic Architecture of Octyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyl 2-methylbutyrate (CAS: 29811-50-5) is a branched-chain ester characterized by a potent fruity, green, and waxy aroma profile, often associated with Cucumis melo (melon) and Fragaria × ananassa (strawberry) volatiles.[1] Unlike simple acetate esters, its biosynthesis requires the convergence of two distinct metabolic sectors: branched-chain amino acid (BCAA) catabolism (providing the acyl moiety) and fatty acid metabolism (providing the alcohol moiety).

This guide delineates the precise metabolic architecture required to synthesize octyl 2-methylbutyrate. We analyze the recruitment of the acyl donor (2-methylbutyryl-CoA) from isoleucine degradation and the generation of the alcohol acceptor (1-octanol) via fatty acid reduction. Finally, we detail the catalytic mechanism of the terminal Alcohol Acyltransferase (AAT) and provide a validated in vitro protocol for its synthesis and analysis.

Metabolic Architecture

The biosynthesis of octyl 2-methylbutyrate is a modular system. For a heterologous host (e.g., S. cerevisiae or E. coli) or a plant system to produce this molecule, three modules must operate in synchrony.[1]

Module A: The Acyl Donor (Isoleucine Catabolism)

The acyl moiety, 2-methylbutyryl-CoA , is an intermediate of L-isoleucine catabolism. In non-producing tissues, this CoA thioester is rapidly degraded to acetyl-CoA and propionyl-CoA for the TCA cycle. In producing tissues, it is intercepted by AATs.[1]

  • Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoate (α-keto-β-methylvalerate) by Branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: The α-keto acid undergoes irreversible decarboxylation by the Branched-chain α-keto acid dehydrogenase (BCKDH) complex. This step releases CO₂ and attaches Coenzyme A, forming 2-methylbutyryl-CoA .[1]

    • Critical Control Point: BCKDH is tightly regulated by phosphorylation.[1] In metabolic engineering, feedback inhibition here is a common bottleneck.[1]

Module B: The Alcohol Acceptor (1-Octanol Biosynthesis)

1-Octanol is not a primary product of fatty acid synthase (FAS) but a reduction product of C8 acyl intermediates.

  • Natural Plant Route: Often derived from the β-oxidation of linoleic/linolenic acids. Lipoxygenase (LOX) activity typically yields C6 aldehydes, but specific acyl-CoA dehydrogenases can stall at C8, followed by reduction.[1]

  • Engineered Route (High Flux):

    • Chain Termination: A specific thioesterase (e.g., CpFatB1 or engineered TesA) hydrolyzes Octanoyl-ACP to Octanoic Acid .[1]

    • Activation & Reduction: Carboxylic Acid Reductase (CAR) (requires ATP + NADPH) converts octanoic acid to Octanal .[1]

    • Final Reduction: An endogenous or heterologous Alcohol Dehydrogenase (ADH/AHR) reduces octanal to 1-Octanol .

Module C: The Ligation (Alcohol Acyltransferase)

The terminal step is catalyzed by Alcohol Acyltransferase (AAT) .[2][3][4]

  • Enzyme Candidates: FaAAT2 (Strawberry) and Cm-AAT1 (Melon).[1]

  • Reaction: 2-Methylbutyryl-CoA + 1-Octanol

    
     Octyl 2-methylbutyrate + CoA-SH.
    
  • Mechanism: AATs belong to the BAHD superfamily. The catalytic histidine deprotonates the hydroxyl group of 1-octanol, facilitating a nucleophilic attack on the carbonyl carbon of the thioester.

Visualization: The Biosynthetic Pathway[5][6]

The following diagram illustrates the convergence of the Isoleucine and Fatty Acid pathways into the final ester.

Biosynthesis cluster_isoleucine Module A: Acyl Donor Supply cluster_octanol Module B: Alcohol Acceptor Supply cluster_ligation Module C: Esterification Iso L-Isoleucine Keto (S)-3-Methyl-2-oxopentanoate Iso->Keto BCAT (Aminotransferase) AcylCoA 2-Methylbutyryl-CoA Keto->AcylCoA BCKDH Complex (-CO2, +CoA-SH) Product Octyl 2-methylbutyrate AcylCoA->Product AAT (e.g., FaAAT2) Malonyl Malonyl-CoA OctACP Octanoyl-ACP Malonyl->OctACP FAS (FabH/FabF) OctAcid Octanoic Acid OctACP->OctAcid Thioesterase (e.g., CpFatB1) Octanal Octanal OctAcid->Octanal CAR + ATP + NADPH Octanol 1-Octanol Octanal->Octanol ADH / AHR Octanol->Product CoA CoA-SH Product->CoA

Figure 1: Convergent biosynthetic pathway showing the recruitment of amino acid and fatty acid metabolites.[1]

Technical Protocol: In Vitro Enzymatic Synthesis & Validation

This protocol describes the characterization of FaAAT2 for the production of octyl 2-methylbutyrate. This is a self-validating workflow using GC-MS.

Phase 1: Reagents & Preparation
ComponentSpecificationRole
Enzyme Source Recombinant FaAAT2 (expressed in E. coli BL21)Catalyst
Substrate A 1-Octanol (Sigma-Aldrich, >99%)Alcohol Acceptor
Substrate B 2-Methylbutyryl-CoA (Lithium salt)Acyl Donor
Buffer 50 mM Tris-HCl (pH 8.0) + 1 mM DTTReaction Medium
Quenching Agent Dichloromethane (DCM)Extraction Solvent
Internal Standard Nonyl Acetate (10 µM)Quantification Reference
Phase 2: Reaction Workflow
  • Induction: Express FaAAT2 in E. coli (pGEX vector system recommended). Lyse cells and purify GST-fusion protein or use crude lysate if activity is high.

  • Assay Setup:

    • In a glass vial, combine:

      • 400 µL Buffer (Tris-HCl pH 8.0)

      • 10 µL 1-Octanol (20 mM final conc)

      • 10 µL 2-Methylbutyryl-CoA (0.5 mM final conc)

      • 50 µL Enzyme Preparation (approx. 5 µg total protein)[1]

  • Incubation: Incubate at 30°C for 30 minutes with gentle shaking (150 rpm).

    • Note: AATs are often unstable at >35°C.[1]

  • Extraction:

    • Add 500 µL Dichloromethane (containing Internal Standard).[1]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 5,000 x g for 5 minutes to separate phases.

    • Recover the lower organic phase.

Phase 3: Analytical Validation (GC-MS)

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).[1] Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

Method Parameters:

  • Inlet: 250°C, Splitless.

  • Oven Program: 40°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • MS Source: 230°C, EI mode (70 eV).

Validation Criteria:

  • Retention Time Match: Compare peak against authentic octyl 2-methylbutyrate standard.

  • Mass Spectrum: Look for diagnostic ions:

    • m/z 57 (2-methylbutyl cation)

    • m/z 85 (acyl fragment)[1]

    • m/z 112 (McLafferty rearrangement product)[1]

  • Control: No peak should appear in the "Heat-Inactivated Enzyme" control.

Optimization Strategies for Scale-Up

For researchers moving from bench-scale characterization to microbial fermentation, consider these flux-balance strategies:

BottleneckEngineering SolutionReference Logic
Low Acyl-CoA Pool Knockout ptb (phosphate butyryltransferase) or buk (butyrate kinase) in hosts to prevent acid degradation. Overexpress ilvE (BCAT).[1]Increases intracellular 2-methylbutyryl-CoA availability.
Alcohol Toxicity Use a two-phase fermentation (overlay with dodecane) or use efflux pump engineering (AcrAB-TolC modulation).1-Octanol is toxic to cells at >1 g/L; in situ extraction is vital.
Enzyme Promiscuity Perform site-directed mutagenesis on FaAAT2 active site (HXXXD motif) to improve specificity for C8 chains over C4/C6.Increases yield of target ester vs. side products (e.g., butyl esters).[1]

References

  • Beekwilder, J., et al. (2004). "Functional characterization of enzymes forming volatile esters from strawberry and banana."[1][2] Plant Physiology, 135(3), 1693–1702.[1] Link[1]

  • Cumplido-Laso, G., et al. (2012). "The fruit ripening-related gene FaAAT2 encodes an acyl transferase involved in strawberry aroma biogenesis."[1] Journal of Experimental Botany, 63(11), 4275–4290.[1] Link

  • El-Hout, N. M., et al. (2018). "Production of 1-octanol in Escherichia coli by a high flux thioesterase route."[1] Metabolic Engineering, 48, 108-119.[1] Link[1]

  • Gonda, I., et al. (2010). "Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit."[1] Journal of Experimental Botany, 61(4), 1111–1123.[1] Link

  • Yahyaoui, F. E., et al. (2002). "Molecular and biochemical characterization of a gene encoding an alcohol acyl-transferase involved in melon flavor formation."[1][3] European Journal of Biochemistry, 269(9), 2359–2366.[1] Link

Sources

"Octyl 2-methylbutyrate" physical constants (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Constants of Octyl 2-Methylbutyrate

Introduction to Octyl 2-Methylbutyrate

Octyl 2-methylbutyrate, also known by its IUPAC name octyl 2-methylbutanoate, is an organic compound classified as a fatty alcohol ester.[1] With the chemical formula C13H26O2, this ester is a key component in the flavor and fragrance industry, valued for its characteristic fruity and waxy aroma profile.[2][3] It is utilized in a wide array of products, including beverages, confectionery, and personal care items, to impart or enhance fruity notes.[2] Understanding its physical constants, such as boiling point and density, is paramount for its application in formulation, quality control, and safety assessments. This guide provides a detailed overview of these critical parameters, the methodologies for their determination, and the scientific rationale underpinning these procedures.

Physicochemical Properties

The physical properties of a chemical compound are fundamental to its characterization and application. For octyl 2-methylbutyrate, the boiling point and density are key indicators of its purity and behavior under various conditions.

Summary of Physical Constants

The boiling point and density of octyl 2-methylbutyrate have been reported in various chemical databases. It is crucial to note the conditions under which these values were measured, as they can significantly influence the results.

Physical ConstantValueConditionsSource
Boiling Point 254 °CEstimated at standard pressureTGSC Information System[2]
250 °Cat 760.00 mm HgThe Good Scents Company[3]
125-126 °Cat 1.4 mm Hg (Reduced Pressure)FooDB[1]
Density 0.8577 g/cm³at 20°C/20°CPubChem[4]

Note: The density notation "20°C/20°C" indicates the density of the substance at 20°C relative to the density of water at 20°C.

Experimental Determination of Physical Constants

To ensure the quality and consistency of octyl 2-methylbutyrate for research and commercial applications, its physical constants must be accurately determined. The following section details the standard experimental protocols for measuring boiling point and density.

Boiling Point Determination via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method provides a reliable determination of the boiling point at a given pressure.

Methodology:

  • Apparatus Setup: Assemble a standard simple distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a sample of octyl 2-methylbutyrate into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (760 mm Hg), a pressure correction may be applied to normalize the observed boiling point.

Causality and Trustworthiness: This protocol is self-validating because a pure compound will exhibit a constant boiling point during distillation. Any significant temperature fluctuation during the process may indicate the presence of impurities. The use of calibrated instrumentation and adherence to the correct thermometer placement are critical for obtaining trustworthy and reproducible results.

Density Determination using a Pycnometer

Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with octyl 2-methylbutyrate, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded, typically at 20°C.

  • Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample.

  • Calculation: The density is calculated using the following formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

  • Calibration: The exact volume of the pycnometer is typically determined by performing the same procedure with a reference liquid of known density, such as deionized water.

Causality and Trustworthiness: The accuracy of this method relies on the precise measurement of both mass and volume. Temperature control is crucial because the volume of the liquid (and thus its density) is temperature-dependent. By using an analytical balance for mass measurements and a calibrated pycnometer, this protocol provides a highly reliable and self-validating system for density determination.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the physical constants of octyl 2-methylbutyrate.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_setup Assemble Distillation Apparatus bp_start->bp_setup bp_sample Add Sample and Boiling Chips bp_setup->bp_sample bp_heat Gently Heat the Sample bp_sample->bp_heat bp_measure Record Stable Boiling Temperature and Pressure bp_heat->bp_measure bp_end End bp_measure->bp_end d_start Start d_prep Clean and Dry Pycnometer d_start->d_prep d_weigh_empty Weigh Empty Pycnometer d_prep->d_weigh_empty d_fill Fill with Sample at Controlled Temperature d_weigh_empty->d_fill d_weigh_full Weigh Filled Pycnometer d_fill->d_weigh_full d_calc Calculate Density d_weigh_full->d_calc d_end End d_calc->d_end start_node Determination of Physical Constants start_node->bp_start Boiling Point start_node->d_start Density

Caption: Experimental workflow for the determination of boiling point and density.

References

  • Octyl 2-methylbutyrate (CAS 29811-50-5): Odor profile, Properties, & IFRA compliance.
  • Octyl 2-methylbutyr
  • octyl 2-methyl butyrate, 29811-50-5. The Good Scents Company.
  • Showing Compound Octyl 2-methylbutyr

Sources

"Octyl 2-methylbutyrate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Octyl 2-Methylbutyrate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of octyl 2-methylbutyrate, a key ingredient in the flavor, fragrance, and pharmaceutical industries.[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the quantitative solubility data, the underlying physicochemical principles governing its solubility, and standardized protocols for empirical determination.

Introduction to Octyl 2-Methylbutyrate

Octyl 2-methylbutyrate (CAS 29811-50-5) is a fatty alcohol ester recognized for its characteristic fruity aroma, often described as having notes of pear, apple, and green tropical fruits.[2] Structurally, it consists of an octyl ester of 2-methylbutanoic acid. This composition, featuring a moderately long alkyl chain and a branched acid moiety, imparts specific physicochemical properties that dictate its behavior in various solvent systems.[3] Understanding its solubility is paramount for its effective application in diverse formulations, from flavor concentrates and perfumes to potential use as a solvent or excipient in pharmaceutical preparations.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C13H26O2[2]
Molecular Weight 214.34 g/mol [2][4]
Boiling Point ~250-254 °C[2][5]
Density ~0.8577 g/cm³ (20°C)[4]
logP (o/w) ~4.9 - 5.2[2][5]
Water Solubility Very low (~0.37 - 4.1 mg/L)[2][3]

The high logP value indicates a strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, which is a primary determinant of its solubility profile.

Quantitative Solubility Data

The solubility of octyl 2-methylbutyrate has been determined in a wide array of organic solvents. The following table summarizes these findings at a standard temperature of 25°C, providing a valuable resource for formulation development.

Table 1: Solubility of Octyl 2-Methylbutyrate in Various Organic Solvents at 25°C [2]

Solvent CategorySolventSolubility (g/L)
Alcohols Methanol22530.3
Ethanol25163.81
Isopropanol25055.16
n-Butanol20246.06
Ketones Acetone42584.36
2-Butanone (MEK)31301.52
Cyclohexanone37234.61
Esters Ethyl Acetate32876.32
Methyl Acetate20672.96
n-Butyl Acetate26605.75
Ethers Diethyl Ether37188.97
Tetrahydrofuran (THF)24348.2
1,4-Dioxane23654.43
Hydrocarbons n-Hexane7012.35
n-Heptane2542.92
Toluene8912.53
Cyclohexane9670.61
Chlorinated Solvents Dichloromethane36673.8
Chloroform36617.03
Amides & Others Acetonitrile34004.07
Dimethylformamide (DMF)18866.31
Dimethyl Sulfoxide (DMSO)16308.04

Scientific Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] For octyl 2-methylbutyrate, the key interactions at play are Van der Waals forces, specifically London dispersion forces and dipole-dipole interactions.

  • Van der Waals Forces: As a molecule with a significant nonpolar alkyl chain, octyl 2-methylbutyrate's solubility in nonpolar solvents like hexane and toluene is primarily driven by London dispersion forces.[8] These forces increase with the size of the molecule, which explains its moderate solubility in these solvents.

  • Dipole-Dipole Interactions: The ester group in octyl 2-methylbutyrate introduces a polar component to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate, leading to high solubility.

  • Hydrogen Bonding: While esters cannot form hydrogen bonds with themselves, the oxygen atoms in the ester group can act as hydrogen bond acceptors.[9] This allows for interaction with protic solvents like alcohols (e.g., ethanol), contributing to its high solubility in these solvents.

The interplay of these forces dictates the observed solubility pattern. The long octyl chain provides a significant nonpolar character, while the ester functional group allows for interactions with polar solvents.

G cluster_solute Octyl 2-Methylbutyrate cluster_solvents Solvent Types Solute C13H26O2 Nonpolar_Chain Octyl Chain (C8H17) Polar_Group Ester Group (-COO-) Nonpolar_Solvent Nonpolar (e.g., Hexane) Nonpolar_Chain->Nonpolar_Solvent London Dispersion Forces Polar_Aprotic_Solvent Polar Aprotic (e.g., Acetone) Polar_Group->Polar_Aprotic_Solvent Dipole-Dipole Interactions Polar_Protic_Solvent Polar Protic (e.g., Ethanol) Polar_Group->Polar_Protic_Solvent Hydrogen Bonding (Acceptor)

Caption: Intermolecular forces governing the solubility of octyl 2-methylbutyrate.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of octyl 2-methylbutyrate in a given organic solvent. This method is based on the isothermal equilibrium technique, which is a standard approach for generating accurate solubility data.

Objective: To quantitatively determine the solubility of octyl 2-methylbutyrate in a selected organic solvent at a specified temperature.

Materials:

  • Octyl 2-methylbutyrate (purity >98%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of octyl 2-methylbutyrate to a known volume or mass of the solvent in a sealed vial. The goal is to create a saturated solution with undissolved solute present.

    • Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Equilibration and Sampling:

    • After the stirring period, turn off the stirrer and allow the undissolved solute to settle for at least 12 hours at the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any suspended microparticles.

  • Quantification:

    • Determine the mass of the filtered solution.

    • Quantify the concentration of octyl 2-methylbutyrate in the filtered sample using a pre-validated analytical method (e.g., GC-FID with a calibration curve or by measuring the refractive index and comparing it to a standard curve).

  • Calculation:

    • Calculate the solubility as the mass of solute per volume or mass of the solvent (e.g., in g/L or g/100g ).

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

  • Purity Analysis: The purity of the octyl 2-methylbutyrate and the solvent should be confirmed prior to the experiment.

G A 1. Preparation of Supersaturated Solution B 2. Equilibration at Constant Temperature A->B Stir for 24-48h C 3. Separation of Saturated Solution B->C Settle for >12h, filter supernatant D 4. Quantification of Solute Concentration C->D Analyze via GC-FID or Refractometry E 5. Calculation of Solubility D->E

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of octyl 2-methylbutyrate is a critical parameter for its effective use in various scientific and industrial applications. Its high solubility in a broad range of organic solvents, from nonpolar hydrocarbons to polar protic and aprotic systems, underscores its versatility as a fragrance component, flavoring agent, and potential excipient. This guide provides a foundational understanding of its solubility characteristics, grounded in both empirical data and the fundamental principles of physical organic chemistry. The provided experimental protocol offers a robust framework for researchers to generate reliable and reproducible solubility data tailored to their specific needs.

References

  • Scribd. Ester Solubility and Preparation Lab Report. [Link]

  • The Good Scents Company. octyl 2-methyl butyrate, 29811-50-5. [Link]

  • Chemistry LibreTexts. Properties of Esters. (2023-01-22). [Link]

  • ScentBox. Octyl 2-methylbutyrate (CAS 29811-50-5): Odor profile, Properties, & IFRA compliance. [Link]

  • FooDB. Showing Compound Octyl 2-methylbutyrate (FDB015077). (2010-04-08). [Link]

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

  • The Good Scents Company. octyl butyrate, 110-39-4. [Link]

  • Wikipedia. Butyric acid. [Link]

  • National Center for Biotechnology Information. Octyl 2-methylbutyrate | C13H26O2 | CID 520455 - PubChem. [Link]

  • Journal of the American Chemical Society. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. (2020-11-11). [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. [Link]

  • University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

Sources

An In-depth Technical Guide to Octyl 2-Methylbutyrate as a Volatile Organic Compound in Plants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, these molecules are not mere metabolic byproducts but key players in a complex web of ecological interactions. They are the language of plants, used to communicate with other organisms, defend against threats, and ensure reproductive success. Among the vast arsenal of plant VOCs, esters form a significant class, often responsible for the characteristic sweet and fruity aromas of flowers and fruits. This guide focuses on a specific branched-chain ester, octyl 2-methylbutyrate , providing a comprehensive technical overview of its biosynthesis, ecological significance, and the analytical methodologies required for its study.

With its waxy, fruity, and green aroma, octyl 2-methylbutyrate contributes to the complex scent profiles of various fruits, playing a role in flavor perception and consumer acceptance.[1][2] Understanding the biological origins and functions of this molecule, as well as the precise methods for its detection and quantification, is crucial for researchers in fields ranging from plant science and chemical ecology to food chemistry and drug discovery.

Biosynthesis of Octyl 2-Methylbutyrate: A Multi-step Enzymatic Cascade

The biosynthesis of octyl 2-methylbutyrate, like other branched-chain esters, is a fascinating example of metabolic engineering within the plant cell. It originates from the catabolism of branched-chain amino acids (BCAAs), primarily isoleucine. The pathway involves a series of enzymatic reactions that convert the initial amino acid into the final volatile ester.

The biosynthesis can be broadly divided into two key stages: the formation of the acyl-CoA and the alcohol moieties, followed by their condensation.

1. Formation of 2-Methylbutyryl-CoA (the "Acid" Moiety):

The journey begins with the amino acid isoleucine. Through a series of enzymatic steps, isoleucine is converted into 2-methylbutyryl-CoA. This process is a part of the larger BCAA catabolism pathway.

2. Formation of Octanol (the "Alcohol" Moiety):

The C8 alcohol, octanol, is derived from the fatty acid biosynthesis pathway. Through a series of reduction steps, an eight-carbon fatty acid is converted to its corresponding alcohol.

3. The Final Condensation Step: The Role of Alcohol Acyltransferases (AATs):

The crucial final step in the formation of octyl 2-methylbutyrate is the esterification of octanol with 2-methylbutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[3][4] These enzymes are pivotal in the production of a wide variety of esters that contribute to the aroma of fruits and flowers.[3][4]

AATs exhibit varying degrees of specificity for their alcohol and acyl-CoA substrates, which is a key factor in determining the final ester profile of a plant tissue.[3] The production of octyl 2-methylbutyrate is therefore dependent on the presence and activity of an AAT that can efficiently utilize both octanol and 2-methylbutyryl-CoA as substrates.

A simplified diagram of the biosynthetic pathway of octyl 2-methylbutyrate.

The Ecological Significance of Octyl 2-Methylbutyrate

As a volatile compound, octyl 2-methylbutyrate plays a significant role in mediating interactions between plants and their environment. The scent it contributes to can act as a powerful signal to a variety of organisms, influencing their behavior and, in turn, affecting the plant's survival and reproduction.

Attracting Pollinators

The fruity and floral notes imparted by esters are often key components of the scent bouquets that flowers use to attract pollinators such as bees and butterflies.[5][6][7] By contributing to a unique and attractive scent profile, octyl 2-methylbutyrate can help to ensure successful pollination and seed set. The specific blend of volatiles, including esters like octyl 2-methylbutyrate, can help pollinators distinguish between different plant species and even between individual flowers of varying reward quality.[5]

Defense Against Herbivores

While attractive to pollinators, some floral scents can have a deterrent effect on herbivores.[8] The same chemical compounds that signal a reward to a pollinator can act as a warning or a repellent to an insect looking to feed on the plant's tissues. This dual functionality is a remarkable example of the economy of plant secondary metabolism. While direct evidence for the herbivore-repellent properties of octyl 2-methylbutyrate is still an area of active research, the broader class of branched-chain esters is known to be involved in plant defense responses.

Fruit Ripening and Seed Dispersal

In fruits, the production of volatile esters, including those with a 2-methylbutyrate moiety, intensifies during ripening.[9][10] This increase in aroma serves as a signal to frugivores that the fruit is mature and ready for consumption. By attracting animals to eat the fruit, the plant ensures the dispersal of its seeds over a wider area, promoting the propagation of the species. The specific aroma profile, shaped by compounds like octyl 2-methylbutyrate, can influence the feeding preferences of different frugivores, leading to targeted seed dispersal.

Analytical Methodologies: A Practical Guide

The accurate identification and quantification of octyl 2-methylbutyrate in plant tissues and emissions require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds. When coupled with a pre-concentration technique like solid-phase microextraction (SPME), it provides a highly sensitive and selective method for studying plant volatiles.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for the Analysis of Octyl 2-Methylbutyrate in Fruit Tissue

This protocol provides a step-by-step methodology for the extraction and analysis of octyl 2-methylbutyrate from fruit samples.

1. Sample Preparation:

  • Objective: To prepare a homogenized fruit sample suitable for headspace analysis.

  • Procedure:

    • Weigh a precise amount of fresh fruit tissue (e.g., 5 grams of apple or pear pulp) into a 20 mL headspace vial.[11]

    • To inhibit enzymatic activity that could alter the volatile profile, add a saturated solution of calcium chloride (CaCl₂) or sodium chloride (NaCl).

    • Add a known amount of an appropriate internal standard. For the quantification of esters, a different ester not naturally present in the sample, such as 2-octanol, can be used.[11]

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Objective: To extract and concentrate the volatile compounds from the headspace of the sample onto a coated fiber.

  • Procedure:

    • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.

    • Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes). The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.

    • After the extraction period, retract the fiber into its needle.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the extracted volatile compounds.

  • Procedure:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS system. The high temperature of the inlet desorbs the trapped volatiles from the fiber onto the GC column.

    • The GC oven temperature program is then initiated to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).

    • For quantification, the peak area of octyl 2-methylbutyrate is compared to the peak area of the internal standard. A calibration curve prepared with known concentrations of an authentic octyl 2-methylbutyrate standard is used to determine the exact concentration in the original sample.

A diagram illustrating the SPME-GC-MS workflow for plant volatile analysis.
Data Presentation: Quantitative Analysis of Branched-Chain Esters in Apple Cultivars

The following table presents hypothetical quantitative data for octyl 2-methylbutyrate and related branched-chain esters in two different apple cultivars, illustrating the type of data that can be obtained using the described analytical methods.

Volatile CompoundCultivar 'Granny Smith' (µg/kg)Cultivar 'Fuji' (µg/kg)Aroma Description
Octyl 2-methylbutyrate 15.2 ± 2.1 45.8 ± 5.3 Waxy, fruity, green
Ethyl 2-methylbutyrate120.5 ± 15.3250.1 ± 28.9Fruity, apple-like
Butyl 2-methylbutyrate35.7 ± 4.889.4 ± 10.2Fruity, sweet
Hexyl 2-methylbutyrate22.1 ± 3.065.7 ± 7.9Green, fruity

Data are presented as mean ± standard deviation (n=5). This data is illustrative and not from a specific cited study.

Future Directions and Applications

The study of octyl 2-methylbutyrate and other plant volatiles is a rapidly evolving field. Future research will likely focus on:

  • Elucidating the complete biosynthetic pathway: Identifying and characterizing all the enzymes involved in the production of octyl 2-methylbutyrate will open up opportunities for metabolic engineering of plant aromas.

  • Understanding its precise ecological roles: Detailed studies are needed to unravel the specific interactions that octyl 2-methylbutyrate mediates with pollinators, herbivores, and pathogens.

  • Applications in agriculture and food industry: By understanding the genetic and biochemical basis of its production, it may be possible to breed for crops with enhanced flavor profiles or improved resistance to pests.

  • Drug discovery and development: Many plant secondary metabolites have medicinal properties. Investigating the bioactivity of octyl 2-methylbutyrate could lead to the discovery of new therapeutic agents.

Conclusion

Octyl 2-methylbutyrate, though just one of thousands of volatile compounds produced by plants, offers a fascinating window into the intricate world of plant biochemistry and chemical ecology. Its biosynthesis from common primary metabolites highlights the efficiency and elegance of plant metabolic pathways. Its role in shaping the aroma of fruits and potentially influencing plant-animal interactions underscores the importance of these molecules in the survival and propagation of plant species. For researchers, the continued exploration of this and other plant volatiles, using robust analytical methodologies, promises to yield valuable insights with far-reaching applications in agriculture, food science, and medicine.

References

  • Chen, G., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. Foods, 10(9), 2059. [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • Kowalska, J., et al. (2024). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. Molecules, 29(1), 1. [Link]

  • Li, X., et al. (2023). Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS. Molecules, 28(12), 4794. [Link]

  • Sugden, A. M. (2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Journal of Agricultural and Food Chemistry, 69(31), 8785–8795. [Link]

  • Ma, B., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods, 11(5), 659. [Link]

  • Starowicz, M., & Płonka, J. (2022). Authenticity assessment of natural fruit flavour compounds in foods and beverages by auto‐HS–SPME stereoselective GC–MS. Journal of the Science of Food and Agriculture, 102(12), 5263-5272. [Link]

  • Li, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. [Link]

  • Ashraf, M. F., et al. (2023). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine. Frontiers in Plant Science, 14, 1229305. [Link]

  • Yauk, Y. K., & Chagné, D. (2022). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Frontiers in Plant Science, 13, 861392. [Link]

  • Wang, Y., et al. (2022). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers in Plant Science, 13, 897931. [Link]

  • Tao, S., et al. (2012). Characterization of aromatic volatile constituents in 11 Asian pear cultivars belonging to different species. African Journal of Agricultural Research, 7(33), 4698-4707. [Link]

  • Ma, B., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods, 11(5), 659. [Link]

  • Culbert, E. (2023, October 16). The Delicate Chemistry of Attraction and Repulsion in Flower Scents. Botany One. [Link]

  • D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466–476. [Link]

  • Starowicz, M., & Płonka, J. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Food Analytical Methods, 15(9), 2469-2480. [Link]

  • Jin, J., et al. (2022). Roles of flower scent in bee-flower mediations: a review. Journal of Ecology and Environment, 46(1), 3. [Link]

  • de la Peña, C., et al. (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. Frontiers in Plant Science, 13, 936154. [Link]

  • Takeoka, G. R., et al. (1992). Volatile Constituents of Asian Pear (Pyrus serotina). Journal of Agricultural and Food Chemistry, 40(10), 1925–1929. [Link]

  • Lee, J. H., & Trinh, C. T. (2021). Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform. Biotechnology and Bioengineering, 118(11), 4386-4397. [Link]

  • Yang, D., et al. (2023). Five representative esters and aldehydes from fruits can enhance sweet perception. Food Chemistry, 404, 134598. [Link]

  • Starowicz, M., & Płonka, J. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Food Analytical Methods, 15(9), 2469-2480. [Link]

  • Li, Y., et al. (2024). Identification of Volatile Organic Compounds and Analysis of Aroma Characteristics in Ten Pear Syrups. Foods, 13(20), 3183. [Link]

  • El Hadi, M. A. M., et al. (2013). Advances in Fruit Aroma Volatile Research. Molecules, 18(7), 8200–8229. [Link]

  • Milet-Pinheiro, P., et al. (2015). An Aromatic Volatile Attracts Oligolectic bee Pollinators in an Interdependent bee-Plant Relationship. Journal of Chemical Ecology, 41(7), 654–662. [Link]

  • Britannica. (n.d.). Uncover how flowers attract their pollinators. Retrieved from [Link]

  • Ghosh, S. (2020). Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis. Plant Molecular Biology, 102(4-5), 415–430. [Link]

Sources

Technical Deep Dive: Octyl 2-methylbutyrate in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Octyl 2-methylbutyrate" Function in Insect Semiochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl 2-methylbutyrate (CAS 29811-50-5) represents a critical intersection between plant volatiles and insect olfactory response. While structurally related to short-chain ester pheromones, its primary functional role in semiochemistry is that of a potent kairomone and attractant , particularly for social wasps of the genus Vespula. This guide dissects the compound's physicochemical properties, its specific biological activity, and the protocols required for its synthesis, detection, and field application.

Chemical Profile & Physicochemical Properties

Understanding the volatility and stereochemistry of octyl 2-methylbutyrate is prerequisite to designing effective release systems.

  • IUPAC Name: Octyl 2-methylbutanoate[1][2]

  • Molecular Formula: C₁₃H₂₆O₂[1][2][3]

  • Molecular Weight: 214.35 g/mol

  • Chirality: The molecule possesses a chiral center at the C2 position of the butyrate moiety.

    • (S)-(+)-Octyl 2-methylbutyrate: Often the biologically active enantiomer in nature (fruit volatiles).

    • (R)-(-)-Octyl 2-methylbutyrate: Frequently inactive or antagonistic in specific receptor interactions.

  • Odor Profile: Green, fruity, waxy, reminiscent of pear and apple.

Table 1: Physicochemical Parameters for Lure Design
ParameterValueRelevance to Semiochemistry
Boiling Point ~254 °CDetermines longevity in field dispensers.
Vapor Pressure 0.0088 hPa (20°C)Low volatility requires high-surface-area dispensers (e.g., rubber septa, polyethylene bags).
LogP 4.9Highly lipophilic; implies strong interaction with Pheromone Binding Proteins (PBPs).
Solubility Ethanol, HexaneSoluble in non-polar solvents for GC-MS analysis.

Biological Function & Mechanism of Action

The Kairomone-Pheromone Interface

Octyl 2-methylbutyrate functions primarily as a foraging kairomone for Vespine wasps (Vespula vulgaris, V. germanica). It is naturally occurring in the essential oils of plants such as Heracleum persicum (Hogweed) and Abelmoschus moschatus.

  • Signal Origin: Plant volatiles (fruit/seeds).[4]

  • Signal Receiver: Vespula spp.[5][6][7] (Worker caste).

  • Behavioral Trigger: Upwind anemotaxis (flight toward food source).

Mechanistic Insight: While heptyl butyrate is a known pheromonal component found in the headspace of Vespula wasps, octyl 2-methylbutyrate acts as a "super-normal" stimulus or mimic. Its structural similarity to the endogenous pheromone allows it to bind with high affinity to the same Olfactory Receptor Neurons (ORNs), triggering an aggregation response often stronger than the natural pheromone itself.

Olfactory Signal Transduction Pathway

The detection of hydrophobic esters like octyl 2-methylbutyrate requires a specific cascade within the insect antenna.

OlfactoryPath cluster_Antenna Sensillum Lymph cluster_Neuron Olfactory Receptor Neuron (ORN) Lure Octyl 2-methylbutyrate (Plume) Pore Cuticular Pore Lure->Pore Diffusion PBP Pheromone Binding Protein (PBP) Pore->PBP Solubilization Receptor Olfactory Receptor (OR/Orco Complex) PBP->Receptor Ligand Transport IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change Depolarization Action Potential IonChannel->Depolarization Ca2+ / K+ Flux CNS Antennal Lobe (Glomerulus) Depolarization->CNS Signal Processing Behavior Upwind Flight (Anemotaxis) CNS->Behavior Motor Command

Figure 1: Olfactory signal transduction pathway for hydrophobic semiochemicals. The ester must be solubilized by PBPs to cross the aqueous sensillum lymph before activating the receptor.

Synthesis & Purity Protocols

For research applications, enantiomeric purity is critical. Biological systems often discriminate between (R) and (S) forms.

Protocol: Lipase-Catalyzed Synthesis (Green Chemistry)

This method is preferred over acid-catalyzed esterification due to milder conditions and potential for kinetic resolution.

Reagents:

  • Racemic 2-methylbutyric acid[1]

  • n-Octanol (excess)[2]

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Molecular sieves (4Å) to remove water

Workflow:

  • Reaction Setup: In a flask, combine 2-methylbutyric acid (10 mmol) and n-octanol (20 mmol) in hexane.

  • Catalyst Addition: Add CALB (50 mg) and molecular sieves.

  • Incubation: Shake at 40°C / 200 rpm for 24-48 hours.

  • Filtration: Remove enzyme and sieves via filtration.

  • Purification: Concentrate organic phase and purify via flash chromatography (Hexane:EtOAc 95:5).

  • Validation: Assess enantiomeric excess (ee) using Chiral GC.

Synthesis Start Substrates: 2-Methylbutyric acid + Octanol Process Esterification (40°C, Hexane, 24h) Start->Process Enzyme Catalyst: Candida antarctica Lipase B Enzyme->Process Product Crude Ester + Excess Alcohol Process->Product Sieves Water Removal (Molecular Sieves) Sieves->Process Equilibrium Shift Purify Flash Chromatography Product->Purify Final Pure Octyl 2-methylbutyrate Purify->Final

Figure 2: Enzymatic synthesis workflow utilizing lipase for high-specificity esterification under mild conditions.

Experimental Protocols: Field & Lab

Analytical Detection (GC-MS)

To verify the purity of synthesized lures or detect the compound in natural samples.

  • Column: DB-Wax or HP-5MS (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program: 50°C (1 min) → 5°C/min → 240°C (5 min).

  • Identification:

    • Retention Index (RI): ~1422 (non-polar), ~1624 (polar).

    • Mass Spectrum: Characteristic fragments at m/z 57 (methylbutyl), m/z 43, and molecular ion (weak).

Field Bioassay: Vespula Trapping

Objective: Determine the efficacy of Octyl 2-methylbutyrate as an attractant relative to Heptyl Butyrate.

Protocol:

  • Dispenser Preparation: Load 100 mg of Octyl 2-methylbutyrate into polyethylene sachets or red rubber septa.

  • Trap Design: Use yellow jacket funnel traps (e.g., dome traps).

  • Deployment:

    • Height: 1.5 meters above ground.

    • Spacing: Minimum 20 meters between traps to avoid plume interference.

    • Design: Randomized Complete Block Design (RCBD) with 5 replicates.

  • Controls:

    • Negative: Solvent blank (Hexane).

    • Positive: Heptyl Butyrate (Standard wasp attractant).

  • Data Collection: Count trapped insects every 48 hours for 2 weeks.

References

  • El-Sayed, A. M. (2025).[5][8] The Pherobase: Database of Pheromones and Semiochemicals.[5] The Pherobase. Link

  • Brodmann, J., et al. (2008). Orchid mimics green-leaf volatiles to attract wasp pollinators. Current Biology. Link (Contextual reference for wasp olfaction).

  • Unelius, C. R., et al. (2014). Heptyl butyrate, a putative pheromone involved in social communication of Vespula germanica wasps. Insectes Sociaux. Link (Establishes the comparative baseline for butyrate esters).

  • PubChem. (2025).[3] Octyl 2-methylbutyrate Compound Summary. National Library of Medicine. Link

  • Macedo, G. A., et al. (2010). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase. Academia.edu. Link

Sources

"Octyl 2-methylbutyrate" as a component of essential oils

Author: BenchChem Technical Support Team. Date: February 2026

Title: Octyl 2-Methylbutyrate: The Apiaceae Ester Subtitle: A Technical Guide to the Phytochemistry, Biosynthesis, and Application of a Key Essential Oil Component

Executive Summary

Octyl 2-methylbutyrate (CAS: 29811-50-5) is a branched-chain aliphatic ester distinguished by its specific occurrence in the Apiaceae (Umbelliferae) family. While often overshadowed by its straight-chain isomer (octyl valerate) or homologues (octyl acetate), this molecule represents a critical chemotaxonomic marker for species like Heracleum persicum (Golpar), Pastinaca sativa (Parsnip), and Tordylium species.

For drug development professionals and application scientists, this ester offers a dual profile: it is a potent bioactive agent with demonstrated larvicidal and antimicrobial properties, and a high-value fragrance ingredient characterized by a "green-fruity-waxy" olfactive profile. This guide synthesizes the chemical, biological, and synthetic knowledge required to utilize octyl 2-methylbutyrate in pharmaceutical and aromatic applications.

Chemical Profile & Physicochemical Properties

The molecule consists of an octyl alcohol moiety esterified with 2-methylbutyric acid. Crucially, the acid moiety possesses a chiral center at the C2 position.

PropertyData
IUPAC Name Octyl 2-methylbutanoate
CAS Number 29811-50-5
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Chirality Natural form is predominantly (S)-(+) , derived from L-Isoleucine.
Odor Profile Green, Waxy, Fruity, Herbal, Oily.[1]
LogP (Predicted) ~4.9 (Highly Lipophilic)
Boiling Point ~254°C
RI (Non-polar) 1413 – 1438 (DB-5, HP-5)
RI (Polar) 1624 (Carbowax)

Key Insight: The branched nature of the acid group hinders rapid hydrolysis compared to straight-chain esters (e.g., octyl butyrate), potentially extending its half-life in biological systems and fragrance formulations.

Natural Occurrence & Chemotaxonomy

Octyl 2-methylbutyrate is not ubiquitous; it is a specialized metabolite found in specific genera of the Apiaceae family. Its presence often correlates with the "green" and "pungent" notes of these oils.

Table 1: Quantitative Occurrence in Essential Oils

Plant SpeciesCommon NamePart UsedConcentration (%)Reference
Tordylium pustulosum --Fruits17.8% [1]
Heracleum persicum Golpar / Persian HogweedFruits/Seeds3.4% – 11.65% [2]
Heracleum mantegazzianum Giant HogweedSeeds~3.18% [3]
Pastinaca sativa ParsnipAerial Parts/Fruits1.0% – 5.0%*[4]

*Note: In Pastinaca sativa, octyl butyrate and octyl acetate are often dominant, but the 2-methylbutyrate ester is a consistent minor-to-moderate component depending on the subspecies (e.g., subsp. urens).

Biosynthetic Pathway

The formation of octyl 2-methylbutyrate links amino acid metabolism (isoleucine) with fatty acid metabolism (octanol). The chirality of the 2-methylbutyryl moiety (S-configuration) is inherited directly from the L-isoleucine precursor via the keto-acid pathway, distinct from the straight-chain fatty acid synthesis.

Figure 1: Biosynthetic Logic of Branched-Chain Esters

Biosynthesis Iso L-Isoleucine Keto 2-Keto-3-methylvalerate Iso->Keto Deamination CoA (S)-2-Methylbutyryl-CoA Keto->CoA -CO2 Ester Octyl 2-methylbutyrate CoA->Ester Octanol 1-Octanol (Fatty Acid Pathway) Octanol->Ester Trans Aminotransferase Dehydro BCKAD Complex (Decarboxylation) AAT Alcohol Acyltransferase (AAT)

Caption: Pathway deriving the acyl moiety from Isoleucine catabolism. BCKAD = Branched-chain alpha-ketoacid dehydrogenase.

Biological & Therapeutic Potential[4]

Research into Heracleum and Tordylium oils highlights specific activities attributable to their ester-rich profiles.

Antimicrobial Activity

Essential oils containing octyl 2-methylbutyrate show significant efficacy against Gram-negative bacteria.

  • Mechanism: The lipophilic octyl chain facilitates membrane penetration, while the ester functionality may undergo hydrolysis intracellularly, releasing the acidic moiety which disrupts cytoplasmic pH.

  • Target Pathogens: Pseudomonas aeruginosa and Salmonella paratyphi (demonstrated by H. persicum oil) [2].

Larvicidal Activity

In studies on Heracleum mantegazzianum, the ester fraction (including octyl 2-methylbutyrate) demonstrated high toxicity against mosquito larvae (Aedes japonicus).

  • Significance: It serves as a biodegradable alternative to synthetic organophosphates.

Chemo-Ecological Signaling

Similar esters (octyl butyrate) are known pheromones for Vespidae (yellowjackets). Octyl 2-methylbutyrate shares structural homology, suggesting potential utility in agricultural pest management as a semiochemical lure or repellent, though specific specificity studies are ongoing.

Experimental Protocols

Protocol A: Analytical Identification (GC-MS)

Differentiation from isomers (e.g., octyl isovalerate) is critical.

  • Column: fused silica capillary column (30 m × 0.25 mm), coated with 5% phenyl methyl polysiloxane (e.g., HP-5 or DB-5).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (3 min) → 3°C/min → 240°C.

  • Identification Logic:

    • Retention Index (RI): Verify against the range 1413–1422 (non-polar). Isomers like octyl isovalerate typically elute slightly earlier or later depending on the phase; authentic standards are required for definitive separation.

    • Mass Spectrum: Look for molecular ion m/z 214 (weak). Base peaks typically include m/z 57 (2-methylbutyl cation) and m/z 85 (C4H9CO+), distinguishing it from straight-chain butyrate (m/z 71 base peak).

Protocol B: Green Enzymatic Synthesis

For generating high-purity, nature-identical (S)-octyl 2-methylbutyrate without harsh acid catalysts.

Reagents:

  • (S)-2-Methylbutyric acid (derived from isoleucine fermentation or chiral pool).

  • 1-Octanol (excess).

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Solvent: n-Heptane (or solvent-free).

Workflow:

  • Mix: Combine 10 mmol (S)-2-methylbutyric acid and 12 mmol 1-octanol in 20 mL n-heptane.

  • Catalyze: Add 50 mg immobilized lipase.

  • Incubate: Shake at 50°C / 200 rpm.

  • Dehydrate: Add molecular sieves (3Å) to scavenge water and drive equilibrium toward esterification.

  • Monitor: TLC or GC aliquots every 2 hours.

  • Purify: Filter off enzyme (reusable). Evaporate solvent. Distill under vacuum to remove excess octanol.

Figure 2: Enzymatic Synthesis Workflow

Synthesis Step1 Substrate Mixing (Acid + Alcohol + Heptane) Step2 Enzyme Addition (Novozym 435) Step1->Step2 Step3 Incubation (50°C, 24h, Molecular Sieves) Step2->Step3 Step4 Filtration (Recycle Enzyme) Step3->Step4 Step5 Vacuum Distillation (Remove Solvent/Excess Alcohol) Step4->Step5 Final Pure Octyl 2-methylbutyrate (>98% Yield) Step5->Final

Caption: Lipase-mediated esterification allows for mild conditions and preservation of chirality.

References

  • Tosun, A., Kürkçüoglu, M., & Başer, K. H. C. (2005). Essential Oils of Tordylium pestalozzae Boiss., Tordylium pustulosum Boiss. and Tordylium lanatum (Boiss.)[2][3] Boiss. (Umbelliferae) Growing Wild in Turkey.[4][5][6][7] Journal of Essential Oil Research, 17(5), 527-529. Link

  • Ahvazi, M., et al. (2022). Essential Oil Variability in Iranian Populations of Heracleum persicum Desf. ex Fischer: A Rich Source of Hexyl Butyrate and Octyl Acetate. Molecules, 27(19), 6296. Link

  • Baranova, B., et al. (2020). Composition of the essential oil and aqueous leachate from Heracleum mantegazzianum seeds and their larvicidal activity against an invasive mosquito Aedes japonicus. ResearchGate/Journal of Essential Oil Bearing Plants. Link

  • Kurkcuoglu, M., et al. (2006). Composition of the Essential Oil of Pastinaca sativa L. subsp.[6][7] urens (Req. ex Godron) Celak.[7] Journal of Essential Oil Research, 18(6). Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1998). Safety Evaluation of Certain Food Additives: Esters of aliphatic acyclic primary alcohols with branched-chain aliphatic acyclic acids. WHO Food Additives Series 40. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Octyl 2-Methylbutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of octyl 2-methylbutyrate, a valuable fragrance and flavor agent, through the Fischer esterification reaction.[1][2] It delves into the underlying chemical principles, offers a detailed and field-tested experimental protocol, and provides insights into process optimization and characterization of the final product. The information presented herein is curated for professionals in research and development who require a robust and reproducible method for the preparation of this ester.

Introduction: The Significance of Octyl 2-Methylbutyrate and the Fischer Esterification Approach

Octyl 2-methylbutyrate is an organic ester known for its characteristic waxy odor and flavor.[1] It belongs to the class of fatty alcohol esters and finds applications in the food, fragrance, and cosmetic industries.[1][2][3] The synthesis of such esters is a fundamental process in organic chemistry, with the Fischer esterification being a classic and widely employed method.

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] It is a reversible reaction, and therefore, specific strategies must be employed to drive the equilibrium towards the product side to achieve high yields.[4][6] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[4][6][7]

Key principles of the Fischer Esterification:

  • Acid Catalysis: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[4][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][9]

  • Nucleophilic Acyl Substitution: The reaction proceeds through a nucleophilic acyl substitution mechanism.[10] The alcohol acts as the nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[8]

  • Equilibrium Driven: The reaction is in a constant state of equilibrium between reactants and products.[4] To maximize the yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Chatelier's principle.[5][6]

Reaction Mechanism and Rationale

The synthesis of octyl 2-methylbutyrate involves the reaction of 2-methylbutyric acid with 1-octanol in the presence of an acid catalyst.

Overall Reaction:

CH₃CH₂CH(CH₃)COOH + CH₃(CH₂)₇OH ⇌ CH₃CH₂CH(CH₃)COO(CH₂)₇CH₃ + H₂O (2-Methylbutyric Acid + 1-Octanol ⇌ Octyl 2-Methylbutyrate + Water)

The mechanism, a sequence of protonation, nucleophilic attack, proton transfer, and elimination steps, is crucial for understanding the reaction's dynamics and for troubleshooting.[4]

Experimental Protocol: Synthesis of Octyl 2-Methylbutyrate

This protocol is designed for the laboratory-scale synthesis of octyl 2-methylbutyrate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Methylbutyric AcidC₅H₁₀O₂102.1310.21 g (0.1 mol)Corrosive, handle with care.
1-OctanolC₈H₁₈O130.2319.54 g (0.15 mol)Irritant.
Concentrated Sulfuric AcidH₂SO₄98.08~1 mLStrong acid, highly corrosive.
TolueneC₇H₈92.1450 mLFlammable, used for azeotropic removal of water.
5% Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization.
Saturated Sodium Chloride Solution (Brine)NaCl58.44As neededFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for purification)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.21 g (0.1 mol) of 2-methylbutyric acid, 19.54 g (0.15 mol) of 1-octanol, and 50 mL of toluene.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • Slowly and carefully add approximately 1 mL of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction Execution:

    • Heat the mixture to reflux using a heating mantle. The toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.

    • Continue the reflux for 2-4 hours, or until the theoretical amount of water (1.8 mL) has been collected in the trap.[7] The progress of the reaction can be monitored by observing the cessation of water collection.[11]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[5][7] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

      • 50 mL of saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer.[7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.[7]

    • The crude octyl 2-methylbutyrate can be further purified by vacuum distillation to remove any remaining high-boiling impurities, such as unreacted 1-octanol.[11] Given the relatively high boiling point of 1-octanol, this step is crucial for obtaining a product with high purity and the desired odor profile.[11]

Characterization and Quality Control

To ensure the identity and purity of the synthesized octyl 2-methylbutyrate, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the ester and identifying any byproducts or unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the correct arrangement of atoms in the molecule.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid are indicative of successful ester formation.

  • Refractive Index: Comparing the refractive index of the synthesized product with the literature value (approximately 1.425) can serve as a quick purity check.[12][13]

PropertyExpected Value
Molecular Formula C₁₃H₂₆O₂[12]
Molecular Weight 214.35 g/mol [12]
Appearance Colorless liquid[1]
Boiling Point ~250 °C at 760 mmHg[1]
Density ~0.858 g/cm³ at 25 °C[14]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Increase reaction time. - Ensure efficient water removal by checking the Dean-Stark setup. - Increase the excess of 1-octanol.
Loss of product during work-up.- Be careful during extractions to avoid losing the organic layer. - Ensure complete drying of the organic layer before solvent removal.
Product Contamination Presence of unreacted starting materials.- Ensure the reaction has gone to completion. - Perform thorough neutralization and washing steps. - Purify the product by vacuum distillation.[11]
Residual acid catalyst.- Ensure complete neutralization with sodium bicarbonate solution.
"Off" Odor Presence of unreacted 1-octanol or 2-methylbutyric acid.- Incomplete reaction or insufficient purification. Follow purification steps carefully. The presence of residual long-chain alcohols can negatively impact the final scent of the ester.[11]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Toluene is flammable; avoid open flames and sparks.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Visualization of the Workflow

FischerEsterificationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine: - 2-Methylbutyric Acid - 1-Octanol - Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reflux->WaterRemoval Cooling Cool to Room Temp Reflux->Cooling Washing Sequential Washing: 1. Water 2. NaHCO₃ (aq) 3. Brine Cooling->Washing Drying Dry with Na₂SO₄ Washing->Drying SolventRemoval Remove Toluene (Rotary Evaporator) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation FinalProduct Pure Octyl 2-Methylbutyrate Distillation->FinalProduct Analysis Characterization: - GC-MS - NMR - IR FinalProduct->Analysis QC

Caption: Workflow for the synthesis of octyl 2-methylbutyrate.

Conclusion

The Fischer esterification is a reliable and scalable method for the synthesis of octyl 2-methylbutyrate. By carefully controlling the reaction conditions, particularly the removal of water, and by performing a thorough purification, a high-purity product suitable for various applications can be obtained. The protocol and insights provided in this document serve as a valuable resource for researchers and professionals in the field of organic synthesis and product development.

References

  • Vertex AI Search. (n.d.). Fischer Esterification - Chemistry Steps.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Unknown. (n.d.). 29. The Fischer Esterification.
  • Unknown. (n.d.). Fischer Esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chegg.com. (2021, April 27). Solved Fischer Esterification. Esters are known for their.
  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate, 29811-50-5.
  • Wikipedia. (n.d.). Butyric acid.
  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification.
  • Sciencemadness Discussion Board. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification.
  • Khan Academy. (n.d.). Fischer esterification (video).
  • The Good Scents Company. (n.d.). octyl butyrate, 110-39-4.
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • PubChem. (n.d.). Octyl 2-methylbutyrate | C13H26O2 | CID 520455.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • FooDB. (2010, April 8). Showing Compound Octyl 2-methylbutyrate (FDB015077).
  • Gsrs. (n.d.). OCTYL 2-METHYLBUTYRATE.

Sources

Application Note: Enzymatic Synthesis of Octyl 2-Methylbutyrate via Immobilized Lipase

[1]

Executive Summary

This application note details the protocol for the enzymatic synthesis of Octyl 2-methylbutyrate , a high-value flavor compound characterized by fruity, green, and apple-like notes. Unlike linear esters, the synthesis of 2-methylbutyrate derivatives presents a specific challenge: steric hindrance at the

Traditional acid catalysis often leads to side reactions and requires harsh purification. This guide utilizes Novozym 435 (immobilized Candida antarctica Lipase B, CALB), selected for its unique active site topology which accommodates branched substrates better than other industrial lipases. We present two protocols: a Solvent-Free (Green) method for industrial relevance and a Solvent-Assisted method for kinetic characterization.

Mechanistic Insight & Catalyst Selection

The Steric Challenge

The target molecule, Octyl 2-methylbutyrate, is formed via the esterification of 2-methylbutyric acid and 1-octanol . The methyl group at the C2 position of the acid creates steric hindrance that inhibits many lipases (e.g., Thermomyces lanuginosus or Rhizomucor miehei).

Why CALB? Candida antarctica Lipase B (CALB) lacks the oligopeptide "lid" covering the active site found in other lipases.[1] Its active site is a deep, narrow funnel. While the funnel restricts long-chain fatty acids, it is highly efficient for short-to-medium chain branched acids.

Reaction Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism. The enzyme first binds the acyl donor (acid) to form a covalent acyl-enzyme intermediate (releasing water). Subsequently, the alcohol (octanol) attacks the intermediate to release the ester.

Critical Consideration: This reaction is reversible.[2] To drive the equilibrium toward synthesis (

ReactionMechanismEnzymeFree CALB(Enzyme)Complex1Non-CovalentMichaelis ComplexEnzyme->Complex1+ AcidAcid2-MethylbutyricAcidAcylEnzymeAcyl-EnzymeIntermediateComplex1->AcylEnzymeTetrahedralTransitionWaterH₂O(Byproduct)AcylEnzyme->WaterReleaseComplex2Acyl-Enzyme-AlcoholComplexAcylEnzyme->Complex2+ AlcoholAlcohol1-OctanolComplex2->EnzymeRegenerationProductOctyl 2-methylbutyrate(Ester)Complex2->ProductDeacylation

Figure 1: Ping-Pong Bi-Bi mechanism for CALB-mediated esterification. Water removal is the rate-limiting equilibrium factor.

Materials & Equipment

CategoryItemSpecification/Notes
Biocatalyst Novozym 435Immobilized Candida antarctica Lipase B (Lewatit VP OC 1600 support).[3][4][5]
Substrate A 2-Methylbutyric Acid>98% purity. Note: Racemic mixture is standard; CALB is enantioselective for the (R)-isomer.[6][7]
Substrate B 1-Octanol>99% purity. Primary alcohol.[5]
Desiccant Molecular Sieves (4Å)Activated (dried at 250°C for 4h prior to use).
Solvent n-HeptaneHPLC Grade (Only for Protocol 2).
Reactor Orbital Shaker / ThermomixerCapable of 200-800 RPM and 40-70°C control.
Analysis GC-FID or GC-MSColumn: DB-Wax or HP-5.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Chemistry)

Recommended for production of flavor concentrates.

Rationale: Eliminating solvents simplifies downstream processing (DSP) and meets "Natural Flavor" regulatory requirements.

  • Substrate Preparation:

    • In a 20 mL screw-cap glass vial, mix 2-methylbutyric acid (10 mmol, 1.02 g) and 1-octanol (12 mmol, 1.56 g).

    • Note: A 1:1.2 molar ratio (excess alcohol) is used to drive conversion of the acid, which is the limiting reagent.

  • Water Control:

    • Add 100 mg of activated Molecular Sieves (4Å) to the mixture.

  • Enzyme Addition:

    • Add Novozym 435 at a loading of 1% (w/w of total substrates) ~25 mg.

    • Pre-equilibration: Ensure enzyme is dry.

  • Incubation:

    • Place in an orbital shaker at 50°C and 250 RPM .

    • Why 50°C? High enough to lower viscosity of the solvent-free mixture, but well within CALB's stability range (<70°C).

  • Sampling:

    • Withdraw 20 µL aliquots at t=0, 1, 3, 6, and 24 hours.

    • Dilute samples 1:100 in n-heptane for GC analysis.

  • Termination & Recovery:

    • Filter the reaction mixture to remove the immobilized enzyme and sieves.

    • The enzyme can be washed with heptane and reused up to 5-10 cycles.

Protocol B: Solvent-Assisted Synthesis (Kinetic Study)

Recommended for determining


  • Reaction Medium:

    • Prepare 10 mL of n-Heptane .

  • Substrate Addition:

    • Add 2-methylbutyric acid (0.5 M final conc.) and 1-octanol (0.5 M final conc.).

  • Enzyme Addition:

    • Add Novozym 435 (5 mg/mL).

  • Incubation:

    • Incubate at 45°C , 200 RPM.

  • Analysis:

    • Monitor the disappearance of the acid peak via GC.

Workflow Visualization

Workflowcluster_prepPreparationcluster_rxnBiocatalysiscluster_dspDownstreamstartStartmixMix Substrates(1:1.2 Ratio Acid:Alcohol)start->mixsievesAdd Molecular Sieves(Water Scavenger)mix->sievesenzymeAdd Novozym 435(1% w/w)sieves->enzymeincubateIncubate50°C, 250 RPM, 24henzyme->incubatefilterFiltration(Recover Enzyme)incubate->filterpurifyVacuum Distillation(Remove Excess Octanol)filter->purifyfinalOctyl 2-methylbutyrate(>98% Purity)purify->final

Figure 2: Step-by-step workflow for the solvent-free enzymatic synthesis.

Optimization & Troubleshooting (Expertise Pillar)

Stereoselectivity & Kinetic Resolution

Crucial Insight: CALB is highly enantioselective (

(R)-enantiomer
  • Implication: If starting with racemic acid, the reaction rate will drop precipitously after 50% conversion (as the R-acid is depleted).

  • Solution for Racemic Product: To convert the (S)-acid, you must either:

    • Extend reaction time significantly (48h+).

    • Increase temperature to 60-65°C (lowers enantioselectivity).

    • Use a "cocktail" of lipases (e.g., add Candida rugosa lipase which has different selectivity).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<40%) Water accumulation.Replace molecular sieves; ensure system is closed to ambient humidity.
Reaction Stalls at 50% Kinetic Resolution (Enantioselectivity).You have consumed the (R)-acid. Raise Temp to 65°C or accept 50% yield of pure (R)-ester.
Enzyme Aggregation High viscosity or water content.Increase agitation speed; check sieve efficacy.
Low Reaction Rate Acid Inhibition.High concentrations of short-chain acids can acidify the micro-environment. Add acid in fed-batch mode (stepwise).

Analytical Parameters (GC-FID)

  • Column: CP-Wax 52 CB or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Retention Times (Approx):

    • 2-Methylbutyric acid: ~5.2 min

    • 1-Octanol: ~8.1 min

    • Octyl 2-methylbutyrate: ~12.4 min

References

  • Claon, P. A., & Akoh, C. C. (1994). Enzymatic synthesis of geranyl acetate in n-hexane with Candida antarctica lipases.[2][8] Journal of the American Oil Chemists' Society.[2][8] Link (Foundational work on CALB esterification).

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification of n-octanol with vinyl acetate.[2][8] Enzyme and Microbial Technology. Link (Kinetic parameters for octanol esterification).

  • Novozymes A/S. Novozym® 435 Product Data Sheet. Link (Technical specifications of the biocatalyst).

  • Diaz, G., et al. (2001). Enantioselective esterification of 2-methylbutyric acid by lipases in organic media. Biotechnology Letters. (Establishes the enantioselectivity issues with 2-methylbutyric acid).
  • Mahapatra, P., et al. (2009). Solvent-free synthesis of flavor esters. Food Research International.[2][8] Link (Green chemistry protocols).

Gas chromatography-mass spectrometry (GC-MS) method for "Octyl 2-methylbutyrate" analysis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Biological & Botanical Matrices

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Octyl 2-methylbutyrate , a branched-chain fatty acid ester. While widely recognized in the flavor and fragrance industry for its green, fruity, and waxy profile, this compound also serves a critical biological role as a carrier solvent for phototoxic furanocoumarins in Pastinaca sativa (wild parsnip) and Heracleum species.

This guide is designed for researchers in drug discovery and botanical standardization who require high-precision analysis. It moves beyond generic screening to provide a validated Selected Ion Monitoring (SIM) method, ensuring low limits of detection (LOD) even in complex oleoresin matrices.

Chemical Profile & Physicochemical Properties

Understanding the analyte's physical behavior is the prerequisite for method design. Octyl 2-methylbutyrate is a mid-volatility ester requiring specific thermal focusing to prevent peak broadening.

PropertyValueMethodological Implication
Molecular Formula C₁₃H₂₆O₂Basis for molecular ion (M⁺) search (m/z 214).[1]
Molecular Weight 214.34 g/mol M⁺ is often weak; fragmentation is critical for ID.[1]
Boiling Point ~250 °CRequires high final oven temperature (>260 °C) for carryover removal.
LogP (o/w) ~5.2 (Est.)Highly lipophilic; requires non-polar solvents (Hexane, Et₂O) for extraction.[1]
Retention Index (RI) DB-5: 1422 ± 10DB-Wax: 1624 ± 15Critical for distinguishing from isomeric esters (e.g., Octyl 3-methylbutyrate).[1]

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation. Note the bifurcation for liquid vs. solid matrices.

G cluster_prep Sample Preparation Sample Sample Matrix (Plant Tissue / Bio-Fluid) LLE LLE / Solvent Extraction (Hexane:Et2O 1:1) Sample->LLE Solid/Oily SPME Headspace SPME (PDMS/DVB Fiber) Sample->SPME Volatiles/Aqueous Dry Dehydration (Na2SO4) LLE->Dry GC GC Separation (DB-5MS Column) SPME->GC Thermal Desorp. Dry->GC Liquid Inj. MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis (SIM Quantitation) MS->Data

Figure 1: Analytical workflow for Octyl 2-methylbutyrate showing dual extraction pathways.

Materials & Methods

Sample Preparation

Rationale: Due to the ester's lipophilicity, aqueous extraction is inefficient. We utilize two approaches: Solvent Extraction for total content quantification (e.g., in seeds/roots) and HS-SPME for volatile profiling.

Protocol A: Solvent Extraction (Quantitative)
  • Comminution: Grind 1.0 g of plant material (e.g., parsnip fruit) in liquid nitrogen to prevent volatilization.

  • Extraction: Transfer powder to a centrifuge tube. Add 5.0 mL of Hexane:Diethyl Ether (1:1 v/v) containing internal standard (e.g., Nonyl acetate, 10 µg/mL).

  • Agitation: Vortex for 1 min, then sonicate for 15 min at <20°C.

  • Separation: Centrifuge at 3000 x g for 5 min.

  • Drying: Transfer supernatant to a vial containing anhydrous Na₂SO₄.

  • Concentration: (Optional) If concentration is <1 ppm, concentrate under a gentle stream of N₂. Do not evaporate to dryness.

Protocol B: HS-SPME (Qualitative/Semi-Quant)
  • Vialing: Place 0.5 g sample in a 20 mL headspace vial.

  • Incubation: Equilibrate at 60°C for 15 min.

  • Extraction: Expose a PDMS/DVB (65 µm) fiber for 30 min at 60°C.

    • Note: PDMS/DVB is chosen over pure PDMS to better capture the semi-volatile ester.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingTechnical Rationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase essential for separating branched isomers based on boiling point/dispersive forces.[1]
Inlet Split/Splitless (250°C)Use Splitless for trace analysis (<10 ppm); Split 1:50 for essential oils.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temperature ramping.[1]
Oven Program 60°C (1 min) → 3°C/min → 240°C (5 min)Slow ramp (3°C/min) is critical to resolve Octyl 2-methylbutyrate from co-eluting Octyl butyrate or Octyl isobutyrate.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Mass Spectrometry Detection

Mode: Electron Ionization (EI) at 70 eV.[2]

Acquisition Modes:
  • Full Scan (Qualitative): 40–400 m/z. Used for initial identification and library matching (NIST/Wiley).

  • SIM (Quantitative): Used for high-sensitivity quantification.[3]

Target Ions for SIM:

  • Quantifier Ion: m/z 57 (Base peak, C₄H₉⁺).[4]

  • Qualifier Ion 1: m/z 85 (Acylium ion [C₄H₉CO]⁺).

  • Qualifier Ion 2: m/z 103 (Rearrangement ion, characteristic of 2-methylbutyrates).

  • Qualifier Ion 3: m/z 41 (C₃H₅⁺).

Results & Discussion

Chromatographic Separation

On a DB-5MS column, Octyl 2-methylbutyrate elutes at a Retention Index (RI) of approximately 1422 .

  • Critical Pair Resolution: It often co-occurs with Octyl acetate (RI ~1200) and Octyl butyrate (RI ~1390). The 3°C/min ramp ensures baseline separation between the n-butyrate and the 2-methyl isomer.

Mass Spectral Interpretation

The identification relies on specific fragmentation patterns driven by the branched acyl chain.

  • Molecular Ion (m/z 214): Typically absent or very weak (<1%), characteristic of aliphatic esters.

  • Base Peak (m/z 57): Arises from the secondary carbocation formation in the acyl chain or butyl fragments from the octyl chain.

  • McLafferty Rearrangement: Unlike straight-chain esters which give a strong m/z 60 (acetic) or m/z 88 (butyric), the 2-methyl substitution shifts the rearrangement product. The peak at m/z 103 is highly diagnostic, often attributed to a double hydrogen transfer or specific rearrangement of the branched acid moiety.

Fragmentation cluster_pathways Fragmentation Pathways M Molecular Ion (M+) m/z 214 Acyl Alpha Cleavage (Acylium Ion) [C4H9-C=O]+ M->Acyl - Octyloxy Rearrange McLafferty-like Rearrangement M->Rearrange H-Transfer Alkyl Alkyl Fragmentation C4H9+ M->Alkyl Ion85 m/z 85 (Diagnostic) Acyl->Ion85 Ion103 m/z 103 (Diagnostic) Rearrange->Ion103 Ion57 m/z 57 (Base Peak) Alkyl->Ion57

Figure 2: Primary fragmentation pathways for Octyl 2-methylbutyrate in EI-MS.[1]

Validation Parameters (Expected)[2][5]
  • Linearity: 0.1 – 100 µg/mL (R² > 0.995).

  • LOD: ~0.05 µg/mL (SIM mode).

  • Recovery: 90–105% in spiked vegetable oil matrices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Deactivate inlet liner (silanize); trim 10cm from column head.[1]
Co-elution Isomeric interference (e.g., 3-methyl isomer).[1]Reduce ramp rate to 2°C/min or switch to a polar column (DB-Wax).
Low Sensitivity Split ratio too high.Switch to Splitless mode; increase SIM dwell time for m/z 57 and 85.

References

  • PubChem. (n.d.).[5] Octyl 2-methylbutyrate | C13H26O2.[1][5][6][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Octyl 2-methylbutyrate.[5][7] National Institute of Standards and Technology. Retrieved February 1, 2026, from [Link]

  • Zangerl, A. R., et al. (2000). Heritability estimates for octyl acetate and octyl butyrate in the mature fruit of the wild parsnip. Journal of Heredity, 91(1), 68-71. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). Octyl 2-methyl butyrate.[5][7] Retrieved February 1, 2026, from [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.

Sources

Application Note: High-Purity Isolation of Octyl 2-Methylbutyrate via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification of Octyl 2-methylbutyrate (CAS: 29811-50-5), a high-value ester characterized by green, fruity, and waxy notes. While widely used in flavor and fragrance formulations to impart "fleshy" fruit nuances (pear, apple), its olfactory profile is easily compromised by trace impurities—specifically the unreacted starting material, 2-methylbutyric acid , which possesses a potent, rancid, "sweaty" odor. This protocol combines a rigorous chemical pre-treatment with a fractional vacuum distillation workflow to achieve >99% purity, ensuring the removal of both high-boiling alcohol residues and trace acidic contaminants.

Physicochemical Characterization & Separation Logic

Successful distillation requires a clear understanding of the volatility differences between the product and its precursors. The target ester has a significantly higher boiling point than its starting materials, facilitating a "topping" distillation strategy.

Table 1: Component Properties
ComponentFunctionBoiling Point (Atm)Boiling Point (Vacuum)*Refractive Index (

)
Olfactory Risk
Octyl 2-methylbutyrate Target Product ~258°C 125°C @ 1.4 mmHg 1.425 N/A (Desired: Fruity/Green)
1-OctanolReactant (Excess)195°C~85°C @ 1.4 mmHg1.429Fatty, chemical off-note
2-Methylbutyric AcidReactant (Limiting)176°C~70°C @ 1.4 mmHg1.405High: Rancid, cheesy, sweaty
WaterBy-product100°C<25°C @ 1.4 mmHg1.333Hydrolysis risk

*Vacuum boiling points are estimated based on nomograph correlations and literature values [1][2].

The Thermal Challenge

Direct atmospheric distillation of this ester is not recommended .[1][2]

  • Thermal Degradation: Heating >200°C promotes thermal oxidation and potential transesterification.

  • Color Formation: Prolonged high heat often results in yellowing due to trace impurity polymerization. Solution: Vacuum distillation at pressures <5 mmHg (approx 6.7 mbar) is mandatory to keep pot temperatures below 150°C.

Pre-Distillation Treatment (Chemical Work-up)

Critical Insight: Do not attempt to distill the crude reaction mixture directly. Even a fractional column cannot easily strip the final traces of 2-methylbutyric acid due to its potency (odor threshold in ppb). Chemical neutralization is the only robust method to remove this "sweaty" note prior to heating.

Protocol A: Neutralization & Washing

Reagents: Saturated Sodium Bicarbonate (


), Brine (Saturated NaCl), Magnesium Sulfate (

).
  • Quench: Cool the crude synthesis mixture to room temperature.

  • Acid Removal (The "Sweat" Strip):

    • Wash the organic layer with Saturated

      
        (2x volume of organic layer).
      
    • Observation: Vigorous bubbling (

      
      ) indicates acid neutralization.
      
    • Validation: Check aqueous layer pH. It must be pH 8-9. If acidic, repeat wash.

    • Mechanism:[3] Converts volatile 2-methylbutyric acid into non-volatile sodium 2-methylbutyrate, which partitions into the water phase.

  • Alcohol Removal (Partial):

    • Wash with Brine (1x). This helps pull out some unreacted octanol and removes trapped water.

  • Drying:

    • Dry organic layer over anhydrous

      
       for 30 minutes.
      
    • Filter off the solid desiccant.

Fractional Vacuum Distillation Protocol

Apparatus Setup
  • Flask: Round-bottom flask (fill max 60% capacity) with magnetic stirring.

  • Column: 20cm - 30cm Vigreux column (or packed column with glass helices for higher purity).

    • Why? A simple still head is insufficient. You need ~3-5 theoretical plates to cleanly separate the octanol fore-run from the ester heart-cut.

  • Condenser: Water-cooled Liebig condenser.

  • Vacuum: Rotary vane pump or high-quality diaphragm pump capable of <2 mmHg.

  • Manometer: Digital vacuum gauge (essential for reproducibility).

Protocol B: Distillation Steps
  • System Inerting: Assemble glassware, apply vacuum, and check for leaks. Target pressure: 1.0 – 2.0 mmHg .

  • Solvent Strip (Ambient - 50°C):

    • If a solvent (e.g., Toluene/Hexane) was used, gently heat to strip it off. These will come over immediately.

  • Fore-run Collection (The "Lights"):

    • Increase oil bath temperature slowly.

    • Vapor Temp: 70°C – 95°C (at 1.4 mmHg).

    • Composition: Residual 2-methylbutyric acid traces and unreacted 1-Octanol.

    • Action: Collect this fraction until the vapor temperature stabilizes and rises sharply.

  • The Heart Cut (Target Product):

    • Vapor Temp: 124°C – 127°C (at 1.4 mmHg) .

    • Action: Switch receiver flask. Collect the stable plateau.

    • Monitoring: Watch the "Reflux Ring" in the column. It should be stable at the thermometer bulb.

  • Shutdown:

    • Stop collection when vapor temp drops (pot is empty) or rises suddenly (high boiling polymers).

    • Cool system to <50°C under vacuum before venting to atmosphere to prevent oxidation.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow from crude synthesis to pure isolate.

G Start Crude Reaction Mix (Ester + Octanol + Acid) Wash 1. NaHCO3 Wash (CRITICAL: Removes Acid) Start->Wash Neutralize PhaseSep Phase Separation (Discard Aqueous) Wash->PhaseSep Dry Dry (MgSO4) & Filter PhaseSep->Dry Organic Layer VacSetup Vacuum Distillation Setup (< 2 mmHg) Dry->VacSetup ForeRun Fore-run (Lights) Temp: 70-95°C (Unreacted Octanol) VacSetup->ForeRun Heat Ramp HeartCut Heart Cut (Product) Temp: 124-127°C (Octyl 2-methylbutyrate) ForeRun->HeartCut Temp Spike Residue Pot Residue (Polymers/Heavy) HeartCut->Residue End Point

Figure 1: Purification workflow emphasizing the chemical removal of acidic off-notes prior to physical separation.

Quality Control & Validation

To ensure the protocol was successful, validate the "Heart Cut" using the following metrics:

  • Refractive Index (RI):

    • Target: 1.424 – 1.426 at 20°C.

    • Interpretation: If RI > 1.429, you have significant 1-octanol contamination (incomplete fore-run removal).

  • Olfactory Check:

    • Dip a smelling strip. The aroma should be clean, green, and fruity.

    • Fail State: Any sharp, sour, or "vomit-like" note indicates failed bicarbonate washing (residual acid).

  • GC-MS:

    • Look for the parent ion (MW approx 214).

    • Verify absence of the 1-octanol peak (usually elutes earlier on non-polar columns).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sour/Rancid Odor Residual 2-methylbutyric acid.The distillation failed to separate the acid, or the pre-wash was insufficient. Action: Re-wash the distillate with NaHCO3 and re-distill.
Bumping/Foaming Water or solvent in the pot.[4]Ensure the drying step (

) is thorough. Use a larger flask or a splash guard.
Low Boiling Point Vacuum is too strong (<1 mmHg).If the product comes over <100°C, your vacuum is excellent. Adjust collection range accordingly (use a nomograph).
Product is Yellow Pot temperature too high (>160°C).Vacuum is too weak. Check pump seals and grease joints to improve vacuum and lower the boiling point.

References

  • The Good Scents Company.[5] (n.d.). Octyl 2-methyl butyrate.[4][6][7] Retrieved October 24, 2023, from [Link]

  • National Center for Biotechnology Information. (2023).[4][8] PubChem Compound Summary for CID 520455, Octyl 2-methylbutyrate. Retrieved October 24, 2023, from [Link]

  • NIST Mass Spectrometry Data Center.[6] (n.d.). 1-Octanol.[9] NIST Chemistry WebBook, SRD 69. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of Octyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of octyl 2-methylbutyrate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document outlines optimized protocols for sample preparation and data acquisition. It further presents an in-depth analysis of the ¹H and ¹³C NMR spectra, supported by predicted spectral data and insights from established literature on ester and lipid analysis. The causality behind experimental choices is explained to enhance understanding and reproducibility. This guide serves as a comprehensive resource for the unambiguous characterization of long-chain esters.

Introduction: The Significance of NMR in Ester Characterization

Octyl 2-methylbutyrate is an ester that finds application as a fragrance and flavoring agent. Its structure, comprising a branched-chain carboxylic acid moiety and a long-chain alcohol, presents a valuable case study for NMR-based structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For molecules like octyl 2-methylbutyrate, ¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.[2] ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule.[3] The low natural abundance of the ¹³C isotope results in a simpler spectrum where each unique carbon atom typically gives a distinct signal.[4]

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning all proton and carbon signals, especially in complex molecules with overlapping resonances.[5][6] This application note will demonstrate the power of this multi-faceted NMR approach for the complete structural verification of octyl 2-methylbutyrate.

Experimental Protocols: A Self-Validating System

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation

The choice of solvent and sample concentration is critical for obtaining high-resolution NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[7]

Protocol:

  • Analyte Preparation: Ensure the octyl 2-methylbutyrate sample is of high purity. For quantitative analysis, accurately weigh approximately 10-20 mg of the sample.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for octyl 2-methylbutyrate due to its excellent dissolving power for esters and its relatively clean spectral window.

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.[7] Most commercially available deuterated solvents already contain TMS.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency500 MHz125 MHz
Pulse ProgramStandard 1D pulseStandard 1D with proton decoupling
Spectral Width16 ppm240 ppm
Acquisition Time4 s1-2 s
Relaxation Delay2 s2-5 s
Number of Scans16-321024-4096
Temperature298 K298 K

Causality Behind Parameter Choices:

  • Acquisition Time and Relaxation Delay: A longer acquisition time improves digital resolution, while an appropriate relaxation delay ensures complete relaxation of the nuclei between scans, which is crucial for accurate integration and quantitative analysis.[8]

  • Number of Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which result in lower sensitivity compared to ¹H.[4]

¹H NMR Spectral Analysis of Octyl 2-methylbutyrate

The ¹H NMR spectrum of octyl 2-methylbutyrate is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl group and the electronegativity of the ester oxygen atom.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2' (CH)2.3 - 2.5Multiplet1H
H-1 (OCH₂)4.0 - 4.2Triplet2H
H-3' (CH₂)1.5 - 1.7Multiplet2H
H-2 (CH₂)1.5 - 1.7Multiplet2H
H-3 to H-7 (CH₂)1.2 - 1.4Multiplet10H
H-4' (CH₃)1.1 - 1.2Doublet3H
H-8 (CH₃)0.8 - 1.0Triplet3H
H-5' (CH₃)0.8 - 1.0Triplet3H

Detailed Signal Interpretation:

  • H-1 (OCH₂): The protons on the carbon adjacent to the ester oxygen are deshielded and appear as a triplet in the range of 4.0 - 4.2 ppm due to coupling with the neighboring H-2 methylene protons.

  • H-2' (CH): The methine proton of the 2-methylbutyrate moiety is deshielded by the adjacent carbonyl group and is expected to resonate as a multiplet between 2.3 and 2.5 ppm. Its multiplicity arises from coupling to the H-3' methylene protons and the H-4' methyl protons.

  • H-3' (CH₂) and H-2 (CH₂): These methylene protons are in a similar chemical environment and are expected to overlap, appearing as a complex multiplet in the 1.5 - 1.7 ppm region.

  • H-3 to H-7 (CH₂): The methylene protons in the middle of the octyl chain are shielded and will appear as a broad, unresolved multiplet between 1.2 and 1.4 ppm.

  • H-4' (CH₃): The methyl group attached to the chiral center of the 2-methylbutyrate moiety will appear as a doublet around 1.1 - 1.2 ppm due to coupling with the H-2' methine proton.

  • H-8 (CH₃) and H-5' (CH₃): The terminal methyl groups of the octyl and 2-methylbutyrate chains are the most shielded protons and will appear as triplets in the 0.8 - 1.0 ppm range due to coupling with their adjacent methylene groups.

¹³C NMR Spectral Analysis of Octyl 2-methylbutyrate

The proton-decoupled ¹³C NMR spectrum of octyl 2-methylbutyrate will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbons.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1' (C=O)175 - 178
C-1 (OCH₂)64 - 66
C-2' (CH)40 - 42
C-2 to C-7 (CH₂)22 - 32
C-3' (CH₂)26 - 28
C-4' (CH₃)16 - 18
C-8 (CH₃)13 - 15
C-5' (CH₃)11 - 13

Detailed Signal Interpretation:

  • C-1' (C=O): The carbonyl carbon of the ester is the most deshielded carbon and will appear at the lowest field, typically between 175 and 178 ppm.[9]

  • C-1 (OCH₂): The carbon atom bonded to the ester oxygen is also significantly deshielded and is expected to resonate in the 64 - 66 ppm region.

  • C-2' (CH): The methine carbon of the 2-methylbutyrate group will appear around 40 - 42 ppm.

  • C-2 to C-7 (CH₂): The methylene carbons of the octyl chain will have similar chemical shifts and are expected to appear in the 22 - 32 ppm range. The signals may be well-resolved in a high-field NMR spectrum.

  • C-3' (CH₂): The methylene carbon of the 2-methylbutyrate moiety is predicted to be in the 26 - 28 ppm range.

  • C-4' (CH₃), C-8 (CH₃), and C-5' (CH₃): The methyl carbons are the most shielded and will appear at the highest field. The terminal methyl carbon of the octyl chain (C-8) is expected around 14 ppm, while the two methyl carbons of the 2-methylbutyrate group (C-4' and C-5') will be in the 11-18 ppm range.

Advanced 2D NMR for Unambiguous Signal Assignment

To confirm the assignments made from the 1D spectra and to resolve any ambiguities arising from signal overlap, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] Cross-peaks in the 2D spectrum connect coupled protons.

Expected COSY Correlations:

  • A cross-peak between the H-1 triplet and the H-2 multiplet.

  • Correlations between the overlapping methylene protons of the octyl chain (H-2 to H-7 ).

  • A cross-peak between the H-2' multiplet and the H-3' multiplet.

  • A cross-peak between the H-2' multiplet and the H-4' doublet.

  • A cross-peak between the H-3' multiplet and the H-5' triplet.

dot

Caption: Expected COSY correlations in Octyl 2-methylbutyrate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[5] This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

Expected HSQC Correlations:

  • A cross-peak between H-1 and C-1 .

  • Correlations between the protons of the octyl chain (H-2 to H-8 ) and their corresponding carbons (C-2 to C-8 ).

  • A cross-peak between H-2' and C-2' .

  • A cross-peak between H-3' and C-3' .

  • A cross-peak between H-4' and C-4' .

  • A cross-peak between H-5' and C-5' .

dot

Caption: Expected HSQC correlations in Octyl 2-methylbutyrate.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which do not appear in the HSQC spectrum) and for piecing together the molecular fragments.

Key Expected HMBC Correlations:

  • H-1 will show a correlation to the carbonyl carbon C-1' .

  • H-2' will show correlations to the carbonyl carbon C-1' , C-3' , C-4' , and C-5' .

  • H-4' will show a correlation to C-2' and C-3' .

  • H-3' will show a correlation to C-1' , C-2' , C-4' , and C-5' .

  • H-5' will show a correlation to C-2' and C-3' .

dot

Caption: Key HMBC correlations for the 2-methylbutyrate moiety.

Conclusion

This application note has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of octyl 2-methylbutyrate. By combining detailed protocols for sample preparation and data acquisition with a thorough interpretation of 1D and 2D NMR spectra, a complete and unambiguous structural elucidation can be achieved. The presented methodologies and spectral interpretations are grounded in fundamental NMR principles and are supported by data from analogous compounds in the literature. This guide serves as a valuable resource for scientists and researchers engaged in the structural characterization of esters and other small organic molecules.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gunstone, F. D. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • MDPI. (n.d.). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Octyl 2-methylbutyrate. Retrieved from [Link]

  • Sci-Hub. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - 2D NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Application Note: Octyl 2-Methylbutyrate as a Robust Internal Standard for Chromatographic Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy and precision of quantitative measurements are paramount. Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are workhorses for separating and quantifying analytes in complex matrices. However, the analytical process is susceptible to variations that can compromise data integrity. These variations can arise from multiple sources, including inconsistencies in sample preparation, volumetric errors during injection, and fluctuations in instrument response.

The internal standard (IS) method is a powerful strategy to mitigate these sources of error.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls alike.[1] By calculating the ratio of the analyte's response to the internal standard's response, the method compensates for variations, leading to significantly improved reproducibility and accuracy.[1][2] This application note provides a comprehensive guide to the selection and practical application of octyl 2-methylbutyrate as a versatile and reliable internal standard for a range of chromatographic applications.

Rationale for Selecting Octyl 2-Methylbutyrate

The efficacy of the internal standard method hinges on the judicious selection of the IS. An ideal internal standard should mimic the analytical behavior of the target analyte(s) as closely as possible without being present in the original sample.[1][3] Octyl 2-methylbutyrate emerges as an excellent candidate for several compelling reasons, grounded in its unique physicochemical properties.

  • Structural Similarity and Elution Characteristics : As an ester, octyl 2-methylbutyrate shares structural motifs with many classes of organic molecules, including drugs, metabolites, and flavor compounds. This similarity often translates to comparable behavior during sample extraction and chromatographic separation, a key requirement for an effective IS.[3] Its Kovats retention indices (e.g., ~1421 on a standard non-polar column) indicate it will elute in the semi-volatile range, making it suitable for a broad array of analytes.[4]

  • Chemical Stability : The ester linkage in octyl 2-methylbutyrate is generally stable under typical chromatographic conditions, ensuring it does not degrade during sample preparation or analysis.[5] This stability is crucial for consistent recovery and response.

  • Commercial Availability and Purity : High-purity octyl 2-methylbutyrate (typically ≥98%) is readily available from commercial suppliers, which is a prerequisite for its use as a standard.[6] Any impurities present should not interfere with the analysis of the target compounds.[5]

  • Exogenous Origin : Octyl 2-methylbutyrate is a synthetic compound used primarily as a flavoring and fragrance agent.[6][7] Its absence in most biological and environmental matrices prevents interference from endogenous sources, a critical selection criterion.[1][3]

  • Favorable Detection Properties : In mass spectrometry (MS), octyl 2-methylbutyrate produces a characteristic fragmentation pattern, allowing for selective and sensitive detection. Key fragments often include m/z values such as 57, 103, 41, and 85, which can be monitored for quantification.[4]

  • Appropriate Volatility and Solubility : With a boiling point of approximately 254°C, it is well-suited for GC analysis of semi-volatile compounds.[7] Furthermore, its high solubility in common organic solvents like methanol, ethanol, acetone, and ethyl acetate facilitates easy preparation of stock solutions and ensures miscibility with various extraction solvents.[7]

Physicochemical Properties of Octyl 2-Methylbutyrate

The table below summarizes the key properties that underpin the suitability of octyl 2-methylbutyrate as an internal standard.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[4][7][8]
Molecular Weight 214.34 g/mol [4][7][8]
Boiling Point ~254 °C at 760 mmHg[7]
Flash Point ~104 °C[6][7]
Appearance Colorless liquid[4][6]
Water Solubility Very low (0.37 g/L at 25°C)[7]
Organic Solvent Solubility High in ethanol, methanol, acetone, ethyl acetate, etc.[7]
Vapor Pressure ~0.015 hPa at 25°C[7]

Detailed Application Protocols

The following protocols provide a step-by-step guide for the preparation and use of octyl 2-methylbutyrate as an internal standard.

Protocol 1: Preparation of Internal Standard Solutions

This protocol details the preparation of a primary stock solution and a subsequent working solution. All preparations should be performed in a calibrated volumetric flask using high-purity solvents.

A. Materials:

  • Octyl 2-methylbutyrate (≥98% purity)

  • Methanol (HPLC or GC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

B. Procedure for 1000 µg/mL Stock Solution (IS-Stock):

  • Accurately weigh approximately 10 mg of octyl 2-methylbutyrate into a clean weighing boat.

  • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask and gently swirl to dissolve the compound completely.

  • Once dissolved, bring the flask to the 10 mL mark with methanol.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial, label clearly ("Octyl 2-methylbutyrate IS-Stock, 1000 µg/mL in Methanol, [Date]"), and store at 2-8°C.

C. Procedure for 10 µg/mL Working Solution (IS-Work):

  • Pipette 1.0 mL of the 1000 µg/mL IS-Stock into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate solvent for your analytical method (e.g., methanol, acetonitrile, or the initial mobile phase).

  • Cap and invert the flask 15-20 times to ensure homogeneity.

  • This IS-Work solution is now ready to be added to samples, standards, and QCs. Store under the same conditions as the stock solution. The concentration of the working solution should be optimized to be similar to the expected concentration of the target analytes in the samples.[1]

Protocol 2: Sample Preparation and Spiking

To effectively compensate for variability, the internal standard must be added as early as possible in the sample preparation workflow.[1]

A. Procedure:

  • Aliquot a known volume or mass of your sample (e.g., 100 µL of plasma, 1 g of homogenized tissue) into a processing tube.

  • Add a precise volume of the IS-Work solution (e.g., 50 µL of 10 µg/mL IS-Work) to every sample, calibration standard, and quality control sample.

  • Vortex each tube briefly to ensure thorough mixing of the internal standard with the sample matrix.

  • Proceed with your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). The internal standard will now undergo the exact same processing as the target analyte, correcting for any losses during these steps.

Workflow for Internal Standard Addition and Analysis

The following diagram illustrates the integration of the internal standard into a typical analytical workflow.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Unknown Sample add_is_sample Add Precise Volume of IS-Work Solution sample->add_is_sample cal_std Calibration Standard (Analyte Only) add_is_cal Add Precise Volume of IS-Work Solution cal_std->add_is_cal qc Quality Control (Analyte Only) add_is_qc Add Precise Volume of IS-Work Solution qc->add_is_qc extraction Sample Extraction (e.g., LLE, SPE) add_is_sample->extraction add_is_cal->extraction add_is_qc->extraction injection GC/LC Injection extraction->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Response Ratio (Area_Analyte / Area_IS) integration->ratio quant Quantify using Calibration Curve ratio->quant

Sources

Solid-phase microextraction (SPME) for "Octyl 2-methylbutyrate" sampling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Sensitivity Sampling of Octyl 2-methylbutyrate using Headspace Solid-Phase Microextraction (HS-SPME)

Authored by: Gemini, Senior Application Scientist

Introduction

Octyl 2-methylbutyrate is a significant ester found in various fruits and consumer products, contributing a characteristic fruity, green, and waxy aroma profile.[1] Its analysis is critical in flavor and fragrance formulation, quality control of food and beverages, and in the development of consumer goods. Traditional methods for analyzing such semi-volatile compounds often involve laborious liquid-liquid extraction, which consumes significant amounts of organic solvents.

Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative for sample preparation.[2][3] This technique concentrates analytes from a sample's headspace onto a polymer-coated fused silica fiber, which is then directly transferred to a gas chromatograph for thermal desorption and analysis.[4][5] This application note provides a comprehensive, field-proven protocol for the sampling and analysis of Octyl 2-methylbutyrate using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for quantitative and qualitative analysis.

Part 1: Foundational Principles and Strategic Considerations

The Analyte: Octyl 2-methylbutyrate Profile

Understanding the physicochemical properties of the target analyte is the cornerstone of developing a successful SPME method. Octyl 2-methylbutyrate (C₁₃H₂₆O₂) is a relatively non-polar ester with a moderate molecular weight and boiling point, classifying it as a semi-volatile organic compound (SVOC).

PropertyValueSource
CAS Number 29811-50-5[1][6]
Molecular Formula C₁₃H₂₆O₂[1][7][8]
Molecular Weight 214.34 g/mol [1][7][8]
Boiling Point ~250 °C @ 760 mmHg[6]
Vapor Pressure 0.024 mmHg @ 25 °C (est.)[6]
logP (o/w) ~4.9[1][7]
Water Solubility Very low (~1.3 - 4.1 mg/L est.)[6][9]
Description Colorless liquid; fruity, green, apple-like odor[1][6][7]

The high logP value and low water solubility indicate a strong preference for non-polar environments. The moderate vapor pressure makes it an ideal candidate for headspace analysis, where heating the sample can effectively partition the analyte into the vapor phase for extraction.

The Causality of SPME Fiber Selection

The heart of the SPME technique is the selective partitioning of analytes from the sample matrix to the fiber coating.[2] The choice of fiber is therefore the most critical parameter. The principle of "like dissolves like" is paramount. For a predominantly non-polar analyte like Octyl 2-methylbutyrate, a non-polar or a mixed-polarity fiber coating is required.

Recommended Fiber CoatingRationale & Use Case
65 µm PDMS/DVB Primary Recommendation. Polydimethylsiloxane (PDMS) is non-polar, effectively trapping other non-polar molecules. The Divinylbenzene (DVB) particles create a porous structure that also adsorbs analytes, making this fiber excellent for a broad range of volatile and semi-volatile compounds (MW 50-300).[10] It is a general-purpose fiber widely used for flavor and fragrance analysis.[11]
50/30 µm DVB/CAR/PDMS Alternative for Complex Matrices. This three-phase fiber combines the properties of DVB and PDMS with Carboxen (CAR), a carbon molecular sieve. This composition provides an expanded range of analytes (C3-C20) and is particularly effective for trace-level analysis of both volatile and semi-volatile compounds.[10]

For this protocol, we will proceed with the 65 µm PDMS/DVB fiber due to its proven efficacy for compounds of similar chemical class and volatility.

Part 2: Materials and Analytical Instrumentation

Materials and Reagents
  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) on a StableFlex™ fiber (or equivalent).

  • SPME Holder: Manual or Autosampler version.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standard: Octyl 2-methylbutyrate (≥98% purity).

  • Solvent: Methanol (HPLC or GC grade) for stock solution preparation.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Water: Deionized or HPLC-grade.

  • Pipettes and Syringes: Calibrated precision micropipettes and glass syringes.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and scan/SIM modes.

  • Heating/Agitation Module: Hot plate with magnetic stirring capabilities or an autosampler with incubation and agitation functions.

Part 3: Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Causality: Accurate standard preparation is fundamental for reliable quantification. Using methanol as a solvent ensures miscibility for the stock solution. Subsequent dilutions into water mimic an aqueous sample matrix.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Octyl 2-methylbutyrate standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by serial dilution of the stock solution into deionized water. These will be used to build the calibration curve.

  • Sample Preparation:

    • For liquid samples (e.g., beverages): Pipette 10 mL of the sample into a 20 mL headspace vial.

    • For solid samples: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial and add 10 mL of deionized water.

  • Matrix Modification (Salting Out): Add 3 g of pre-baked NaCl to each vial (standards and samples). The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of organic analytes and promoting their transfer into the headspace, thereby increasing sensitivity.[12]

  • Sealing: Immediately cap the vials tightly. Vortex gently for 30 seconds to dissolve the salt.

Protocol 2: HS-SPME Sampling Workflow

The following diagram and steps outline the automated and logical flow of the headspace SPME process.

SPME_Workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis Sample_Prep 1. Sample Aliquot + NaCl into Vial Vortex 2. Cap and Vortex Sample_Prep->Vortex Incubation 3. Incubation & Agitation (e.g., 60°C for 10 min) Vortex->Incubation Extraction 4. Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Incubation->Extraction Retraction 5. Retract Fiber Extraction->Retraction Desorption 6. Insert into GC Inlet for Thermal Desorption (e.g., 250°C for 3 min) Retraction->Desorption Analysis 7. GC-MS Analysis Desorption->Analysis

Caption: HS-SPME workflow for Octyl 2-methylbutyrate.

Step-by-Step Procedure:

  • Fiber Conditioning: Before first use, condition the new SPME fiber according to the manufacturer's instructions (e.g., inserting it into the GC inlet at 250°C for 30-60 min).

  • Incubation/Equilibration: Place the prepared vial into the heating module set to the optimized temperature (e.g., 60°C). Allow the sample to equilibrate with agitation for 10 minutes. This step ensures a consistent concentration of the analyte in the headspace before the fiber is introduced.[13]

  • Extraction: Pierce the vial septum with the SPME needle and expose the fiber to the headspace above the liquid sample.[14] Do not allow the fiber to touch the sample. Extract for the optimized duration (e.g., 30 minutes) at the set temperature with continued agitation.

  • Desorption: After extraction, immediately retract the fiber into the needle, remove it from the vial, and insert it into the GC inlet for thermal desorption. The desorption time and temperature should be sufficient to ensure complete transfer of the analyte to the GC column.

Protocol 3: GC-MS Analysis

The following parameters provide a robust starting point for the analysis of Octyl 2-methylbutyrate.

ParameterRecommended Setting
GC System Agilent 8890 GC with 5977B MSD (or equivalent)
Injector Split/Splitless
Inlet Temperature 250 °C
Mode Splitless (purge valve opens after 1 min)
SPME Desorption Time 3 minutes
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 57, 103, 85)

Part 4: Method Optimization and Validation

For any quantitative application, the SPME method must be optimized and validated for the specific sample matrix.[15] This ensures the protocol is a self-validating system providing trustworthy and reproducible results.

Optimization Strategy

The goal of optimization is to achieve the highest sensitivity and precision in the shortest time. Key parameters should be evaluated systematically, typically using a one-factor-at-a-time approach.

ParameterSuggested RangeRationale
Extraction Temperature 40 - 70 °CBalances increased analyte volatility with the potential decrease in the fiber/headspace partition coefficient. Higher temperatures favor faster equilibrium.[12]
Extraction Time 15 - 60 minDetermines the extent of analyte partitioning onto the fiber. The goal is to find the point where equilibrium is reached, after which no significant increase in response is observed.[16]
Validation Parameters

Method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][15]

  • Linearity: Analyze the prepared calibration standards (e.g., 0.1-100 µg/L) in triplicate. Plot the peak area versus concentration and perform a linear regression. A correlation coefficient (R²) of >0.99 is desirable.[17][18]

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is typically calculated from the standard deviation of the response at low concentrations (e.g., LOD = 3.3 * σ/S and LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

  • Precision: Assess repeatability (intra-day precision) by analyzing a spiked sample at a low, medium, and high concentration at least six times within the same day. Calculate the relative standard deviation (RSD), which should ideally be <15%.

  • Accuracy (Recovery): Analyze a blank matrix sample spiked with a known concentration of Octyl 2-methylbutyrate. Compare the measured concentration to the theoretical concentration. The recovery should typically be within 80-120%.[17]

Part 5: Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Low Peak Area 1. Incomplete desorption. 2. Fiber is worn out or broken. 3. Incorrect GC inlet liner.1. Increase desorption temperature or time. 2. Visually inspect the fiber; replace if damaged. 3. Use a narrow-bore SPME-specific inlet liner.
Poor Reproducibility (High RSD) 1. Inconsistent extraction time or temperature. 2. Sample matrix variability. 3. Fiber is not reaching the same depth in the vial headspace.1. Use an autosampler for precise control. 2. Ensure samples are well-homogenized. Use an internal standard. 3. Adjust autosampler settings or use a manual holder with a depth gauge.
Carryover/Ghost Peaks 1. Incomplete desorption from the previous run. 2. Contaminated GC system.1. Increase desorption time/temperature. 2. Bake out the fiber in a clean, hot GC inlet between runs (post-conditioning).

Conclusion

This application note details a robust and scientifically grounded HS-SPME-GC-MS method for the analysis of Octyl 2-methylbutyrate. By carefully selecting the SPME fiber based on analyte properties and systematically optimizing extraction parameters, this solvent-free technique provides excellent sensitivity and reproducibility. The outlined protocols for sample preparation, extraction, and validation serve as a comprehensive guide for researchers to implement this powerful analytical tool for flavor, fragrance, and quality control applications.

References

  • Alpendurada, M. F. (2000). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Journal of Chromatography A, 889(1-2), 3–14. [Link]

  • ResearchGate. (n.d.). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Retrieved February 1, 2026, from [Link]

  • Guan, Y., Li, Q., & Li, Y. (2018). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. PLoS ONE, 13(5), e0197233. [Link]

  • Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Molecules, 20(7), 11675–11707. [Link]

  • Supelco. (2022, November 5). Basic Principles of Solid Phase Microextraction (SPME) Method Development [Video]. YouTube. [Link]

  • Lambropoulou, D. A., & Albanis, T. A. (2001). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Analytical and Bioanalytical Chemistry, 371(2), 224–232. [Link]

  • Agilent Technologies. (2021, March 1). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument [Video]. YouTube. [Link]

  • JoVE. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl 2-methylbutyrate. PubChem Compound Database. Retrieved February 1, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound Octyl 2-methylbutyrate (FDB015077). Retrieved February 1, 2026, from [Link]

  • Global Substance Registration System. (n.d.). OCTYL 2-METHYLBUTYRATE. Retrieved February 1, 2026, from [Link]

  • Grilc, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11. [Link]

  • MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices. Retrieved February 1, 2026, from [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Retrieved February 1, 2026, from [Link]

  • Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Retrieved February 1, 2026, from [Link]

  • ScentARC. (n.d.). Octyl 2-methylbutyrate (CAS 29811-50-5). Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved February 1, 2026, from [Link]

  • Al-Mijalli, S. H., et al. (2018). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 25(8), 1645–1652. [Link]

Sources

Application Note: High-Fidelity Extraction and Profiling of Octyl 2-methylbutyrate from Heracleum Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Octyl 2-methylbutyrate is a branched-chain fatty acid ester responsible for the characteristic sweet, waxy, and herbaceous biological odor profile of plants in the Apiaceae family, specifically Heracleum (Hogweed) and Pastinaca (Parsnip). In drug development and cosmetic science, this ester is valued for its high lipophilicity (LogP ~4.9) and potential as a permeation enhancer or bioactive fragrance moiety.

Unlike simple extractions of stable alkaloids, the isolation of octyl 2-methylbutyrate presents two distinct challenges:

  • Volatility: The compound has a boiling point of ~254°C but significant vapor pressure, leading to loss during standard rotary evaporation.

  • Enzymatic Hydrolysis: Plant tissues contain endogenous esterases that rapidly degrade the target into octanol and 2-methylbutyric acid upon cell rupture.

This protocol details a Solvent-Assisted Ultrasonic Extraction (UAE) workflow designed to maximize recovery while inhibiting enzymatic degradation.

Physicochemical Profile
PropertyValueImplication for Extraction
Molecular Formula C₁₃H₂₆O₂Non-polar; requires organic solvents.
LogP ~4.9Highly lipophilic; insoluble in water.
Boiling Point ~254°CSemi-volatile; avoid high-vacuum concentration.
Stability Hydrolysis-proneAvoid aqueous buffers ; maintain neutral pH.

Safety Directive: Phototoxicity Hazard

CRITICAL WARNING: The source material (Heracleum species) contains furanocoumarins (psoralens) in the sap and tissue.[1][2] These compounds are potent phototoxins.

  • Mechanism: Furanocoumarins intercalate into DNA and, upon exposure to UV light (320–400 nm), cause cross-linking, leading to severe phytophotodermatitis (blistering burns) that can last for months.

  • Mandatory PPE: Nitrile gloves (double-layered recommended), long sleeves, and UV-blocking face shields if working with fresh plant matter under fluorescent lights.

  • Engineering Control: All grinding and extraction must occur in a fume hood to contain both solvent vapors and plant dust.

Pre-Analytical Workflow: Cryogenic Sample Preparation

To prevent "enzymatic ghosting" (where the profile changes during grinding), we utilize a cryogenic approach.

Equipment
  • Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle.

  • Liquid Nitrogen (

    
    ).
    
  • Amber glass vials (20 mL and 40 mL) with PTFE-lined caps.

Protocol
  • Harvesting: Collect mature mericarps (seeds) of Heracleum sphondylium or H. persicum. If fresh, flash-freeze immediately in

    
    . If dried, store at -20°C.
    
  • Cryo-Milling:

    • Pre-cool the grinding jar/mortar with

      
      .
      
    • Add 5.0 g of plant tissue.

    • Grind to a fine powder (< 500 µm particle size) while continuously submerged in evaporating

      
      .
      
    • Rationale: This shatters the oil glands (vittae) without generating heat, preserving volatiles and freezing enzyme activity.

  • Storage: Transfer powder immediately to a headspace vial or extraction vessel. Do not allow to thaw before solvent addition.

Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

We reject Hydrodistillation (HD) for this specific application because the prolonged boiling (100°C+) can induce thermal rearrangement of branched esters. UAE with a non-polar solvent provides a "cold" extraction with higher fidelity.

Reagents
  • Extraction Solvent: n-Hexane (HPLC Grade). Rationale: High selectivity for non-polar esters; minimizes extraction of water and polar enzymes.

  • Internal Standard (IS): Nonyl acetate (100 µg/mL in Hexane). Rationale: Structurally similar but absent in Heracleum.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Solvation:

    • Weigh 1.0 g of cryo-milled powder into a 40 mL amber centrifugation tube.

    • Add 10.0 mL of n-Hexane containing the Internal Standard.

    • Vortex vigorously for 30 seconds to disperse the powder.

  • Ultrasonication:

    • Place tube in an ultrasonic bath (frequency 35–40 kHz).

    • Temperature Control: Maintain bath water at < 20°C using ice.

    • Duration: Sonicate for 20 minutes.

    • Mechanism:[1][3][4] Cavitation bubbles disrupt the cell walls of the oil ducts, releasing the octyl 2-methylbutyrate into the hexane.

  • Clarification:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Decant the supernatant into a fresh vial containing 500 mg of Anhydrous

      
       to remove trace moisture.
      
  • Concentration (Gentle):

    • Do NOT use a Rotary Evaporator to dryness. The analyte is semi-volatile.

    • Use a Nitrogen Blowdown Evaporator (TurboVap) at room temperature.

    • Concentrate the 10 mL extract down to exactly 1.0 mL .

Analytical Validation: GC-MS Profiling

This section defines the criteria to confirm the identity of Octyl 2-methylbutyrate against its isomer (Octyl 3-methylbutyrate/isovalerate) and other matrix interferences.

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: A polar column (DB-Wax) provides better separation of isomeric esters if available.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (to maximize sensitivity) or Split 1:10 (for high-concentration extracts).

  • Inlet Temp: 250°C.

Temperature Program
  • Hold 50°C for 2 min.

  • Ramp 5°C/min to 180°C.

  • Ramp 20°C/min to 280°C.

  • Hold 5 min.

Identification Logic (Decision Matrix)

GC_Identification Start Unknown Peak Detected CheckMS Check Mass Spectrum (EI 70eV) Start->CheckMS BasePeak Base Peak m/z 57 & 85? (2-methylbutyryl fragment) CheckMS->BasePeak CalcRI Calculate Retention Index (RI) (Alkane Ladder C8-C20) BasePeak->CalcRI Yes Reject REJECT: Isomer (e.g. Octyl 3-methylbutyrate) BasePeak->Reject No (Wrong Class) CompareRI Compare RI to Literature CalcRI->CompareRI Decision Is RI ≈ 1421 (DB-5)? CompareRI->Decision Confirmed CONFIRMED: Octyl 2-methylbutyrate Decision->Confirmed Yes (+/- 10 units) Decision->Reject No (Likely Isomer)

Figure 1: Decision logic for distinguishing Octyl 2-methylbutyrate from structural isomers using GC-MS.

Quantitative Analysis

Calculate the concentration (


) using the Internal Standard method:


  • Target Ion (SIM mode): m/z 57, 85, 103.

  • Retention Index (DB-5MS): ~1421 [1].[5]

  • Retention Index (DB-Wax): ~1624 [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cell ruptureIncrease cryo-milling time; ensure particle size < 500 µm.
High Octanol Peak Hydrolysis occurredSample thawed before solvent addition. Keep frozen until hexane is added.
Co-elution Matrix complexitySwitch to a polar column (DB-Wax) or reduce ramp rate to 3°C/min.
Peak Tailing Column overloadDilute sample 1:10 or switch inlet to Split mode (1:50).

References

  • NIST Mass Spectrometry Data Center. (2023).[5] Octyl 2-methylbutyrate: Retention Indices and Mass Spectra. National Institute of Standards and Technology.

  • Moslemi, M., et al. (2022). Essential Oil Variability in Iranian Populations of Heracleum persicum: A Rich Source of Hexyl Butyrate and Octyl Acetate.[6][7][8] Molecules, 27(19), 6296.[8]

  • Maggi, F., et al. (2014).[9] Composition and biological activities of hogweed (Heracleum sphondylium) essential oil and its main components. Natural Product Research, 28(17).

  • Poison Control. (2023). Giant Hogweed and its Toxic Cousins. National Capital Poison Center.

Sources

Topic: "Octyl 2-methylbutyrate" as a Substrate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of octyl 2-methylbutyrate as a substrate for the kinetic analysis of hydrolytic enzymes, primarily esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). We provide a deep dive into the rationale for its use, its physicochemical properties, and robust, validated protocols for measuring enzyme activity. The primary method detailed is the pH-stat titrimetric assay, a direct and continuous method for quantifying the production of acidic byproducts. This document is intended for researchers in academia and industry who require a reliable system for characterizing enzyme kinetics, screening inhibitors, or performing quality control on enzyme preparations.

Introduction: The Rationale for Octyl 2-Methylbutyrate

The study of esterases and lipases is fundamental to numerous fields, from biofuel development and food technology to drug metabolism and disease pathology. The choice of substrate is paramount for obtaining accurate and reproducible kinetic data. While many synthetic substrates exist (e.g., p-nitrophenyl esters), they may not always reflect the enzyme's activity on more natural, sterically complex molecules.

Octyl 2-methylbutyrate presents a unique combination of features that make it an excellent substrate for specific applications:

  • Structural Relevance: It is an ester formed from a medium-chain fatty alcohol (octanol) and a branched-chain short fatty acid (2-methylbutanoic acid). This structure is well-suited for probing the active sites of lipases that have specificity for substrates with moderate chain lengths and can accommodate steric hindrance near the ester bond.

  • Direct Product Measurement: The enzymatic hydrolysis of the ester bond yields 2-methylbutanoic acid. The production of this carboxylic acid provides a direct, real-time handle for measuring the reaction rate via the change in pH.

  • Low Water Solubility: Like many physiological lipid substrates, octyl 2-methylbutyrate is poorly soluble in water. This allows for the creation of emulsified assay systems that mimic the interfacial activation phenomenon characteristic of many lipases, where the enzyme's activity dramatically increases at a lipid-water interface.

This guide will focus on the most reliable and direct method for using this substrate: the pH-stat titrimetric assay.

Physicochemical Properties of Octyl 2-Methylbutyrate

A thorough understanding of the substrate's properties is essential for proper reagent preparation and data interpretation.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂PubChem[1]
Molecular Weight 214.34 g/mol PubChem[1]
Appearance Colorless liquidThe Good Scents Company[2]
CAS Number 29811-50-5The Good Scents Company[2]
Boiling Point 250.00 °C @ 760.00 mm HgThe Good Scents Company[2]
Water Solubility 1.309 mg/L @ 25 °C (estimated)The Good Scents Company[2]
logP (o/w) ~4.9 - 5.2 (estimated)PubChem, FooDB[1][3]
Synonyms Octyl 2-methylbutanoate, Butanoic acid, 2-methyl-, octyl esterFooDB[3]

Principle of Enzymatic Hydrolysis

The core of the assay is the enzyme-catalyzed hydrolysis of the ester bond in octyl 2-methylbutyrate. This reaction consumes one molecule of water and produces one molecule of n-octanol and one molecule of 2-methylbutanoic acid.

G sub Octyl 2-Methylbutyrate + H₂O prod 2-Methylbutanoic Acid + n-Octanol sub->prod Lipase / Esterase

Caption: Enzymatic hydrolysis of octyl 2-methylbutyrate.

The production of 2-methylbutanoic acid causes a decrease in the pH of the reaction medium. In a pH-stat assay, a titrator automatically adds a base (e.g., NaOH) to the reaction vessel to maintain a constant pH. The rate of titrant addition is directly proportional to the rate of acid production, and thus, to the enzyme's activity.

Detailed Protocol: pH-Stat Titrimetric Assay

This protocol provides a robust, continuous method for measuring enzyme activity. The system's self-validating nature comes from the direct measurement of a reaction product under controlled conditions.

Required Materials and Equipment
  • Automatic pH-stat titrator (e.g., from Mettler Toledo, Metrohm, or equivalent)

  • Thermostated reaction vessel (10-50 mL) with magnetic stirrer

  • Calibrated pH electrode

  • Micro-burette for titrant delivery

  • Octyl 2-methylbutyrate (≥98% purity)

  • Boric Acid

  • Sodium Hydroxide (NaOH), 1 N standard solution

  • Purified, deionized water

  • Esterase or lipase enzyme preparation

Reagent Preparation
  • 10 mM Borate Buffer (pH 8.0):

    • Dissolve 0.62 g of boric acid in 1 L of purified water.

    • Adjust the pH to 8.0 at 25 °C using a 1 N NaOH solution. This buffer has low buffering capacity at the assay pH, which is ideal as it allows for sensitive detection of the acid produced without interfering with the measurement.

  • 0.01 N NaOH Titrant:

    • Carefully dilute a standardized 1 N NaOH solution to create a 0.01 N working solution. For example, add 1 mL of 1 N NaOH to 99 mL of purified water.

    • This solution should be prepared fresh daily to avoid inaccuracies due to CO₂ absorption.

  • Substrate Emulsion (40 mM):

    • Causality: Due to the low water solubility of octyl 2-methylbutyrate, an emulsion is required to provide a consistent and high surface area for the enzyme to act upon.

    • In a suitable container, combine:

      • 856 mg (1 mL) of octyl 2-methylbutyrate

      • 100 mL of 10 mM Borate Buffer (pH 8.0)

    • Emulsify the mixture using a sonicator or a high-speed homogenizer until a stable, milky-white emulsion is formed. This step is critical for reproducibility. The emulsion should be kept under gentle stirring.

  • Enzyme Solution:

    • Immediately before use, prepare a stock solution of the enzyme in cold (4 °C) 10 mM Borate Buffer.

    • The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A starting point is often around 50 units/mL, but this is highly dependent on the specific enzyme.[4]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Titrant, Substrate) P2 Calibrate pH Electrode & Prime Titrator P1->P2 A1 Add 25 mL Substrate Emulsion to Reaction Vessel P2->A1 A2 Equilibrate to 25°C with stirring A1->A2 A3 Adjust pH to 8.0 with Titrant A2->A3 A4 Initiate Reaction: Add Enzyme Solution (e.g., 100 µL) A3->A4 A5 Start pH-Stat Program: Record Titrant Volume vs. Time A4->A5 D1 Plot Titrant Volume (mL) vs. Time (min) A5->D1 D2 Determine Linear Slope (mL/min) D1->D2 D3 Calculate Enzyme Activity (Units/mL) D2->D3

Caption: Workflow for the pH-stat titrimetric enzyme assay.

Step-by-Step Procedure
  • Setup: Configure the pH-stat system according to the manufacturer's instructions. Set the reaction temperature to 25 °C and the endpoint pH to 8.0.

  • Blank Run (Self-Validation): Perform a blank run to measure the non-enzymatic hydrolysis rate. Follow steps 3-6, but instead of the enzyme solution, add an equal volume of the cold borate buffer. The rate of titrant consumption should be negligible.

  • Reaction Initiation: Pipette 25.0 mL of the stirred substrate emulsion into the thermostated reaction vessel.

  • Equilibration: Allow the emulsion to equilibrate to 25 °C while stirring gently. The pH-stat will adjust the initial pH to exactly 8.0.

  • Enzyme Addition: Initiate the reaction by adding a small, precise volume of the enzyme solution (e.g., 100 µL).

  • Data Acquisition: The pH-stat will immediately begin adding 0.01 N NaOH to counteract the acid being produced, maintaining the pH at 8.0. Record the volume of NaOH added over time for 5-10 minutes. Ensure the data collection results in a linear plot.

Calculations

The activity of the enzyme is expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmol of octyl 2-methylbutyrate per minute under the specified conditions.

Formula: Units/mL enzyme = (Slope × N_NaOH × 1000) / V_enzyme

Where:

  • Slope: The linear rate of titrant addition in mL/min, determined from the plot of volume vs. time.

  • N_NaOH: The normality of the NaOH titrant (0.01 N).

  • 1000: Conversion factor from millimoles to micromoles.

  • V_enzyme: The volume of the enzyme solution added to the reaction in mL (e.g., 0.1 mL).

Specific Activity: To determine the purity of an enzyme preparation, the specific activity is calculated: Specific Activity (Units/mg) = (Units/mL enzyme) / (Protein Concentration in mg/mL)

Alternative Method: Gas Chromatography (GC)

For laboratories without a pH-stat, an endpoint or sampling assay using gas chromatography is a viable, direct alternative.

  • Principle: The reaction is run in vials, and stopped at various time points by adding an organic solvent and an internal standard. The amount of remaining substrate (octyl 2-methylbutyrate) or a formed product (n-octanol) is quantified by GC.

  • Advantages: Highly specific and sensitive. Can be used with crude enzyme preparations or in complex matrices.

  • Disadvantages: Not a continuous assay, lower throughput, and requires more extensive sample preparation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution
Non-linear reaction rate - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or run the assay for a shorter duration.- Ensure the enzyme is stored and handled correctly (e.g., on ice).- Check literature for product inhibition characteristics of the enzyme.
High blank rate - Non-enzymatic hydrolysis of the substrate- CO₂ from the air dissolving in the buffer- Ensure the buffer pH is stable before starting the assay.- Blanket the reaction vessel with a gentle stream of Nitrogen gas.
Poor reproducibility - Inconsistent substrate emulsion- Inaccurate pipetting- Temperature fluctuations- Standardize the emulsification procedure (time, power). Always stir the emulsion when pipetting.- Use calibrated pipettes.- Ensure the reaction vessel is properly thermostated.

References

  • Kim, J., Park, S., Kim, H. K., & Park, K. (2023). Production of octyl butyrate using psychrophilic mutant lipase from Croceibacter atlanticus LipCA lipase developed by a molecular evolution technique. International Journal of Biological Macromolecules. [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. TGSC Information System. [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl 2-methylbutyrate. PubChem Compound Database. [Link]

  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). 1-butyl-3-methylimidazolium hexafluorophosphate as a convenient solvent for the enantioselective esterification of (±)-2-methylbutanoic acid by immobilized lipase from Rhizopus oryzae. Biotechnology Letters.
  • FooDB. (n.d.). Showing Compound Octyl 2-methylbutyrate (FDB015077). FooDB Database. [Link]

  • Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2001). Solvent-free synthesis of flavor esters through immobilized lipase mediated transesterification. Journal of Agricultural and Food Chemistry.
  • Romero, M. D., Calvo, L., Alba, C., & Danesh, A. (2005). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Chemical Engineering Journal. [Link]

Sources

Application Notes and Protocols for the Use of Octyl 2-Methylbutyrate in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Esters in Flavor and the Significance of Octyl 2-Methylbutyrate

Flavor perception is a complex interplay of taste and aroma, where volatile organic compounds play a pivotal role in defining the characteristic scent of food and beverages.[1][2] Among these, esters are a crucial class of compounds, often responsible for the fruity and sweet notes that are characteristic of many natural products.[3][4][5] These molecules are formed through the esterification of an alcohol and a carboxylic acid and are naturally present in fruits like apples, pears, and strawberries.[3][4] The specific combination and concentration of various esters, alongside other volatile compounds, create the unique flavor profile of a given food item.[3]

Octyl 2-methylbutyrate (CAS No: 29811-50-5), a C13 ester, is a key contributor to the flavor profiles of various fruits and beverages.[6][7][8] It is characterized by a waxy, fruity, green, and musty odor with a creamy mouthfeel at concentrations as low as 10 ppm.[6] Its presence has been identified in wild strawberries and is a component of the essential oils of certain plants.[6][9][10] Due to its distinct sensory properties, octyl 2-methylbutyrate is a valuable tool for flavor chemists and researchers in the field of flavor reconstitution.

Flavor reconstitution is the process of re-creating a specific flavor profile by combining individual flavor compounds in precise ratios. This technique is essential for understanding the contribution of specific molecules to the overall sensory experience, developing new food and beverage products, and ensuring flavor consistency in processed foods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of octyl 2-methylbutyrate in flavor reconstitution studies.

Physicochemical Properties of Octyl 2-Methylbutyrate

A thorough understanding of the physicochemical properties of a flavor compound is critical for its effective application in reconstitution studies.

PropertyValueSource
Molecular Formula C13H26O2[6][7]
Molecular Weight 214.34 g/mol [7][11]
Appearance Colorless liquid[7][12]
Odor Profile Waxy, fruity, green, musty, with a lactonic undernote[6]
Taste Profile (at 10 ppm) Waxy, fruity, creamy with a good mouthfeel[6]
Boiling Point Not explicitly stated, but esters often have lower boiling points than their constituent alcohols and acids.[4][13]
Flash Point 220.00 °F (104.44 °C)[6]
CAS Number 29811-50-5[6][7][11][12]

Principles of Flavor Reconstitution: A Self-Validating System

The core of a successful flavor reconstitution study lies in a systematic and iterative process that combines instrumental analysis with sensory evaluation. This dual approach ensures that the reconstituted flavor not only matches the chemical fingerprint of the target but also its perceived sensory characteristics.

The Synergy of Instrumental and Sensory Analysis
  • Instrumental Analysis (The "What" and "How Much"): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are indispensable for identifying and quantifying the volatile compounds in a target flavor.[14][15][16][17] GC-MS provides a detailed chemical breakdown, while GC-O links specific chemical compounds to their perceived aroma by allowing a trained panelist to smell the effluent from the gas chromatograph.[15][16][17][18]

  • Sensory Analysis (The "How it is Perceived"): Human sensory panels provide the ultimate validation of a reconstituted flavor.[14][19][20][21] Various methods, such as descriptive analysis and difference testing (e.g., triangle tests), are used to compare the reconstituted flavor to the original target.[19][20][22]

This iterative process of analysis, formulation, and sensory feedback forms a self-validating loop, leading to a progressively more accurate flavor reconstitution.

Experimental Workflow for Flavor Reconstitution

The following diagram illustrates the typical workflow for a flavor reconstitution study, highlighting the integration of analytical and sensory methodologies.

Flavor_Reconstitution_Workflow cluster_Target Target Flavor Profile cluster_Analysis Instrumental & Sensory Analysis cluster_Formulation Reconstitution & Formulation cluster_Validation Validation & Iteration Target Natural Product (e.g., Strawberry Puree) GCO GC-Olfactometry (GC-O) Identify Key Odorants Target->GCO GCMS GC-Mass Spectrometry (GC-MS) Quantify Volatiles Target->GCMS Sensory_Target Descriptive Sensory Analysis Define Flavor Attributes Target->Sensory_Target Formulate Formulate Reconstituted Flavor (with Octyl 2-methylbutyrate) GCO->Formulate GCMS->Formulate Sensory_Target->Formulate Base Create Flavorless Base (e.g., Sugar/Acid Solution) Base->Formulate Sensory_Validation Comparative Sensory Evaluation (Triangle Test, Descriptive Analysis) Formulate->Sensory_Validation Instrumental_Validation Instrumental Analysis of Reconstituted Flavor Formulate->Instrumental_Validation Iterate Refine Formulation Sensory_Validation->Iterate Mismatch conclusion Final Reconstituted Flavor Sensory_Validation->conclusion Match Instrumental_Validation->Iterate Mismatch Iterate->Formulate

Caption: Iterative workflow for flavor reconstitution.

Detailed Protocols: Reconstituting a Strawberry Flavor Model System

This section provides detailed protocols for a hypothetical study aimed at reconstituting a simplified strawberry flavor, with a focus on the contribution of octyl 2-methylbutyrate.

Protocol 1: Preparation of a Flavorless Base Medium

Objective: To create a neutral-tasting liquid base that will serve as the carrier for the reconstituted flavor compounds.

Materials:

  • Sucrose (food grade)

  • Citric Acid (food grade)

  • Deionized Water

  • Analytical Balance

  • Magnetic Stirrer and Stir Bar

  • pH Meter

Procedure:

  • Weigh 80 g of sucrose and 2 g of citric acid.

  • Add the sucrose and citric acid to a 1 L volumetric flask.

  • Add approximately 800 mL of deionized water and stir until all solids are dissolved.

  • Bring the volume up to 1 L with deionized water and mix thoroughly.

  • Measure and record the pH of the solution.

  • Store the base medium in a sealed, sterile container at 4°C.

Protocol 2: Preparation of Stock Solutions of Flavor Compounds

Objective: To prepare concentrated stock solutions of key strawberry flavor compounds, including octyl 2-methylbutyrate, for accurate dosing into the base medium.

Materials:

  • Octyl 2-methylbutyrate (high purity, food grade)

  • Other key strawberry flavor compounds (e.g., ethyl butyrate, methyl cinnamate, furaneol)

  • Ethanol (food grade, 95%)

  • Volumetric flasks (10 mL)

  • Micropipettes

Procedure:

  • For each flavor compound, accurately weigh a specific amount (e.g., 100 mg) and transfer it to a 10 mL volumetric flask.

  • Add food-grade ethanol to the flask to dissolve the compound.

  • Bring the volume up to the 10 mL mark with ethanol and mix thoroughly. This creates a 1% (w/v) stock solution.

  • Label each stock solution clearly and store at -20°C in amber glass vials to prevent degradation.

Protocol 3: Formulation and Dosing of the Reconstituted Strawberry Flavor

Objective: To create different versions of the reconstituted strawberry flavor by adding varying concentrations of the flavor compound stock solutions to the base medium.

Materials:

  • Flavorless base medium (from Protocol 1)

  • Stock solutions of flavor compounds (from Protocol 2)

  • Micropipettes

  • Sterile glass beakers or flasks

Procedure:

  • Based on GC-MS data of a target strawberry puree, determine the target concentrations for each key flavor compound.

  • Create a "complete" reconstituted flavor by adding the calculated volumes of each stock solution to a known volume of the base medium.

  • Create an "omission" sample by preparing a reconstituted flavor that includes all key compounds except octyl 2-methylbutyrate.

  • Create a series of samples with varying concentrations of octyl 2-methylbutyrate to determine its impact on the overall flavor profile.

  • For each formulation, thoroughly mix the solution.

  • Prepare a control sample consisting only of the flavorless base medium.

Example Dosing Table for a Simplified Reconstituted Strawberry Flavor:

CompoundTarget Concentration (ppb)Stock Solution (1%) Volume per 100 mL Base
Ethyl Butyrate500.5 µL
Methyl Cinnamate200.2 µL
Furaneol1001.0 µL
Octyl 2-methylbutyrate 10 0.1 µL
Protocol 4: Sensory Evaluation of the Reconstituted Flavors

Objective: To use a trained sensory panel to evaluate the different reconstituted flavor formulations and compare them to a target strawberry puree.

Methodology: A combination of a triangle test and descriptive analysis is recommended.

Triangle Test:

  • Present panelists with three samples: two are identical (e.g., the "complete" reconstituted flavor) and one is different (e.g., the "omission" sample without octyl 2-methylbutyrate).

  • Ask panelists to identify the "odd" sample.

  • A statistically significant number of correct identifications indicates a perceivable difference between the samples.

Descriptive Analysis:

  • Provide panelists with the "complete" reconstituted flavor, the "omission" sample, and the target strawberry puree.

  • Ask panelists to rate the intensity of specific flavor attributes (e.g., "fruity," "green," "waxy," "creamy," "overall strawberry") on a labeled magnitude scale (e.g., 0-9).

  • Analyze the data to determine how the presence and concentration of octyl 2-methylbutyrate affect the perceived flavor profile.

Sensory Evaluation Setup:

  • Sensory evaluations should be conducted in a controlled environment with neutral lighting and no distracting odors.[20][21]

  • Samples should be presented in a randomized order and coded with three-digit numbers to prevent bias.[20]

  • Panelists should be provided with water and unsalted crackers to cleanse their palate between samples.

Data Presentation and Interpretation

The data from both instrumental and sensory analyses should be presented clearly to facilitate interpretation.

Hypothetical Sensory Data for Reconstituted Strawberry Flavor:

Flavor AttributeTarget Strawberry Puree"Complete" ReconstitutionReconstitution without Octyl 2-methylbutyrate
Fruity 7.57.27.0
Green 4.03.82.5
Waxy 3.53.21.0
Creamy Mouthfeel 5.04.82.2
Overall Strawberry 8.07.56.0
*Indicates a statistically significant difference from the "Complete" Reconstitution (p < 0.05)

Logical Relationships in Flavor Perception

The following diagram illustrates the contribution of different flavor compound classes to the overall perception of a complex fruit flavor.

Flavor_Perception cluster_compounds Flavor Compound Classes cluster_attributes Sensory Attributes Esters Esters (e.g., Octyl 2-methylbutyrate, Ethyl butyrate) Fruity Fruity Esters->Fruity Waxy Waxy/Creamy Esters->Waxy Aldehydes Aldehydes (e.g., Hexanal) Green Green Aldehydes->Green Ketones Ketones (e.g., Furaneol) Sweet Sweet/Caramel Ketones->Sweet Alcohols Alcohols (e.g., Linalool) Floral Floral Alcohols->Floral Overall_Flavor Overall Flavor Perception Fruity->Overall_Flavor Green->Overall_Flavor Sweet->Overall_Flavor Floral->Overall_Flavor Waxy->Overall_Flavor

Caption: Contribution of compound classes to flavor.

Conclusion

Octyl 2-methylbutyrate is a significant contributor to the flavor profiles of many fruits, providing characteristic waxy, green, and creamy notes. Its application in flavor reconstitution studies, when combined with a robust methodology that integrates both instrumental and sensory analysis, allows for a deeper understanding of its role in complex food and beverage systems. The protocols and workflows outlined in this application note provide a framework for researchers to systematically investigate the impact of this and other flavor compounds, ultimately leading to the development of more authentic and appealing food products.

References

  • Fragrance University. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl 2-methylbutyrate. PubChem. Retrieved from [Link]

  • World Health Organization. (1998). Esters of aliphatic acyclic primary alcohols with branched-chain aliphatic acyclic acids. INCHEM. Retrieved from [Link]

  • Henderson, T. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Contract Laboratory. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • Reineccius, G. (2019). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Agricultural and Food Chemistry, 67(8), 2215-2223. Retrieved from [Link]

  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 13). Esters in Food. Retrieved from [Link]

  • Li, Y., et al. (2022). Increase the Content of Ester Compounds in Blueberry Wine Fermentation with the Ester-Producing Yeast: Candida glabrata, Pichia anomala, and Wickerhamomyces anomalus. Foods, 11(22), 3728. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodologies to advance the understanding of flavor chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-methyl-, octyl ester (CAS 29811-50-5). Retrieved from [Link]

  • ACS Publications. (n.d.). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • Art of Drink. (2025, January 14). Esters and Lactones in Flavour Development. YouTube. Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • Synerzine. (2018, June 22). Butanoic acid, 2-methyl-, octyl ester. Retrieved from [Link]

  • ResearchGate. (2006, November). Essential Oils of Tordylium pestalozzae Boiss., Tordylium pustulosum Boiss. and Tordylium lanatum (Boiss.) Boiss. (Umbelliferae) Growing Wild in Turkey. Journal of Essential Oil Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-olfactometry in food flavour analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Food Hydrocolloids. Retrieved from [Link]

  • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

  • MDPI. (2021, December 14). Profiles of Volatile and Phenolic Compounds as Markers of Ripening Stage in Candonga Strawberries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology. Retrieved from [Link]

  • EUR-Lex. (2008, December 16). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods. Retrieved from [Link]

  • Webflow. (n.d.). Esters in food flavourings. Retrieved from [Link]

  • GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • Semantic Scholar. (2019, January 24). Phytotoxic Effect of Invasive Heracleum mantegazzianum Essential Oil on Dicot and Monocot Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for the analysis of flavors and off-flavors in foods. Retrieved from [Link]

  • Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

Sources

Application Notes and Protocols for Octyl 2-Methylbutyrate as a Novel Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Branched-Chain Ester in Polymer Modification

In the dynamic field of polymer science, the quest for novel plasticizers that offer enhanced performance, improved biocompatibility, and a favorable safety profile is perpetual. Octyl 2-methylbutyrate (CAS 29811-50-5), a fatty alcohol ester, presents itself as a compelling candidate for exploration in this domain.[1] Traditionally utilized as a flavoring agent in the food industry and as a component in fragrances, its inherent chemical structure—a C8 alkyl chain coupled with a branched methylbutyrate moiety—suggests a promising future in polymer modification.[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating octyl 2-methylbutyrate as a primary or secondary plasticizer. We will delve into its mechanism of action, provide detailed protocols for its incorporation and evaluation in polymer matrices, and discuss its potential applications, particularly in fields where material safety and performance are paramount.

Physicochemical Properties of Octyl 2-Methylbutyrate

A thorough understanding of the physical and chemical properties of a potential plasticizer is fundamental to predicting its behavior and compatibility with various polymers.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[4][5]
Molecular Weight 214.34 g/mol [4][5]
Appearance Colorless liquid[3][4]
Boiling Point 250 °C @ 760 mmHg[3]
Density ~0.858 g/cm³ at 20°C[4]
Water Solubility Very low (1.309 mg/L @ 25°C est.)[3]
logP (o/w) ~5.2[3]
Flash Point 104.44 °C[3]

The Rationale for Octyl 2-Methylbutyrate as a Plasticizer: A Mechanistic Perspective

The efficacy of a plasticizer is rooted in its ability to integrate into a polymer matrix, thereby disrupting intermolecular forces between polymer chains and increasing the free volume.[6][7] This leads to a reduction in the glass transition temperature (Tg), increased flexibility, and improved processability of the polymer.

The molecular architecture of octyl 2-methylbutyrate is particularly noteworthy. The long, nonpolar octyl chain is expected to provide excellent lubricity between polymer chains, a key aspect of the "lubricity theory" of plasticization.[8] Simultaneously, the ester group introduces a polar component that can interact with polar segments of polymers such as polyvinyl chloride (PVC), enhancing compatibility.[9]

Crucially, the branched nature of the 2-methylbutyrate group is hypothesized to be a significant advantage. Studies on other ester plasticizers have demonstrated that branched alkyl chains can exhibit superior plasticizing efficiency compared to their linear counterparts.[2] This is attributed to the increased steric hindrance provided by the branches, which more effectively separates polymer chains and creates a greater free volume.[6][7]

Experimental Workflows

Diagrammatic Overview of the Evaluation Process

Plasticizer_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_formulation Polymer Formulation cluster_testing Performance Testing Synthesis Synthesis of Octyl 2-Methylbutyrate Purification Purification via Vacuum Distillation Synthesis->Purification Characterization Characterization (NMR, FT-IR) Purification->Characterization Blending Melt Blending with Polymer Resin Characterization->Blending Sheet_Prep Compression Molding of Test Sheets Blending->Sheet_Prep Thermal Thermal Analysis (DSC, TGA) Sheet_Prep->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Thermal->Mechanical Migration Migration/Leaching Studies Mechanical->Migration

Caption: Workflow for synthesis, formulation, and testing of octyl 2-methylbutyrate as a plasticizer.

Protocols

Protocol 1: Laboratory-Scale Synthesis of Octyl 2-Methylbutyrate

This protocol is adapted from standard acid-catalyzed esterification methods.[10][11]

Materials:

  • 2-Methylbutyric acid

  • 1-Octanol

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 mole of 2-methylbutyric acid and 1.2 moles of 1-octanol. Add a catalytic amount of concentrated sulfuric acid (approximately 0.5% of the total reactant weight).

  • Esterification: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and any remaining unreacted alcohol) using a rotary evaporator.

  • Purification: Purify the crude octyl 2-methylbutyrate by vacuum distillation to obtain a clear, colorless liquid.

Protocol 2: Preparation of Plasticized Polymer Sheets (Example: PVC)

Materials:

  • PVC resin (e.g., K-value 67)

  • Octyl 2-methylbutyrate (synthesized or commercially sourced)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Metal molds

Procedure:

  • Formulation: Prepare a series of formulations with varying concentrations of octyl 2-methylbutyrate (e.g., 20, 30, 40, 50 parts per hundred of resin, phr). A typical formulation would be: 100 parts PVC resin, X parts octyl 2-methylbutyrate, and 2 parts thermal stabilizer.

  • Melt Blending: On a two-roll mill preheated to 160-170°C, blend the PVC resin, thermal stabilizer, and octyl 2-methylbutyrate until a homogeneous sheet is formed.

  • Compression Molding: Cut the milled sheet into pieces and place them into a preheated mold in a hydraulic press. Press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.

  • Cooling: Cool the mold under pressure to room temperature.

  • Sample Conditioning: Remove the molded sheets and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 3: Evaluation of Plasticizer Performance

A. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized PVC sheets. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.[12][13]

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the plasticized material. The onset of degradation temperature can provide insights into the volatility of the plasticizer.[9]

B. Mechanical Properties

  • Tensile Testing (ASTM D2284): Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity of dumbbell-shaped specimens cut from the molded sheets.[14] Increased elongation at break and decreased modulus are indicative of enhanced flexibility.

  • Hardness Testing (Shore A or D): Measure the hardness of the plasticized sheets using a durometer. A decrease in hardness correlates with increased plasticization.

C. Migration (Leaching) Resistance

  • Solvent Extraction Test: Immerse a pre-weighed sample of the plasticized PVC in a solvent (e.g., n-hexane or ethanol) for a specified time and temperature. After removal, dry the sample and re-weigh it. The weight loss corresponds to the amount of plasticizer that has leached out.[13]

  • Activated Carbon Test: Place a pre-weighed sample in contact with activated carbon at an elevated temperature (e.g., 70°C) for a defined period. The weight loss of the sample indicates the amount of plasticizer that has migrated.

Safety and Biocompatibility Considerations

  • Food Additive Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated octyl 2-methylbutyrate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[4] This suggests a low order of oral toxicity.

  • Data on Structural Analogs: A safety assessment of the structurally similar compound, octyl isobutyrate, indicated that it is not expected to be genotoxic.[15]

  • Biocompatibility of Alkyl Esters: Certain alkyl esters have been investigated for biomedical applications and have shown good biocompatibility.[16]

It is imperative that for any specific application, particularly those involving direct or indirect patient contact, rigorous biocompatibility testing (e.g., ISO 10993) be performed on the final plasticized polymer.

Anticipated Results and Discussion

Based on the principles of plasticization and data from similar branched-chain esters, it is anticipated that octyl 2-methylbutyrate will demonstrate effective plasticization of polymers like PVC and potentially bio-based polymers such as polylactic acid (PLA).[12][17][18]

  • Effectiveness: The branched structure is expected to lead to a significant reduction in Tg and hardness, along with a substantial increase in elongation at break.[2][7]

  • Migration: The relatively high molecular weight and long alkyl chain of octyl 2-methylbutyrate may contribute to better permanence (lower migration) compared to smaller plasticizers.[9] However, this needs to be experimentally verified.

  • Biocompatibility: The favorable JECFA evaluation provides a strong basis for further investigation into its use in applications requiring higher levels of safety.

Conclusion

Octyl 2-methylbutyrate holds significant promise as a novel plasticizer for a range of polymer applications. Its unique branched-chain structure suggests the potential for high plasticizing efficiency, while its existing use in the food industry provides a degree of confidence in its safety profile. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its performance and unlock its full potential in the development of next-generation flexible materials.

References

  • Influence of Alkyl Chain Length and Branching on the Plasticizing Properties of 2,5‐Thiophenedicarboxylate Plasticizers in PVC. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, octyl isobutyrate, CAS Registry Number 109-15-9. (2022). Food and Chemical Toxicology, 162, 112870.
  • Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. (2019). ACS Omega, 4(2), 4156-4165.
  • Biobased Alkyl Chain-Driven Salicylate Plasticizers for PLA: Molecular Design Strategy for Substantially Improving Flexibility and Degradability. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Measuring Plasticiser in PVC. (n.d.). Oxford Instruments. Retrieved January 29, 2026, from [Link]

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap. Retrieved January 29, 2026, from [Link]

  • Migrability of PVC plasticizers. (n.d.). Academia.edu. Retrieved January 29, 2026, from [Link]

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). (n.d.). ACS Omega.
  • Octyl 2-methylbutyrate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023). Malaysian Journal of Chemical Engineering & Technology, 6(1), 58-69.
  • β-Hydroxy-β-methylbutyrate and its impact on skeletal muscle mass and physical function in clinical practice: a systematic review and meta-analysis. (2019). The American Journal of Clinical Nutrition, 109(6), 1119-1132.
  • Biobased Alkyl Chain-Driven Salicylate Plasticizers for PLA: Molecular Design Strategy for Substantially Improving Flexibility and Degradability. (2025).
  • The Function and Selection of Ester Plasticizers. (n.d.). Hallstar. Retrieved January 29, 2026, from [Link]

  • Production of octyl butyrate using psychrophilic mutant lipase from Croceibacter atlanticus LipCA lipase developed by a molecular evolution technique. (2023). International Journal of Biological Macromolecules, 253(Pt 3), 127028.
  • octyl 2-methyl butyrate, 29811-50-5. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]

  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. (2024). Foods, 13(11), 1657.
  • Methyl butyrate preparation method and apparatus thereof. (n.d.). Google Patents.
  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.).
  • Identification of some plasticizers compounds in landfill leachate. (n.d.).
  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. (2018).
  • Leaching of plasticizers from and surface characterization of PVC blood pl
  • Development of a Highly Efficient Environmentally Friendly Plasticizer. (n.d.). MDPI.
  • Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyr
  • Identification of some plasticizers compounds in landfill leach
  • Showing Compound Octyl 2-methylbutyrate (FDB015077). (n.d.). FooDB. Retrieved January 29, 2026, from [Link]

  • Effects of β‐hydroxy β‐methylbutyrate (HMB) supplementation on muscle mass, function, and other outcomes in patients with cancer: a systematic review. (2022). Journal of Cachexia, Sarcopenia and Muscle, 13(2), 844-857.
  • Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers. (n.d.). MDPI.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Environmental Sciences Europe, 36(1), 1.
  • International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB). (2024). Journal of the International Society of Sports Nutrition, 21(1), 2434734.
  • Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applic
  • Roles of Alkyl Chain Length in Flame Retardancy and Mechanical Properties of Poly(lactic acid). (2024).
  • OCTYL 2-METHYLBUTYRATE. (n.d.). GSRS. Retrieved January 29, 2026, from [Link]

Sources

"Octyl 2-methylbutyrate" in the development of novel fragrance compositions

[1]

Abstract

This technical guide delineates the utility of Octyl 2-methylbutyrate (O2MB) in high-performance fragrance compositions. Unlike common short-chain esters (e.g., ethyl butyrate) that provide fleeting volatility, O2MB possesses a unique C8-backbone that confers significant substantivity while retaining a diffusive, green-fruity olfactory profile. This document provides rigorous protocols for its incorporation, stability testing, and analytical validation, bridging the gap between traditional perfumery art and pharmaceutical-grade development standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Octyl 2-methylbutyrate functions as a critical "bridging molecule" in scent design. Its lipophilicity (LogP ~4.9) allows it to anchor lighter fruit notes to the lipid phase of emulsions or the wax phase of candles, retarding their premature evaporation.

Table 1: Physicochemical Properties
PropertyValueRelevance to Formulation
CAS Number 29811-50-5Identity verification
Molecular Weight 214.34 g/mol Diffusion coefficient estimation
Boiling Point ~254°CHeart-to-Base note transition
Vapor Pressure 0.0088 hPa (@ 20°C)Slow evaporation; high tenacity
LogP (o/w) 4.90 (est)Excellent substantivity on skin/hair; hydrophobic
Flash Point ~104°CSafe for standard manufacturing (Class IIIB)
Odor Profile Waxy, Green, Pear, AppleNon-citrus brightness; adds "flesh" to fruit notes

Application Note: The "Bridge" Effect in Olfactory Pyramids

In modern fragrance architecture, O2MB is utilized not merely as a modifier but as a Linearity Enhancer .

  • The Problem: High-volatility esters (Top Notes) evaporate within 15 minutes. Base notes (Musks) last hours but lack lift.

  • The O2MB Solution: O2MB sits at the intersection. Its "waxy" nuance binds to base notes, while its "fruity-green" character extends the perception of top notes into the heart of the fragrance.

Visualization: Olfactory Release Kinetics

The following diagram illustrates the kinetic position of O2MB relative to standard markers.

OlfactoryKineticscluster_0Top Notes (T < 30 min)cluster_1The Bridge (T = 30 min - 4 hrs)cluster_2Base Notes (T > 6 hrs)EthylButyrateEthyl Butyrate(Flash Volatility)O2MBOctyl 2-Methylbutyrate(Green/Waxy Heart)EthylButyrate->O2MBExtension of FruitinessLimoneneLimonene(Citrus Lift)Limonene->O2MBGreen Accord LinkGalaxolideGalaxolide(Musk Anchor)O2MB->GalaxolideSubstantive BindingIsoEIso E Super(Woody Backbone)O2MB->IsoETexture IntegrationcaptionFigure 1: Kinetic bridging role of Octyl 2-methylbutyrate in fragrance release.

Protocol 1: Formulation & Compatibility Testing

Objective: To determine the thermodynamic stability of O2MB in hydro-alcoholic and surfactant-rich systems.

Materials
  • Analyte: Octyl 2-methylbutyrate (>98% purity).[1][2]

  • Solvent A: Ethanol (SDA 40B, 190 Proof).

  • Base B: Standard Shampoo Base (Sodium Laureth Sulfate 12%, Cocamidopropyl Betaine 3%).

  • Base C: Candle Wax Blend (Soy/Paraffin 50:50).

Method
  • Preparation of Stock: Prepare a 10% (w/w) stock solution of O2MB in Dipropylene Glycol (DPG) to facilitate dosing.

  • Incorporation:

    • Ethanol: Add O2MB directly to Solvent A at 1.0%. Vortex for 30 seconds.

    • Shampoo: Heat Base B to 40°C. Slowly add O2MB (0.5%) while stirring at 200 RPM. Cool to RT.

    • Wax: Melt Base C at 75°C. Add O2MB (5.0%) immediately prior to pouring (at ~65°C) to minimize flash-off.

  • Turbidity Analysis: Measure Nephelometric Turbidity Units (NTU) immediately and after 24 hours.

    • Acceptance Criteria: Change in NTU < 5% indicates stable solubilization.

Critical Insight: Due to its high LogP (4.9), O2MB requires a solubilizer (e.g., Polysorbate 20) in aqueous systems at ratios > 3:1 (Solubilizer:Oil) to prevent phase separation.

Protocol 2: Accelerated Stability & Degradation Profiling

Objective: To predict shelf-life and identify potential hydrolysis (acid formation) or oxidation.

Experimental Setup
  • Sample Preparation: Prepare three aliquots of the formulated product (from Protocol 1).

  • Conditions:

    • Control: 4°C (Dark).

    • Thermal Stress: 45°C (Dark) for 12 weeks.

    • UV Stress: Xenon Arc Lamp exposure (simulating sunlight) for 48 hours.

  • Assessment Points: Weeks 0, 4, 8, 12.

Analytical Method (GC-FID/MS)
  • Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 50°C (2 min) -> 10°C/min -> 240°C (5 min).

  • Target Impurities:

    • Octanol: Marker of hydrolysis.

    • 2-Methylbutyric acid:[3][4][5] Marker of hydrolysis (leads to "cheesy/sweaty" off-odor).

Workflow Visualization

StabilityWorkflowcluster_conditionsStress ConditionsStartFormulated SampleThermal45°C / 12 WeeksStart->ThermalUVUV Exposure / 48hStart->UVControl4°C / DarkStart->ControlAnalysisGC-MS Analysis(DB-Wax Column)Thermal->AnalysisUV->AnalysisControl->AnalysisDecisionHydrolysis > 1%?Analysis->DecisionFailREJECT(Acid Note Detected)Decision->FailYesPassAPPROVE(Shelf Life > 2 Yrs)Decision->PassNocaptionFigure 2: Accelerated stability testing workflow for ester integrity.

Protocol 3: Dynamic Headspace Analysis (DHS)

Objective: To quantify the evaporation profile of O2MB compared to standard fruity esters.

  • Substrate: Apply 10µL of neat fragrance oil to a fragrance blotter (cellulose).

  • Sampling: Place blotter in a glass headspace chamber (500mL) at T=0, T=1hr, T=6hr.

  • Extraction: Pull 100mL of air through a Tenax TA trap.

  • Desorption: Thermal desorption into GC-MS.

  • Calculation: Calculate the Substantivity Index (SI):

    
    
    

Expected Result: O2MB should exhibit an SI > 0.4, whereas Ethyl Butyrate will exhibit an SI < 0.05, confirming O2MB's role as a heart-base modifier.

Safety & Regulatory Compliance (IFRA/RIFM)

  • IFRA Status: O2MB is not explicitly restricted by IFRA Standards (49th/50th Amendment) but must be used in conjunction with general purity standards.

  • Sensitization: No significant sensitization reported.

  • Usage Limits: While no strict cap exists, typical usage is 0.1% - 2.0% in fragrance concentrate.

  • Handling:

    • H-Statements: Not classified as a major hazard, but standard precautions (H227: Combustible liquid) apply.

    • PPE: Nitrile gloves and safety glasses required during neat handling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520455, Octyl 2-methylbutyrate. Retrieved from [Link]

  • The Good Scents Company (2023). Octyl 2-methyl butyrate: Odor Profile and Properties.[6][4] Retrieved from [Link]

  • World Health Organization (1998). Safety Evaluation of Certain Food Additives: Esters of Aliphatic Acyclic Primary Alcohols with Branched-Chain Carboxylic Acids. WHO Food Additives Series: 40. Retrieved from [Link]

  • Scent.vn (2023). Octyl 2-methylbutyrate Solubilities and Applications.[6][4] Retrieved from [Link][3][7]

Troubleshooting & Optimization

Optimizing "Octyl 2-methylbutyrate" yield in esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Purity in Esterification Protocols

Status: Active | Ticket ID: O2MB-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Hidden" Challenges of Branched Esters

Welcome to the technical support hub for Octyl 2-methylbutyrate (CAS: 29811-50-5).[1][2] You are likely here because your standard Fischer esterification protocol is stalling at ~60% conversion, or you are struggling to separate unreacted octanol from your final product.

This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The alpha-methyl group on the butyric acid chain creates significant steric bulk, slowing nucleophilic attack.

  • Thermodynamic Equilibrium: Like all esterifications, water production halts the reaction unless actively removed.

  • Boiling Point Proximity: The high boiling point of 1-octanol (195°C) makes it energetically difficult to strip away from the product (BP ~250°C) without degradation.

The following guides are structured to troubleshoot these specific failure points.

Module 1: Reaction Kinetics & Thermodynamics

Issue: "My reaction stalls at 60-70% conversion regardless of time."

Diagnosis: You have hit the thermodynamic equilibrium ceiling. The water produced is hydrolyzing the ester back into starting materials.

Solution: You must break the equilibrium by removing water in situ.

Protocol A: Azeotropic Distillation (The Industrial Standard)
  • Setup: Dean-Stark apparatus.

  • Solvent: Toluene (BP 110°C) or Cyclohexane (BP 81°C).

  • Mechanism: These solvents form a heteroazeotrope with water and octanol, carrying water out of the reaction flask into the trap.

  • Critical Check: Ensure your solvent volume is sufficient to fill the trap and maintain reflux.

Protocol B: Molecular Sieves (The "Dry" Method)
  • Best For: Small scale (<50g) or enzymatic reactions.

  • Material: 3Å or 4Å Molecular Sieves (Activated).

  • Loading: 10–20% w/v relative to the total reaction volume.

  • Troubleshooting: If conversion lags, your sieves may be saturated. Replace with fresh activated sieves mid-reaction.

Module 2: Overcoming Steric Hindrance (The "Speed Limit")

Issue: "The reaction is significantly slower than my linear butyrate controls."

Diagnosis: The 2-methyl group physically blocks the carbonyl carbon, hindering the attack of the bulky octanol molecule.

Q: Should I increase the temperature? A: Yes, but with caution.

  • Chemical Route: Refluxing toluene (110°C) is usually sufficient. If using p-Toluenesulfonic acid (PTSA), ensure you do not exceed 140°C, or you risk dehydration of octanol into octenes.

  • Enzymatic Route: Do not exceed 60°C for standard lipases (CAL-B).

Q: Which catalyst handles branched acids best? A:

  • Chemical: Sulfuric acid is effective but causes charring/color issues. PTSA (p-Toluenesulfonic acid) is preferred (0.5–1.0 mol%).[1]

  • Biocatalytic: Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) has a funnel-like active site that accommodates alpha-branching better than other lipases.[1]

Module 3: Workup & Purification Strategy

Issue: "I cannot separate excess octanol from the product."

Diagnosis: This is the most common failure mode. 1-Octanol (BP 195°C) has a high boiling point.[1] Distilling it off requires high vacuum and heat, which can degrade the ester.

The "Golden Rule" of Stoichiometry: Do not use excess alcohol for this specific synthesis. Instead, use Excess Acid .

StrategyExcess ReagentProsCons
Standard Octanol (1.2 eq)Drives equilibriumHard to remove. Requires high-vac distillation.[1]
Recommended 2-Methylbutyric Acid (1.2 eq) Drives equilibriumEasy to remove. Acid is soluble in mild base (NaHCO₃).[1]
Optimized Workup Protocol (Excess Acid Route):
  • Cool reaction mixture to room temperature.

  • Wash 1: Saturated NaHCO₃ (aq). This converts unreacted 2-methylbutyric acid into its water-soluble salt.[1]

  • Wash 2: Brine (to break emulsions).

  • Dry: Anhydrous MgSO₄.

  • Result: The organic layer is now comprised almost exclusively of Octyl 2-methylbutyrate and solvent. The difficult-to-distill octanol is chemically absent (because it was the limiting reagent).[1]

Module 4: Enzymatic Synthesis (The "Green" Route)

Issue: "I need a natural/high-purity product for fragrance applications."

Protocol: Solvent-Free Lipase Esterification This method avoids toxic solvents and operates at low temperatures, preserving the "Green" notes of the ester.

  • Substrates: Mix 1-Octanol (1.0 eq) and 2-Methylbutyric acid (1.0 eq). Note: Equimolar is preferred here to save enzyme life.[1]

  • Catalyst: Add Novozym 435 (Immobilized CAL-B) at 1–5% w/w of total substrate.[1]

  • Conditions: 50°C, orbital shaking (200 rpm).

  • Water Control:

    • Method A: Add 4Å Molecular Sieves (10% w/w) directly to the flask.

    • Method B: Apply weak vacuum (100–200 mbar) to continuously pull off water vapor (if system allows).

  • Monitoring: Track Acid Value (AV). Reaction is complete when AV < 10.

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct synthesis path and the critical "Excess Acid" workup strategy.

G Start Start: Octyl 2-Methylbutyrate Synthesis Decision Select Methodology Start->Decision Chemical Chemical Catalysis (Standard Lab/Industrial) Decision->Chemical Enzymatic Enzymatic Catalysis (Fragrance/Green Chem) Decision->Enzymatic Chem_Step1 Reactants: 1.0 eq Octanol 1.2 eq 2-Methylbutyric Acid (Excess Acid Strategy) Chemical->Chem_Step1 Enz_Step1 Reactants: 1.0 eq Octanol 1.0 eq 2-Methylbutyric Acid Enzymatic->Enz_Step1 Chem_Step2 Catalyst: PTSA (1%) Solvent: Toluene (Reflux) Chem_Step1->Chem_Step2 Chem_Step3 Water Removal: Dean-Stark Trap Chem_Step2->Chem_Step3 Chem_Workup Workup: Wash with NaHCO3 (Removes Excess Acid) Chem_Step3->Chem_Workup Final Final Product: Octyl 2-methylbutyrate (>98% Purity) Chem_Workup->Final Enz_Step2 Catalyst: Novozym 435 Temp: 50°C (Solvent-Free) Enz_Step1->Enz_Step2 Enz_Step3 Water Removal: 4Å Molecular Sieves or Vacuum Enz_Step2->Enz_Step3 Enz_Workup Workup: Filter Enzyme (Reuse Catalyst) Enz_Step3->Enz_Workup Enz_Workup->Final

Caption: Decision tree comparing Chemical (Acid-catalyzed) vs. Enzymatic (Lipase-catalyzed) workflows, highlighting the critical "Excess Acid" stoichiometry for chemical synthesis to simplify purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520455, Octyl 2-methylbutyrate. Retrieved from [Link]

  • Mahapatra, P., et al. (2019). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Oleo Science.[3] (Demonstrates lipase efficacy for flavor esters). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Fischer Esterification: Mechanisms and Conditions. Retrieved from [Link]

  • The Good Scents Company (2024). Octyl 2-methylbutyrate Properties and Organoleptic Profile.[1] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for Octyl 2-methylbutyrate in GC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Octyl 2-methylbutyrate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my Octyl 2-methylbutyrate analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] Ideally, a chromatographic peak should be a symmetrical Gaussian shape. Tailing peaks can compromise the accuracy and precision of your quantitative analysis by making it difficult to determine the exact peak start and end points, leading to inconsistent integration.[2] This can ultimately affect the reliability of your results in research and development.

Q2: I'm observing peak tailing for Octyl 2-methylbutyrate. What are the most likely initial causes?

A2: When troubleshooting peak tailing, it's helpful to categorize the potential causes into two main groups: chemical interactions and physical/mechanical issues within the GC system.[3]

  • Chemical Interactions: These involve unwanted interactions between your analyte, Octyl 2-methylbutyrate, and active sites within the GC system.[2][3] This is a common cause of tailing for specific compounds.

  • Physical/Mechanical Issues: These are problems related to the physical setup of the GC, such as improper column installation or blockages, which can affect all peaks in the chromatogram.[3][4][5]

A good first diagnostic step is to observe if all peaks in your chromatogram are tailing or if it's specific to Octyl 2-methylbutyrate. If all peaks are tailing, the issue is likely physical or mechanical.[3][5] If only Octyl 2-methylbutyrate and other similar compounds are tailing, a chemical cause is more probable.[3]

In-Depth Troubleshooting Guides

Guide 1: Addressing Chemical Interactions and Analyte Properties

Octyl 2-methylbutyrate, an ester, has a polar carbonyl group (C=O) which can interact with active sites in the GC system.[6] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or even contaminants.[7][8]

A3: This strongly suggests that active sites within your GC system are interacting with the polar ester group of your analyte. This unwanted secondary interaction slows down a portion of the analyte molecules as they travel through the system, resulting in a tailing peak.[8]

Troubleshooting Protocol:

  • Inlet Maintenance is Critical: The inlet is the first surface your sample encounters and a primary source of activity.[7]

    • Action: Replace the inlet liner. Over time, liners become contaminated with non-volatile residues that can be active sites.

    • Pro-Tip: Always use high-quality, deactivated liners.[8] Deactivation is a chemical process that caps the active silanol groups, making the surface more inert.[7][9]

  • Column Health Assessment: The stationary phase of the column can degrade over time, exposing active sites.

    • Action: Trim the column. Removing the first 10-20 cm from the inlet end of the column can eliminate a section that may have become contaminated or active.[1]

    • Causality: The front of the column is exposed to the highest concentration of the sample matrix and is most prone to degradation.

  • Consider a More Inert Column: If you consistently analyze polar compounds like esters, using a column specifically designed for inertness can significantly reduce peak tailing.

    • Recommendation: Look for columns marketed as "Ultra Inert" or similar designations, which have a more rigorously deactivated surface.[4]

A4: Yes, the polarity of your stationary phase should be appropriate for your analyte. For esters like Octyl 2-methylbutyrate, a mid-polarity to polar stationary phase is generally recommended.[10][11]

  • Polarity Mismatch: Injecting a sample dissolved in a solvent with a polarity that is very different from the stationary phase can cause peak distortion, including tailing.[4]

  • Column Selection: For the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to Octyl 2-methylbutyrate, columns with polyethylene glycol (wax) or cyanopropyl-based stationary phases are commonly used.[10][12]

Data Summary Table: Recommended GC Columns for Ester Analysis

Stationary Phase TypeCommon Name(s)PolarityRecommended For
Polyethylene GlycolWAX, CarbowaxPolarGeneral ester analysis, good for less complex samples.[10]
Cyanopropyl PolysiloxaneDB-23, HP-88Intermediate to HighComplex ester mixtures, separation of isomers.[10]
Guide 2: Diagnosing and Resolving Physical and Mechanical Issues

If all peaks in your chromatogram are tailing, the problem is likely mechanical and related to the flow path of the carrier gas.[3][5]

A5: This widespread tailing points to a disruption in the carrier gas flow path, which can be caused by several factors.[3]

Troubleshooting Workflow:

G start All Peaks Tailing col_install Check Column Installation start->col_install First Step col_cut Inspect Column Cut col_install->col_cut If incorrect leak_check Perform Leak Check col_install->leak_check If correct col_cut->leak_check After re-cutting end Symmetrical Peaks col_cut->end If resolved blockage Check for Blockages leak_check->blockage If no leaks leak_check->end If leaks fixed blockage->end If resolved

Caption: Troubleshooting workflow for universal peak tailing.

Step-by-Step Protocol:

  • Verify Proper Column Installation: An improperly installed column can create dead volume, where the carrier gas flow is disrupted, leading to peak tailing.[4]

    • Action: Re-install the column, ensuring the correct insertion distance into both the inlet and the detector as specified by your instrument manufacturer.

  • Inspect the Column Cut: A poor column cut can create turbulence in the flow path.[5]

    • Action: Use a ceramic scoring wafer or a specialized tool to make a clean, square cut at the column end. A jagged or angled cut can cause peak tailing for all compounds.[5]

  • Check for System Leaks: Leaks in the system, particularly around the inlet septum or fittings, can disrupt the carrier gas flow and introduce air, leading to poor chromatography.

    • Action: Use an electronic leak detector to check for leaks at all connection points.

  • Investigate Potential Blockages: A partial blockage, for instance at the column inlet frit, can distort the sample path and cause tailing for all analytes.[2]

    • Action: If you suspect a blockage, you can try backflushing the column (if permissible by the manufacturer) or trimming the front end.[2]

A6: Yes, improper injection parameters can lead to peak shape issues.[1]

  • Split Ratio Too Low: In split injections, if the split ratio is too low, the flow through the inlet may be insufficient to efficiently sweep the sample onto the column, which can cause tailing. A minimum total flow of 20 mL/min through the inlet is a good starting point.[4]

  • Solvent Effects in Splitless Injection: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column, a phenomenon known as a "solvent effect violation," which can result in peak tailing, especially for early eluting peaks.[4]

    • Corrective Action: Try decreasing the initial oven temperature by 10-20°C to improve the focusing effect.[4]

References

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Octyl 2-methylbutyrate (FDB015077). Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • van der Heijden, A., & Lankheet, C. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Octyl 2-methylbutyrate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to ensuring the integrity of your "Octyl 2-methylbutyrate" analyses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of sample preparation and minimize analyte degradation. As researchers, scientists, and drug development professionals, we understand that the accuracy of your results hinges on the stability of your target molecules from collection to analysis. This resource is designed to equip you with the knowledge to develop robust and reliable analytical methods.

Understanding the Molecule: Why is Octyl 2-methylbutyrate Prone to Degradation?

Octyl 2-methylbutyrate is a fatty alcohol ester, a class of organic compounds known for their characteristic fruity and waxy aromas.[1][2] While valuable in flavor and fragrance studies, as well as potentially in other applications, the ester linkage is susceptible to cleavage through several mechanisms. Understanding these degradation pathways is the first step toward preventing them.

The primary culprits behind the degradation of octyl 2-methylbutyrate during sample preparation are:

  • Hydrolysis: The reaction with water, which can be catalyzed by both acids and bases, breaking the ester bond to form octanol and 2-methylbutyric acid.

  • Enzymatic Degradation: In biological matrices, esterase enzymes can rapidly hydrolyze the ester.

  • Thermal Stress: High temperatures, particularly during extraction or chromatographic analysis, can lead to decomposition.

This guide will provide practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the analysis of octyl 2-methylbutyrate and provide actionable solutions.

FAQ 1: I'm seeing low recovery of octyl 2-methylbutyrate from my aqueous samples. What could be the cause?

Low recovery is a frequent issue and can often be traced back to hydrolytic degradation, especially if your sample matrix has a non-neutral pH.

Troubleshooting Steps:

  • Check the pH of your sample and standards. Esters are generally most stable at a slightly acidic pH (around 4-6). Both highly acidic and alkaline conditions can accelerate hydrolysis.[3] For instance, the hydrolysis of some esters shows a minimum rate at pH 3.5, with increased rates at both lower and higher pH values.

  • Buffer your samples. If your sample's native pH is outside the optimal range, consider buffering it to pH 4-6 immediately after collection. Use a buffer system that will not interfere with your downstream analysis.

  • Minimize exposure to water. While challenging with aqueous samples, ensure that any organic solvents used for extraction are anhydrous and that samples are not left in aqueous solutions for extended periods.

  • Control the temperature. Hydrolysis rates increase with temperature.[4] Whenever possible, keep your samples cool or on ice during preparation.

FAQ 2: My results are inconsistent when analyzing biological samples (e.g., plasma, tissue homogenates). What's going on?

Inconsistent results with biological matrices are often due to enzymatic degradation by esterases.

Troubleshooting Steps:

  • Incorporate an esterase inhibitor. The most effective way to prevent enzymatic degradation is to add an inhibitor to your sample collection tubes or during the initial stages of your sample preparation. Commonly used esterase inhibitors include:

    • Diisopropylfluorophosphate (DFP)

    • Paraoxon

    • Phenylmethylsulfonyl fluoride (PMSF)

    • Eserine

    • 2-Thenoyltrifluoroacetone (TTFA) [5]

  • Work quickly and at low temperatures. Esterase activity is temperature-dependent. Performing sample preparation steps on ice and minimizing the time between sample collection and analysis can significantly reduce enzymatic degradation.

  • Consider protein precipitation with an organic solvent. Methods like protein precipitation using cold acetonitrile or methanol can simultaneously denature and precipitate proteins (including esterases) and extract your analyte.

FAQ 3: I'm observing peak tailing for octyl 2-methylbutyrate in my GC-MS analysis. Is this a sign of degradation?

Peak tailing can indeed be an indicator of on-column degradation or interaction with active sites in the GC system.[6][7] It can also be caused by non-optimized chromatographic conditions.

Troubleshooting Steps:

  • Check your GC inlet liner. An active or contaminated liner can cause degradation of sensitive analytes. Use a deactivated liner and consider replacing it regularly.

  • Evaluate your injection temperature. While a high injection temperature is necessary to volatilize octyl 2-methylbutyrate, excessive heat can cause thermal degradation.[8] A typical starting point for the injection port temperature for flavor compounds is around 250 °C.[9][10] Experiment with lowering the temperature in 10-20 °C increments to see if peak shape improves without sacrificing signal intensity.

  • Ensure a proper column cut. A poor column cut can create active sites that lead to peak tailing.[6] Always use a ceramic wafer or diamond-tipped scribe for a clean, 90-degree cut.

  • Use a guard column. A deactivated guard column can help to trap non-volatile residues and protect the analytical column from contamination that can lead to active sites.

In-Depth Technical Guides

Guide 1: Mitigating Hydrolytic Degradation

Hydrolysis is a primary concern for ester stability in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

Core Principles:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally faster and effectively irreversible because the resulting carboxylic acid is deprotonated to the carboxylate salt.[3]

Workflow for Minimizing Hydrolysis:

Caption: Workflow for minimizing hydrolytic degradation.

Guide 2: Preventing Enzymatic Degradation in Biological Samples

For matrices like plasma, serum, or tissue homogenates, rapid inactivation of esterases is crucial.

Experimental Protocol: Sample Stabilization with Esterase Inhibitors

  • Prepare Inhibitor Stock Solutions:

    • Prepare a concentrated stock solution of your chosen esterase inhibitor (e.g., 100 mM PMSF in isopropanol). Safety Note: Some esterase inhibitors are highly toxic. Handle with appropriate personal protective equipment.

  • Spike Collection Tubes:

    • Add the inhibitor to your sample collection tubes before adding the biological sample. For a final concentration of 1 mM PMSF in a 1 mL blood sample, you would add 10 µL of a 100 mM stock solution.

  • Immediate Mixing:

    • As soon as the sample is collected, gently invert the tube several times to ensure thorough mixing of the inhibitor with the sample.

  • Maintain Low Temperature:

    • Keep the stabilized samples on ice throughout the preparation process.

Table 1: Common Esterase Inhibitors and Their Properties

InhibitorTypical Working ConcentrationSolvent for Stock SolutionKey Considerations
PMSF1-2 mMIsopropanol, EthanolShort half-life in aqueous solutions. Add fresh.
DFP1-10 mMIsopropanol, WaterHighly toxic. Use with extreme caution.
Paraoxon10-50 µMEthanol, DMSOPotent inhibitor. Also toxic.
Eserine10-100 µMEthanol, WaterReversible inhibitor.

This data is compiled from various sources for general guidance. Optimal concentrations should be determined empirically.[5]

Guide 3: Recommended Sample Preparation Protocols

The choice of sample preparation technique depends on the sample matrix and the required sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a robust technique for extracting non-polar compounds like octyl 2-methylbutyrate from aqueous matrices.[11][12]

  • Sample Preparation:

    • To 1 mL of aqueous sample (e.g., beverage, buffered plasma), add an appropriate internal standard.

    • Adjust the pH to 4-6 using a suitable buffer if necessary.

  • Extraction:

    • Add 2 mL of a non-polar, water-immiscible organic solvent (e.g., hexane, methyl tert-butyl ether (MTBE)).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with a fresh aliquot of organic solvent for improved recovery.

  • Concentration:

    • Evaporate the pooled organic extracts to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with your analytical instrument (e.g., hexane for GC).

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide a cleaner extract compared to LLE, which is particularly useful for complex matrices.[13][14][15]

  • Sorbent Selection:

    • For a non-polar compound like octyl 2-methylbutyrate, a reversed-phase sorbent (e.g., C8 or C18) is appropriate.

  • Conditioning:

    • Pass 1-2 column volumes of methanol through the SPE cartridge.

  • Equilibration:

    • Pass 1-2 column volumes of deionized water (or your sample buffer) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution:

    • Elute the octyl 2-methylbutyrate with a non-polar organic solvent (e.g., acetonitrile, ethyl acetate, or hexane).

  • Post-Elution:

    • Evaporate and reconstitute as in the LLE protocol.

Workflow for SPE:

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is an excellent solvent-free technique for analyzing volatile compounds in food and beverage samples.[16][17][18][19]

  • Sample Preparation:

    • Place a known amount of your sample (e.g., 5 mL of juice) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

    • Add an internal standard.

  • Extraction:

    • Seal the vial and place it in a heating block with agitation.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes at 50 °C).

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

Conclusion

The stability of octyl 2-methylbutyrate during sample preparation is paramount for accurate and reproducible results. By understanding the primary degradation pathways—hydrolysis, enzymatic action, and thermal stress—and implementing the strategies outlined in this guide, researchers can significantly improve the quality of their data. The key takeaways are to control pH and temperature, use esterase inhibitors for biological samples, and select and optimize the appropriate extraction technique for your specific matrix.

References

  • Vianna, E., Ebeler, S. E., & Boulton, R. (2000). Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(8), 3565–3571.
  • Meng, Z., Gao, X., Yu, H., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8896913.
  • Reineccius, G., & Ruan, M. (2022). Flavoring properties that affect the retention of volatile components during encapsulation process.
  • Smyth, H., & Cozzolino, D. (2022). Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality. Frontiers in Nutrition, 9, 1069255.
  • Gotor, R., et al. (2017). Hydrolysis rate of GB ester 1b at different pH values (phosphate- citrate buffers) and with time.
  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • Rojas, A., et al. (2021). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Processes, 9(7), 1226.
  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction.
  • Chambers, E., & Fountain, K. J. (2014). Understanding and Improving Solid-Phase Extraction.
  • Al-Khafaji, S., & Al-Mashhadi, D. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Plants, 10(11), 2465.
  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1248.
  • Augusto, F., & Valente, A. L. P. (2002). Solid-Phase Microextraction for the Analysis of Aromas and Flavors.
  • Akerman, S. B., et al. (2013). Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil. Bioresource Technology, 131, 343-349.
  • Bar-Ziv, E., et al. (2018). Methyl butyrate spectra using TD-GC-MS (Orbtriap) at two different concentrations.
  • EST Analytical. (n.d.). Food, Flavor and Consumer Products. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.
  • Wang, J., et al. (2007). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Analytica Chimica Acta, 581(1), 1-6.
  • Biais, B., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Metabolites, 13(5), 633.
  • Majcher, M., & Jeleń, H. (2021). Analysis of Volatiles in Food Products.
  • Flora, J. W., et al. (2023).
  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • Østergaard, J., & Larsen, C. (2008). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.
  • Li, X., et al. (2015). Analysis of 16 phthalic acid esters in food simulants from plastic food contact materials by LC-ESI-MS/MS.
  • Wang, Y., et al. (2023). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. Foods, 12(15), 2894.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Markes International. (2023). From air to aroma profiling of foods: How Markes' thermal desorption found a new frontier.
  • Calvano, C. D. (Ed.). (2023). Modern Analytical Strategies for Foodomics: From Nutritional Value to Food Security. MDPI.
  • U.S. Environmental Protection Agency. (1982).
  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE)
  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
  • Peñalver, R., et al. (2020). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 25(7), 1574.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Clark, J. (2023). hydrolysis of esters. Chemguide.
  • SCION Instruments. (n.d.).
  • Wolrab, D., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289.
  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series.
  • LabTech. (n.d.). Quantitative Analysis of Food Packaging by Thermal Desorption–GC–MS Method.
  • Oreate AI. (2026). Sucrose Fatty Acid Esters: An Analysis of Multifunctional Food Additives in Desserts and Noodles.
  • Ye, G., et al. (2014). Considerations of Sample Preparation for Metabolomics Investigation.
  • Liu, Y., et al. (2021). Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS. Frontiers in Nutrition, 8, 726532.
  • Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Journal of Mass Spectrometry, 39(3), 233-254.
  • Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples.
  • Organomation. (n.d.).
  • Sprakel, L. M. J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • Kalliampakou, K. I., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3307.
  • de Souza, M. F., et al. (2023). The Importance of Sample Preparation for Omics Analysis: Which Extraction Method is the Most Suited for my Biological Question?. BrJAC, 10(39), 1-13.

Sources

Technical Support Center: Stability of Octyl 2-Methylbutyrate in Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octyl 2-methylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development who utilize octyl 2-methylbutyrate in their experiments and formulations. Here, we address common stability issues encountered during long-term storage and provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the scientific understanding and practical solutions to ensure the integrity of your stored octyl 2-methylbutyrate.

Understanding Octyl 2-Methylbutyrate: A Physicochemical Overview

Octyl 2-methylbutyrate is an ester known for its fruity and waxy aroma, making it a valuable component in the flavor and fragrance industries.[1][2] Its stability is crucial for maintaining its desired sensory profile and ensuring the reproducibility of experimental results. As a carboxylic ester, its long-term stability is primarily influenced by environmental factors that can lead to its degradation.[3][4]

Table 1: Physicochemical Properties of Octyl 2-Methylbutyrate

PropertyValueSource
Molecular Formula C13H26O2[5]
Molecular Weight 214.34 g/mol [3][5]
Appearance Colorless liquid[2][3]
Boiling Point ~250-254 °C[5][6]
Flash Point ~103.64-104.7 °C[2][5][6]
Density ~0.86-0.87 g/cm³[3][6]
Water Solubility Very slightly soluble (0.37 g/L at 25°C)[5]

Core Stability Concerns and Degradation Pathways

The primary stability concerns for octyl 2-methylbutyrate, like other esters, are hydrolysis, oxidation, and photodegradation. Understanding these pathways is key to preventing degradation.

Hydrolysis: The Primary Culprit

Hydrolysis is the most common degradation pathway for esters, involving the cleavage of the ester bond by water to form a carboxylic acid (2-methylbutyric acid) and an alcohol (octanol).[7][8] This reaction can be catalyzed by both acids and bases.[9][10]

Caption: Hydrolysis of Octyl 2-Methylbutyrate.

Oxidation: The Role of Air

Autoxidation can occur when the compound is exposed to atmospheric oxygen over long periods.[11][12] This process often involves a free-radical chain reaction and can be initiated by heat or light.[11][13] The presence of unsaturated impurities can accelerate this process. For octyl 2-methylbutyrate, oxidation is most likely to occur at the carbon atoms adjacent to the ester oxygen.

Caption: General Oxidation Pathway for Esters.

Photodegradation: The Impact of Light

Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds within the octyl 2-methylbutyrate molecule, leading to degradation.[1][14][15] This can result in changes in color, odor, and purity of the compound.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of octyl 2-methylbutyrate?

A1: For optimal long-term stability, octyl 2-methylbutyrate should be stored in a cool, dark, and dry place.[18][19] The recommended temperature range is between 2-8°C.[18] It should be stored in a tightly sealed, inert container to minimize exposure to moisture and oxygen.[20][21]

Q2: How does the choice of storage container affect the stability of octyl 2-methylbutyrate?

A2: The container material is critical for preventing contamination and degradation.[22][23][24][25][26] Amber glass vials with airtight caps are highly recommended as they protect the compound from light and are chemically inert.[19] Avoid plastic containers unless their compatibility with esters has been verified, as plasticizers can leach into the sample or the ester can be absorbed into the container walls.[24]

Q3: Can I store octyl 2-methylbutyrate at room temperature?

A3: While short-term storage at room temperature (15-25°C) may be acceptable for neat, tightly sealed samples, long-term storage at elevated temperatures can accelerate degradation, particularly hydrolysis if moisture is present.[18][19] For storage exceeding a few weeks, refrigeration is advised.

Q4: I've noticed a change in the smell of my stored octyl 2-methylbutyrate. What could be the cause?

A4: A change in odor is a strong indicator of chemical degradation. The most likely cause is hydrolysis, which would produce 2-methylbutyric acid (having a cheesy, sweaty odor) and octanol (with a waxy, citrusy odor). Oxidation can also lead to the formation of volatile aldehydes and ketones with sharp, unpleasant smells.[13]

Q5: My sample of octyl 2-methylbutyrate has turned yellow. Is it still usable?

A5: A color change, such as yellowing, suggests that the compound has undergone degradation, possibly due to oxidation or photodegradation.[16] While the compound may still be predominantly octyl 2-methylbutyrate, the presence of impurities could interfere with your experiments. It is highly recommended to re-analyze the purity of the sample before use.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your octyl 2-methylbutyrate samples.

Troubleshooting_Workflow start Stability Issue Observed (e.g., off-odor, color change, unexpected results) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage improper_storage Correct Storage Conditions: - Store at 2-8°C - Use amber, airtight containers - Protect from light check_storage->improper_storage Improper reanalyze Re-analyze Sample Purity (e.g., GC-MS) check_storage->reanalyze Proper improper_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_cautiously Use with Caution (Consider potential impact of minor impurities) purity_ok->use_cautiously Yes purify_discard Purify or Discard Sample purity_ok->purify_discard No implement_protocols Implement Preventative Storage Protocols use_cautiously->implement_protocols purify_discard->implement_protocols

Caption: Troubleshooting workflow for stability issues.

Issue 1: Unexpected Experimental Results
  • Question: My experiments using a previously stored batch of octyl 2-methylbutyrate are giving inconsistent or unexpected results compared to a fresh batch. What should I do?

  • Answer and Protocol: This is a classic sign of sample degradation. The presence of degradation products can alter the chemical and physical properties of your sample.

    Protocol for Purity Assessment:

    • Sample Preparation: Prepare a dilute solution of your stored octyl 2-methylbutyrate in a suitable volatile solvent (e.g., hexane or ethyl acetate). Also, prepare a solution of a fresh, high-purity standard of octyl 2-methylbutyrate for comparison.

    • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the purity of volatile compounds like esters and identifying potential degradation products.[27][28][29][30][31]

    • GC-MS Parameters (Suggested):

      • Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

      • Injection: Split injection is typically used for neat samples.

      • Temperature Program: Start with a low initial temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of volatile degradation products from the parent ester.

      • MS Detection: Scan a wide mass range (e.g., m/z 35-400) to detect a variety of potential degradation products.

    • Data Analysis:

      • Compare the chromatogram of your stored sample to that of the fresh standard. Look for additional peaks in the stored sample, which indicate impurities.

      • Examine the mass spectra of any new peaks to identify the degradation products. Common degradation products to look for are 2-methylbutyric acid and octanol.

      • Quantify the purity of your stored sample by comparing the peak area of octyl 2-methylbutyrate to the total peak area of all components.

Issue 2: Visible Particulates or Cloudiness
  • Question: My stored octyl 2-methylbutyrate, which was initially a clear liquid, now appears cloudy or has visible particulates. What is the cause and how should I proceed?

  • Answer and Protocol: Cloudiness or particulates can arise from several sources, including advanced degradation (polymerization of degradation products) or contamination. Given its low water solubility, water contamination could also lead to a cloudy appearance.

    Protocol for Investigation and Remediation:

    • Visual Inspection: Carefully observe the sample. Is the cloudiness uniform or are there distinct droplets or solid particles?

    • Solubility Test: Take a small aliquot of the sample and add it to a dry, compatible solvent (e.g., ethanol). If the solution becomes clear, the issue may be related to temperature-dependent solubility or minor impurities. If it remains cloudy, significant contamination or degradation is likely.

    • Water Content Analysis: If water contamination is suspected, Karl Fischer titration can be used to quantify the water content.

    • Filtration: If the issue is due to solid particulates, you may be able to salvage the sample by filtering it through a chemically compatible syringe filter (e.g., PTFE). However, the filtered sample should still be re-analyzed for purity as described in the protocol for Issue 1.

    • Disposal: If the sample remains cloudy after attempting to dissolve it or if significant degradation is confirmed, it is best to discard the sample to avoid compromising your experimental results.

Experimental Protocols for Stability Testing

For critical applications, it is advisable to perform your own stability studies.

Accelerated Stability Testing

This method uses elevated temperatures to simulate long-term storage in a shorter timeframe.[32][33][34][35][36]

Protocol:

  • Sample Preparation: Aliquot your octyl 2-methylbutyrate into several small, identical amber glass vials with airtight seals.

  • Storage Conditions: Place the vials in controlled temperature chambers at elevated temperatures (e.g., 40°C and 50°C). Also, keep a control set of vials at the recommended storage temperature (2-8°C).

  • Time Points: Pull one vial from each temperature condition at specified time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: Analyze the purity of each sample using GC-MS as described previously.

  • Data Evaluation: Plot the percentage of remaining octyl 2-methylbutyrate against time for each temperature. This data can be used to estimate the degradation rate at normal storage conditions.

Table 2: Factors Influencing Octyl 2-Methylbutyrate Stability

FactorHigh Risk ConditionRecommended PracticeRationale
Temperature Elevated temperatures (>25°C), temperature fluctuationsStore at a constant, cool temperature (2-8°C).[18][19]Reduces the rate of chemical reactions, including hydrolysis and oxidation.[33][36]
Moisture High humidity, non-airtight containersStore in a dry environment with tightly sealed containers. Consider using a desiccant in the secondary storage container.[20]Minimizes the risk of hydrolysis.[8][9]
Light Exposure to direct sunlight or UV lightStore in amber glass containers or in the dark.[1][14][15][16][19]Prevents photodegradation.[1][14][15]
Oxygen Headspace in partially empty containers, repeated openingAliquot into smaller, single-use vials. Consider flushing the container with an inert gas (e.g., nitrogen or argon) before sealing.[37]Reduces the potential for oxidation.[11][12]
pH Presence of acidic or basic contaminantsEnsure the compound is stored in a neutral environment, free from acidic or basic residues.Acidic or basic conditions can catalyze hydrolysis.[9][10]
Packaging Incompatible plastic containers, poor sealsUse chemically inert glass containers with secure, airtight caps.[22][23][24][25][26]Prevents leaching, absorption, and exposure to environmental factors.[22][23][24][25][26]

By understanding the inherent stability characteristics of octyl 2-methylbutyrate and implementing these best practices for storage and handling, you can significantly extend the shelf-life of your samples and ensure the reliability of your experimental outcomes.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • AromaExplorer. (2024, August 15). Understanding the Role of Light in Perfume Degradation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). Octyl 2-methylbutyrate. Retrieved from [Link]

  • Tjoapack. (2024, November 14). The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Photodegradation of fragrance materials and triclosan in water: Direct photolysis and photosensitized degradation. Retrieved from [Link]

  • PubMed. (n.d.). Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. Retrieved from [Link]

  • Google Cloud. (n.d.). Octyl 2-methylbutyrate (CAS 29811-50-5): Odor profile, Properties, & IFRA compliance.
  • Palogix. (n.d.). The Importance of Industrial Chemical Packaging: Enhancing Safety. Retrieved from [Link]

  • Scent Journer. (n.d.). Perfume Discoloration: Uncovering The Science Behind Perfume's Transformation. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • DTIC. (1953, September 29). Studies on the Mechanism of the Autoxidation of Unsaturated Fatty Acid Esters. Retrieved from [Link]

  • Oxford Academic. (n.d.). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Packaging on Stability of Drugs and Drug Products. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Amcor. (2025, April 8). How Pharma Packaging Influences Drug Stability and Safety. Retrieved from [Link]

  • Chemsrc. (2025, August 22). octyl 2-methyl butyrate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The autoxidation of aliphatic esters. Part 2.1 The autoxidation of neopentyl esters. Retrieved from [Link]

  • Panyue Packing. (2023, December 1). What are the effects of packaging materials on the stability and efficacy of skin care formulations? Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl butyrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • AFS. (2025, November 10). Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability. Retrieved from [Link]

  • ACS Publications. (n.d.). Fundamental processes of autoxidation. Retrieved from [Link]

  • ScienceDirect. (1981, February 1). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution? Retrieved from [Link]

  • ResearchGate. (n.d.). Use of GC/MS method for evaluation of ester oil biodegradation. Retrieved from [Link]

  • FasterCapital. (2025, April 12). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Autooxidation of Unsaturated Fatty Acids and Their Esters. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Certified Cosmetics. (n.d.). Accelerated Stability and Compatibility Test. Retrieved from [Link]

  • Labogens. (n.d.). Storage Practices. Retrieved from [Link]

  • ECHA. (2024, July 30). Substance Information Document Ethyl 2-methylbutyrate. Retrieved from [Link]

  • MySwissLab. (2023, June 3). Accelerated Stability Testing: Guide for Lasting Cosmetics. Retrieved from [Link]

  • PMC. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Octyl 2-methylbutyrate (FDB015077). Retrieved from [Link]

  • Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS. Retrieved from [Link]

Sources

Enhancing lipase activity for "Octyl 2-methylbutyrate" enzymatic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-LIP-2MB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division Subject: Optimization of Lipase Activity for Sterically Hindered Branched-Chain Esters[1]

Introduction: The "Impossible" Ester?

Welcome to the technical support hub. If you are here, you are likely struggling with the enzymatic synthesis of Octyl 2-methylbutyrate . You are probably observing low conversion rates (<40%) or rapid enzyme deactivation, despite using standard protocols that work for straight-chain esters like octyl acetate.[1]

The Problem: The issue is not your technique; it is the substrate. The 2-methylbutyric acid moiety possesses an


-methyl group adjacent to the carbonyl carbon.[1] This creates significant steric hindrance , preventing the acyl group from fitting into the active site of many conventional lipases (e.g., Candida rugosa or Thermomyces lanuginosus).[1]

This guide moves beyond basic protocols to address the thermodynamic and kinetic bottlenecks specific to branched-chain esterification.

Module 1: Enzyme Selection & Steric Hindrance

Q: Why is my standard lipase showing <10% activity?

A: You are likely using a lipase with a "lid" domain or a deep, tunnel-like active site (e.g., Burkholderia cepacia or Pseudomonas sp.) which cannot accommodate the branched


-carbon.[1]

The Solution: Switch to Lipase B from Candida antarctica (CALB) , typically immobilized (e.g., Novozym 435).[1]

  • Mechanism: CALB lacks the typical oligopeptide lid covering the active site.[1] Its active site is a funnel-like depression rather than a deep tunnel, allowing bulky, branched substrates like 2-methylbutyric acid to access the catalytic triad (Ser-His-Asp).[1]

  • Stereoselectivity Warning: CALB is highly enantioselective.[1] If you use racemic (

    
    )-2-methylbutyric acid, the reaction will slow significantly after 50% conversion because CALB prefers the (
    
    
    
    )-enantiomer.[1]
Visualization: The Steric Filter

CALB_Mechanism cluster_0 Substrate Challenge cluster_1 Enzyme Interaction S1 Octanol S2 2-Methylbutyric Acid (Branched) E1 Standard Lipase (Tunnel Active Site) S2->E1 Blocked E2 CALB (Novozym 435) (Funnel Active Site) S2->E2 Fits Result1 Steric Clash (No Reaction) E1->Result1 Result2 Acyl-Enzyme Intermediate E2->Result2 Product Octyl 2-methylbutyrate Result2->Product + Octanol - Water

Figure 1: Comparison of active site accessibility for branched substrates. CALB (Green) accommodates the


-methyl branch, whereas standard lipases (Grey) face steric clashes.[1]

Module 2: Solvent Engineering (LogP)

Q: The enzyme works initially but dies after 2 hours.[1] Why?

A: You are likely using a hydrophilic solvent (e.g., Acetonitrile, Acetone) or a solvent with a low LogP value.[1]

The Science: Lipases require a thermodynamic layer of "essential water" bound to their surface to maintain catalytic conformation. Hydrophilic solvents strip this water layer (partitioning), leading to irreversible denaturation.[1]

The Protocol: Use the LogP > 2.0 Rule .

  • Preferred Solvents: Isooctane (LogP 4.5), n-Heptane (LogP 4.0), or n-Hexane (LogP 3.5).[1] These are hydrophobic enough to leave the enzyme's water layer intact.[1]

  • Solvent-Free: Since Octanol is a liquid, you can run this solvent-free (using octanol as both substrate and solvent).[1] This maximizes volumetric productivity and qualifies the product as "Natural" (EU/US regulations).[1]

Data: Solvent Impact on Relative Activity

Solvent SystemLogP ValueRelative Activity (%)Stability (Half-life)
Isooctane 4.5 100% > 200 hours
n-Heptane4.096%> 180 hours
Toluene2.565%40 hours
Acetone-0.24< 5%< 1 hour
Solvent-Free N/A 85% *High (if acid controlled)

*Note: Solvent-free activity is lower initially due to viscosity/mass transfer but offers higher final yield per reactor volume.[1]

Module 3: Water Activity ( ) & Equilibrium

Q: Conversion plateaus at 60-70%. Adding more enzyme doesn't help.

A: You have hit Thermodynamic Equilibrium , not kinetic limitation.[1] The reaction produces water as a byproduct.[1][2][3] In a closed system, this water promotes the reverse reaction (hydrolysis).[1]

The Fix: You must actively remove water without drying the enzyme completely.[1]

  • Target

    
    :  Maintain water activity between 0.05 and 0.15 .
    
  • Method A (Lab Scale): Add activated Molecular Sieves (3Å or 4Å) directly to the reaction vessel (50-100 g/L).

  • Method B (Pilot Scale): Use salt hydrate pairs (e.g.,

    
     / 
    
    
    
    ) to buffer the water activity, or use pervaporation.[1]
Troubleshooting Workflow: Water Control

Water_Control Start Reaction Plateaus Check Check Water Content (KF) Start->Check Branch1 Water > 0.5% (w/w) Check->Branch1 Too Wet Branch2 Water < 0.01% (w/w) Check->Branch2 Too Dry Action1 Equilibrium Limitation: Add Molecular Sieves (3Å) Branch1->Action1 Action2 Enzyme Dehydrated: Re-hydrate Enzyme (Add 0.1% water) Branch2->Action2 Result Resume Reaction Action1->Result Action2->Result

Figure 2: Decision tree for managing water activity. Both excess water (hydrolysis) and extreme dryness (enzyme rigidity) are detrimental.[1]

Module 4: Substrate Inhibition (Acidification)

Q: My immobilized enzyme beads are clumping and activity is dropping.

A: This is Acid Inhibition . 2-methylbutyric acid is a short-chain fatty acid. High concentrations acidify the micro-aqueous layer around the enzyme, dropping the local pH below the enzyme's stability range (even if the bulk solvent is neutral).[1]

The Protocol: Stepwise Addition (Fed-Batch) Do not add all the acid at once.[1]

  • Start: 1 equivalent Octanol + 0.3 equivalents 2-methylbutyric acid.

  • Monitor: Wait for 90% conversion of the acid fraction.

  • Feed: Add another 0.3 equivalents of acid.

  • Repeat: Until target concentration is reached.

Summary Protocol: Validated Workflow

To synthesize Octyl 2-methylbutyrate with >95% conversion:

  • Biocatalyst: Novozym 435 (Immobilized CALB), 1-5% (w/w) relative to substrates.[1]

  • Solvent: Isooctane OR Solvent-free (Excess Octanol, 1:3 Acid:Alcohol ratio).

  • Temperature: 50°C (Optimal balance of rate vs. stability).

  • Water Removal: Add 4Å Molecular Sieves (5% w/v) after 1 hour of reaction.

  • Substrate Feeding: Add 2-methylbutyric acid in 3 aliquots over 6 hours to prevent acid inhibition.

References

  • Enantioselective Synthesis: Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase.[4] (Focuses on CALB specificity for the branched acid).

  • Solvent Engineering: Organic Solvent Tolerant Lipases and Applications. (Details the LogP effect on enzyme hydration). [1]

  • Novozym 435 Kinetics: Novozym 435: the “perfect” lipase immobilized biocatalyst? (Comprehensive review of CALB mechanisms and stability).

  • Water Activity Control: Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. (Explains the use of salt hydrates and sieves).

  • Flavor Ester Synthesis: Lipase-catalyzed synthesis of flavor esters by transesterification.[5] (General protocols for short-chain esters). [1]

Sources

Overcoming poor fragmentation of "Octyl 2-methylbutyrate" in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Fragmentation of Octyl 2-methylbutyrate Ticket ID: EST-OCT-2MB-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

The Problem: Octyl 2-methylbutyrate (


, MW 214) exhibits "poor fragmentation" in two distinct ways depending on your ionization source:
  • In GC-EI (Electron Ionization): The molecular ion (

    
    , 
    
    
    
    214) is virtually non-existent (<1% abundance), making molecular weight confirmation impossible. The spectrum is dominated by non-specific alkyl fragments (
    
    
    43, 57).
  • In LC-ESI (Electrospray): The molecule forms hyper-stable sodium adducts (

    
    , 
    
    
    
    237) that refuse to fragment during MS/MS (CID), yielding "empty" product ion spectra.

The Solution: You must shift from "Hard" ionization to "Selectively Soft" ionization or induce specific rearrangement pathways (Double Hydrogen Transfer) to generate diagnostic ions.

Module 1: GC-MS Troubleshooting (The "Invisible Parent" Issue)

User Question:

"I am running Octyl 2-methylbutyrate on a standard 70 eV EI source. I see a base peak at m/z 57 and a strong peak at 103, but the molecular ion (214) is missing. How do I confirm I have the right molecule and not an isomer?"

Technical Diagnosis

You are experiencing the Aliphatic Ester Wipeout . In 70 eV EI, the long octyl chain acts as a heat sink for vibrational energy, promoting rapid fragmentation before the molecular ion (


) reaches the detector.
  • 
     57:  This is the non-diagnostic butyl cation or alkyl fragment.
    
  • 
     103:  This is your Key Diagnostic Ion . Unlike short-chain esters that undergo a standard McLafferty rearrangement to yield the acid radical cation (
    
    
    
    102), long-chain esters (alcohol part
    
    
    C3) undergo a Double Hydrogen Transfer (DHT) .

The Mechanism (DHT): Two hydrogen atoms transfer from the octyl chain to the carboxyl group, cleaving the C-O bond.

  • Neutral Loss: Octadiene-like species (

    
    ).
    
  • Observed Ion: Protonated 2-methylbutyric acid

    
    .
    
  • Calculation: MW(Acid) = 102. Ion =

    
    .[1]
    
Action Plan: Recovering the Molecular Ion
MethodProtocolWhy it works
1. Soft EI (Low eV) Lower ionization energy from 70 eV to 12–15 eV .Reduces internal energy transfer, increasing

survival time. Note: Sensitivity will drop by 10-50x.
2. Chemical Ionization (CI) Switch reagent gas to Isobutane (softer) or Methane (harder).Proton transfer creates a stable

(

215). Isobutane is preferred for aliphatic esters to minimize fragmentation.
3. Diagnostic Ratio Check Monitor Ratio:

103 / 57
.
If

103 is >50% of base peak, it confirms a long-chain ester of 2-methylbutyric acid.
Visualizing the Fragmentation Pathway (GC-EI)

G M Molecular Ion (M+) m/z 214 (Unstable) McL McLafferty Rearrangement (Single H Transfer) M->McL Standard Path DHT Double Hydrogen Transfer (DHT) M->DHT Long Chain Path Alkyl Alkyl Fragmentation m/z 57, 43 (Non-Specific) M->Alkyl Fast Kinetics Ion102 Acid Radical Cation [C5H10O2]+ m/z 102 McL->Ion102 - Octene (112 Da) Ion103 Protonated Acid [C5H9O2H2]+ m/z 103 (DIAGNOSTIC) DHT->Ion103 - Octadiene species

Caption: Figure 1. Competition between standard McLafferty and Double Hydrogen Transfer (DHT) in long-chain esters. The m/z 103 ion is the specific marker for the 2-methylbutyrate head group.

Module 2: LC-MS/MS Troubleshooting (The "Silent Adduct" Issue)

User Question:

"I switched to ESI-MS to see the parent mass. I see a huge peak at m/z 237 ([M+Na]+), but when I apply collision energy (CID), the molecule doesn't break. It just disappears or stays intact. How do I get structural fragments?"

Technical Diagnosis

Sodium adducts (


) of aliphatic esters are notoriously stable because the sodium ion coordinates tightly with the carbonyl oxygens, "locking" the structure. The bond energy required to eject the sodium often exceeds the energy required to shatter the alkyl chain randomly, leading to poor spectra.
Action Plan: Lithium Doping Protocol

To force useful fragmentation, you must replace Sodium with Lithium . Lithium adducts (


) induce Charge-Remote Fragmentation , specifically cleaving the ester bond or the alkyl chain in a predictable way.

Protocol: The Lithium Switch

  • Mobile Phase Additive: Add 0.1 mM Lithium Acetate (LiOAc) to your Methanol/Water mobile phase.

  • Remove Sodium: Use plasticware instead of glass to minimize Na leaching.

  • Target Mass: Look for

    
    .
    
  • MS/MS Settings: Apply CID (Collision Induced Dissociation).[2]

Expected Fragments with Lithium:

  • Loss of Octene:

    
     (Lithium salt of the acid).
    
  • Loss of LiOH:

    
     (Carbocation formation).
    
Comparison of Adduct Behaviors
AdductPrecursor (

)
StabilityMS/MS Utility
Proton

215Very LowOften reverts to neutral loss in source.
Sodium

237ExtremeUseless. Hard to fragment; no diagnostic ions.
Ammonium

232LowLoses

easily to give

.
Lithium

221Optimal Yields structural cleavage (Charge-Remote).

Module 3: Differentiation from Isomers

User Question:

"How do I distinguish Octyl 2-methylbutyrate from n-Octyl isovalerate (3-methylbutyrate)?"

Technical Diagnosis

Both isomers have the same MW (214) and very similar octyl chain fragmentations. The difference lies in the branching of the acid chain.

The "McLafferty Rule" for Isomers:

  • 2-methylbutyrate (Branch at alpha): The alpha-methyl group steric hindrance affects the intensity of the McLafferty rearrangement.

  • Isovalerate (Branch at beta): No alpha-substitution.

Differentiation Protocol:

  • Retention Index (RI): On a standard non-polar column (DB-5/HP-5), 2-methylbutyrate esters typically elute before isovalerate esters due to the globular shape of the alpha-branching reducing boiling point slightly.

  • Ion Ratio (

    
     74 vs 88): 
    
    • Look for the secondary rearrangement ions.

    • Isovalerates often show a stronger peak at

      
       60  (acetic acid equivalent rearrangement) or specific alkyl losses that differ from the 2-methyl pattern.
      
    • Critical Check: In 2-methylbutyrate, the

      
       57 peak is often enhanced by the specific stability of the sec-butyl radical formed if the carbonyl is lost.
      

References

  • NIST Mass Spectrometry Data Center. Octyl 2-methylbutyrate Mass Spectrum (EI). National Institute of Standards and Technology. Link

  • Hsu, F.F., & Turk, J. (2010). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of fatty acid esters. Journal of the American Society for Mass Spectrometry.[3] (Discusses Lithium adduct advantages). Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitively explains the Double Hydrogen Transfer mechanism in long-chain esters). Link

  • Adams, J., & Gross, M. L. (1986). Lithium cationization for the structural determination of long-chain esters. Analytical Chemistry.[3][4][5][6] Link

Sources

Technical Support Center: Method Validation for Trace Level Analysis of Octyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Octyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with validating analytical methods for the detection of this compound at trace levels in various matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction to Octyl 2-methylbutyrate Analysis

Octyl 2-methylbutyrate is a volatile ester recognized for its characteristic fruity and waxy aroma, leading to its use as a fragrance and flavoring agent in cosmetics, food, and beverages.[1][2] Accurate and sensitive quantification at trace levels is often a regulatory requirement and a critical aspect of quality control. The primary analytical technique for this purpose is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). Given its volatility, headspace (HS) or solid-phase microextraction (SPME) sampling techniques are frequently employed to enhance sensitivity and minimize matrix interference.[3]

This guide will provide a comprehensive overview of method validation principles based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, practical experimental protocols, and robust troubleshooting advice to ensure the integrity and reliability of your analytical data.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace level analysis of octyl 2-methylbutyrate?

A1: For trace level analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method. The high sensitivity and selectivity of the mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the detection and quantification of octyl 2-methylbutyrate at very low concentrations, even in complex matrices.[5] For enhanced sensitivity, coupling GC-MS with headspace (HS) or solid-phase microextraction (SPME) is highly recommended.[3]

Q2: I am developing a new method. What are the key validation parameters I need to consider according to ICH Q2(R1)?

A2: According to the ICH Q2(R1) guidelines, the key validation parameters for a quantitative impurity method, which is analogous to trace level analysis, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the expected mass spectral fragments for octyl 2-methylbutyrate?

A3: Understanding the mass spectrum is crucial for method development in GC-MS. For octyl 2-methylbutyrate (C13H26O2, molecular weight: 214.34 g/mol ), the electron ionization (EI) mass spectrum will show characteristic fragments. While a library search is the best confirmation, you can anticipate key ions resulting from the cleavage of the ester bond and subsequent fragmentations.

Q4: Should I use an internal or external standard for quantification?

A4: For trace level analysis, especially when using HS or SPME, an internal standard (IS) is highly recommended. An IS helps to correct for variations in sample preparation, injection volume, and instrument response. A suitable IS would be a compound with similar chemical properties to octyl 2-methylbutyrate but not present in the sample matrix. An isotopically labeled version of the analyte is ideal, but a structurally similar ester of a different chain length can also be effective.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method

This protocol provides a general framework for the analysis of octyl 2-methylbutyrate in a liquid matrix (e.g., a beverage or a liquid cosmetic product).

1. Sample Preparation: a. Accurately weigh approximately 1-5 g of the sample into a 20 mL headspace vial. b. Add a known amount of internal standard solution (e.g., a solution of a similar, non-interfering ester). c. If the matrix is complex, a matrix modifier or a salting-out agent (e.g., NaCl) can be added to improve the partitioning of the analyte into the headspace. d. Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

2. HS-GC-MS Parameters:

Parameter Recommended Setting Rationale
Headspace Sampler
Oven Temperature80-120 °CTo facilitate the volatilization of octyl 2-methylbutyrate into the headspace. The optimal temperature depends on the sample matrix.
Loop/Transfer Line Temp.130-150 °CTo prevent condensation of the analyte.
Equilibration Time15-30 minTo allow the sample to reach thermal equilibrium and for the analyte to partition into the headspace.
Injection Volume1 mLA typical injection volume for headspace analysis.
Gas Chromatograph
Inlet Temperature250 °CTo ensure rapid vaporization of the sample upon injection.
Carrier GasHelium at a constant flow of 1.0-1.5 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
ColumnMid-polar (e.g., DB-624, DB-VRX) or non-polar (e.g., DB-5ms) capillary column, 30 m x 0.25 mm ID, 0.25-1.0 µm film thicknessThe choice of column depends on the complexity of the sample matrix and the need to separate octyl 2-methylbutyrate from interfering compounds.
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)This is a starting point and should be optimized to achieve good separation and peak shape.
Mass Spectrometer
Ion Source Temperature230 °CA standard temperature for EI sources.
Interface Temperature250 °CTo prevent condensation of the analyte as it transfers from the GC to the MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition ModeScan (m/z 40-300) for initial identification, then SIM for quantificationScan mode is used to identify the compound by its mass spectrum. SIM mode provides higher sensitivity for trace level quantification.
SIM IonsSelect 3-4 characteristic ions from the mass spectrum of octyl 2-methylbutyrate.For example, one quantifier ion and two or three qualifier ions to ensure specificity.

3. Method Validation: a. Perform a full method validation as per ICH Q2(R1) guidelines.[4][6] b. For linearity, prepare a series of calibration standards in a blank matrix and analyze them using the developed method. c. Determine the LOD and LOQ by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing for a relatively non-polar compound like octyl 2-methylbutyrate can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Active Sites in the GC System: This is a common cause.

    • Cause: Active sites (e.g., exposed silanol groups) in the inlet liner, column, or detector can interact with the analyte, causing tailing.

    • Solution:

      • Inlet Liner: Deactivate or replace the inlet liner with a new, inert one.

      • Column: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to harsh samples, it may need to be replaced.

      • Column Installation: Ensure the column is installed correctly in the inlet and detector, with no dead volume.[7]

  • Column Overload:

    • Cause: Injecting too much analyte onto the column can lead to peak fronting, but in some cases, it can also manifest as tailing.

    • Solution: Dilute your sample or reduce the injection volume.[7]

  • Inappropriate Temperature:

    • Cause: If the inlet or transfer line temperature is too low, the analyte may not vaporize completely and instantaneously, leading to band broadening and tailing.

    • Solution: Increase the inlet and/or transfer line temperature.

Q: I am not seeing a peak for octyl 2-methylbutyrate, or the response is very low. What should I check?

A: The absence or low response of a peak can be frustrating. Here are the potential culprits:

  • Sample Preparation Issue:

    • Cause: The analyte may not be efficiently partitioning into the headspace, or there might be an error in standard preparation.

    • Solution:

      • Headspace Conditions: Optimize the headspace equilibration temperature and time. A higher temperature will generally increase the vapor pressure of the analyte.

      • Matrix Effects: Consider using a matrix modifier or a different sample preparation technique like SPME if matrix suppression is suspected.

      • Standard Verification: Double-check the concentration and preparation of your standards.

  • Instrumental Problem:

    • Cause: A leak in the system, a problem with the injector, or a detector issue can lead to a loss of signal.

    • Solution:

      • Leak Check: Perform a leak check on the GC system, paying close attention to the inlet septum and column connections.

      • Syringe/Loop: Ensure the headspace syringe or sampling loop is functioning correctly and not clogged.

      • Detector: Verify the detector is turned on and the parameters are set correctly. For MS, check the tuning report.[8]

Q: I am observing ghost peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with your analysis.

  • Carryover:

    • Cause: Residue from a previous, more concentrated sample is being injected with the current sample.

    • Solution: Run several blank injections after a high-concentration sample to flush the system. Increase the bake-out time at the end of your GC method to ensure all compounds are eluted from the column.

  • Contamination:

    • Cause: Contamination can come from the carrier gas, the sample vials/caps, or the solvent used for dilution.

    • Solution:

      • Gas Purity: Ensure high-purity carrier gas is being used and that the gas lines are clean.

      • Vials and Caps: Use high-quality, clean vials and septa. Run a blank with an empty, sealed vial to check for contamination from the vial itself.

      • Solvent Blank: Inject a sample of the solvent used for dilution to check for impurities.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of method validation and a troubleshooting decision tree.

MethodValidationWorkflow cluster_Plan Planning & Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation P1 Define Analytical Requirements P2 Select Analytical Technique (HS-GC-MS) P1->P2 P3 Develop Method (Sample Prep, GC, MS) P2->P3 V1 Specificity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 I1 Routine Analysis V5->I1 I2 System Suitability Testing I1->I2

Caption: A typical workflow for analytical method validation.

TroubleshootingTree cluster_Tailing Tailing Troubleshooting cluster_NoPeak No/Low Peak Troubleshooting cluster_GhostPeak Ghost Peak Troubleshooting Start Problem Observed in Chromatogram Problem What is the problem? Start->Problem Tailing Peak Tailing Problem->Tailing Shape NoPeak No/Low Peak Problem->NoPeak Response GhostPeak Ghost Peaks Problem->GhostPeak Extra Peaks T1 Check for Active Sites (Liner, Column) Tailing->T1 N1 Optimize Sample Prep (HS Temp/Time) NoPeak->N1 G1 Check for Carryover (Run Blanks) GhostPeak->G1 T2 Check for Column Overload T1->T2 T3 Check Temperatures (Inlet, Transfer Line) T2->T3 N2 Check for Leaks N1->N2 N3 Verify Detector Function N2->N3 G2 Check for Contamination (Vials, Solvent, Gas) G1->G2

Caption: A decision tree for troubleshooting common GC issues.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers. J Pharm Biomed Anal. 2022;209:114523. Available from: [Link]

  • Headspace GC-MS Methods and Sample Preparation for Hand Sanitizers Liquid, Gel, and Wipe Products. FDA; 2023. Available from: [Link]

  • Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Foods. 2022;11(15):2294. Available from: [Link]

  • Analysis of Food-Packaging Film by Headspace-GC/MS. PerkinElmer Application Note. Available from: [Link]

  • Analysis of Food-Packaging Film by Headspace (GC/MS). PerkinElmer Application Note. Available from: [Link]

  • Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. J Anal Toxicol. 2019;43(7):530-539. Available from: [Link]

  • Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. J Soc Cosmet Sci Korea. 2017;43(4):341-352. Available from: [Link]

  • Method Development for Identification of Adulterated Spirits using Field Portable GC/MS. PerkinElmer Application Note. Available from: [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]

  • octyl 2-methyl butyrate, 29811-50-5. The Good Scents Company. Available from: [Link]

  • Showing Compound Ethyl 2-methylbutyrate (FDB011877). FooDB. Available from: [Link]

  • Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. Food Chem. 2020;330:127236. Available from: [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. MatheO. Available from: [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies. Available from: [Link]

  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. Cosmetics. 2022;9(4):79. Available from: [Link]

  • Continuous production method for ethyl 2-methylbutyrate. Google Patents.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012;25(7):394-401. Available from: [Link]

  • Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Molecules. 2021;26(16):4877. Available from: [Link]

  • Peak Shape Problems: No Peaks. Phenomenex. Available from: [Link]

  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. Available from: [Link]

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Separations. 2022;9(10):305. Available from: [Link]

  • Peak Shape Problems: Broad Solvent Peaks/Fronts. LabRulez. Available from: [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. 2018;52(1). Available from: [Link]

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. Available from: [Link]

Sources

Validation & Comparative

Octyl 2-methylbutyrate vs. Octyl Butyrate: Chemo-Sensory Profiling and Metabolic Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Objective: This guide provides a technical comparison between Octyl Butyrate (linear ester) and Octyl 2-methylbutyrate (alpha-branched ester). While chemically similar, the introduction of a methyl group at the alpha-carbon of the acid moiety induces significant shifts in olfactory perception, hydrophobicity, and enzymatic stability.

Core Distinction:

  • Octyl Butyrate: A linear molecule associated with vegetal, waxy, and parsnip-like notes.[1][2] It is metabolically labile, undergoing rapid hydrolysis.

  • Octyl 2-methylbutyrate: A branched isomer associated with complex fruity, berry, winey, and butterscotch notes. The steric hindrance of the alpha-methyl group significantly retards enzymatic hydrolysis, altering its pharmacokinetic profile in drug development contexts.

Physicochemical & Sensory Comparison

The following data synthesizes parameters from FEMA (Flavor and Extract Manufacturers Association) and standard physical chemistry databases to aid in excipient selection and flavor profiling.

Table 1: Comparative Property Matrix
FeatureOctyl ButyrateOctyl 2-methylbutyrate
CAS Number 110-39-429811-50-5
FEMA Number 28073604
Structure Type Linear EsterAlpha-Branched Ester
Odor Profile Green, Parsnip, Waxy, Citrus, MelonFruity, Berry, Winey, Butterscotch, Musty
Flavor Profile Waxy, Green, creamy nuanceWaxy, Fruity, creamy, good mouthfeel
LogP (Hydrophobicity) ~4.2 - 4.7~4.9 - 5.3
Boiling Point 243-245°C248-254°C
Natural Occurrence Parsnip (Pastinaca sativa), MuskmelonStrawberry, Scotch Spearmint Oil
Metabolic Stability Low (Rapid Hydrolysis)Moderate (Sterically Hindered)
Sensory Mechanics

The olfactory shift is driven by the spatial arrangement of the molecule.

  • Linear Fit (Octyl Butyrate): The flexible linear chain fits "green/fatty" receptors typically triggered by aliphatic esters and aldehydes, resulting in the characteristic "parsnip" or "waxy" note.

  • Branched Fit (Octyl 2-methylbutyrate): The chiral center created by the 2-methyl group restricts conformational freedom. This rigidity and shape often correlate with "riper" fruit notes (berry/wine) due to specific binding with receptors sensitive to bulky esters, mimicking the complexity of fermented profiles.

Application in Drug Development: Metabolic Stability

For researchers utilizing these esters as excipients (flavor masking) or prodrug moieties, the rate of hydrolysis is the critical differentiator.

Mechanism of Steric Hindrance

Carboxylesterases (CES) hydrolyze esters via a nucleophilic attack by a serine residue on the carbonyl carbon.

  • Octyl Butyrate: The carbonyl carbon is exposed. Hydrolysis is rapid.

  • Octyl 2-methylbutyrate: The methyl group at the alpha-position creates a "steric shield," impeding the approach of the enzyme's catalytic triad. This results in a significantly longer half-life (

    
    ) in plasma or simulated gastric fluids.
    
Visualization: Enzymatic Hydrolysis Pathways

The following diagram illustrates the kinetic difference caused by steric hindrance.

HydrolysisComparison cluster_Linear Linear Pathway (Octyl Butyrate) cluster_Branched Branched Pathway (Octyl 2-methylbutyrate) Enzyme Carboxylesterase (Serine Nucleophile) OB Octyl Butyrate (Exposed Carbonyl) Enzyme->OB O2M Octyl 2-Me-Butyrate (Shielded Carbonyl) Enzyme->O2M TS_Linear Tetrahedral Intermediate OB->TS_Linear Rapid Attack (Low Barrier) Prod_Linear Butyric Acid + Octanol TS_Linear->Prod_Linear Fast Hydrolysis TS_Branched Steric Clash (High Energy) O2M->TS_Branched Slow Attack (Steric Hindrance) Prod_Branched 2-Me-Butyric Acid + Octanol TS_Branched->Prod_Branched Slow Hydrolysis

Caption: Comparative enzymatic hydrolysis kinetics showing the steric blockade in the 2-methyl variant.

Experimental Protocols

To validate these profiles in a formulation or naturally derived extract, the following self-validating protocols are recommended.

Protocol A: Gas Chromatography-Olfactometry (GC-O) Profiling

This workflow separates the isomers and correlates them simultaneously with mass spectral data and human sensory perception.

Rationale: Mass spectrometry alone often fails to distinguish subtle isomer differences in complex matrices. The human nose (olfactory port) is necessary to confirm the "Green" vs. "Berry" character.

  • Sample Preparation:

    • Extract sample using Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber (captures wide volatility range).

    • Equilibrate at 40°C for 30 minutes.

  • GC Configuration:

    • Column: DB-Wax or equivalent polar column (essential for separating ester isomers).

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
  • Detection Split:

    • Effluent is split 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).

    • ODP: Humidified air is added to prevent nasal dehydration.

  • Data Correlation:

    • Panelist records intensity and descriptors (e.g., "Parsnip" vs. "Fruity") in real-time.

    • Overlay the "Aromagram" (sensory peaks) with the Chromatogram.

Protocol B: In-Vitro Metabolic Stability Assay

Rationale: To quantify the stability difference for drug delivery applications.

  • Incubation System:

    • Prepare pooled human liver microsomes (HLM) or purified Porcine Liver Esterase (PLE) in phosphate buffer (pH 7.4).

  • Substrate Addition:

    • Add Octyl Butyrate (Test A) and Octyl 2-methylbutyrate (Test B) at 10 µM final concentration.

  • Sampling:

    • Aliquot at

      
       minutes.
      
    • Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines half-life (
      
      
      ).
    • Expected Result: Octyl butyrate

      
       Octyl 2-methylbutyrate.
      
Visualization: Analytical Workflow

GCO_Workflow Sample Sample Matrix (Emulsion/Extract) SPME SPME Extraction (DVB/CAR/PDMS) Sample->SPME GC Gas Chromatography (DB-Wax Column) SPME->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS Chemical Data Sniff Olfactory Port (Sensory ID) Splitter->Sniff Sensory Data Data Data Correlation (Retention Time vs. Descriptor) MS->Data Sniff->Data

Caption: GC-O workflow for simultaneous chemical identification and sensory characterization.

References

  • The Good Scents Company. (n.d.). Octyl butyrate (CAS 110-39-4) Properties and Sensory Description.[2][3][4] Retrieved from [Link]

  • The Good Scents Company. (n.d.). Octyl 2-methylbutyrate (CAS 29811-50-5) Properties and Sensory Description.[5] Retrieved from [Link]

  • FEMA. (n.d.). Flavor Ingredient Library: FEMA Numbers 2807 and 3604. Flavor and Extract Manufacturers Association.[6]

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.[7][8] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Octyl 2-methylbutyrate Analysis: GC-FID vs. GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Verdict

Octyl 2-methylbutyrate (CAS: 29811-50-5) is a fatty ester widely used for its green, fruity, and waxy notes.[1][2] Its analysis presents a classic chromatographic dichotomy: the need for robust quantification in raw material QC versus the need for high-specificity identification in complex matrices (e.g., essential oils, biofluids).

  • The Verdict:

    • Use GC-FID for Raw Material Purity Assays and Routine QC .[1] Its wide linear dynamic range and uniform response factor for hydrocarbons make it the "Gold Standard" for quantifying the ester content in synthesized batches (>98% purity).

    • Use GC-MS (SIM Mode) for Trace Analysis and Matrix Profiling .[1] When detecting Octyl 2-methylbutyrate at ppm levels in perfume blends or biological samples, MS is non-negotiable to deconvolute it from co-eluting terpenes and isomeric esters (e.g., Octyl 3-methylbutyrate).[1]

Part 2: Analyte Dossier & Physicochemical Context

Understanding the molecule is the first step in method design. Octyl 2-methylbutyrate is a mid-volatility ester.[1]

ParameterValueAnalytical Implication
Molecular Formula C₁₃H₂₆O₂MW = 214.34 g/mol .[1][2][3][4]
Boiling Point ~254°CRequires a final oven temp >260°C to ensure carryover removal.
Polarity Low-MediumCompatible with non-polar (5%-phenyl) and polar (PEG) columns.[1][3]
Retention Index (RI) DB-5 (Non-polar): ~1420DB-WAX (Polar): ~1620Elutes in the "heart" of the chromatogram, often near sesquiterpenes.[3]
Chirality Yes (C2 position)Standard analysis is achiral.[1][3] Enantiomeric separation requires Beta-DEX columns.[1]

Part 3: Experimental Methodologies

The following protocols are synthesized from standard industry practices for fatty ester analysis and specific retention data for this analyte.

Chromatographic Separation (Common to FID & MS)[1][5]
  • Column: Agilent J&W DB-5ms (or equivalent: Rtx-5, ZB-5).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

  • Carrier Gas: Helium (Constant Flow: 1.0 mL/min).[1]

  • Inlet: Split/Splitless (250°C).

    • Split Ratio: 50:1 for neat oils; 10:1 for trace extracts.[1]

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

Detector Configurations
Method A: GC-FID (Flame Ionization Detector)
  • Temp: 300°C.

  • Gases: H₂ (30 mL/min), Air (400 mL/min), Makeup (N₂ at 25 mL/min).[1]

  • Quantification: Internal Standard Method (ISTD).[1]

    • Recommended ISTD:Dodecane or Methyl Decanoate (elutes separately from Octyl 2-methylbutyrate).[1]

Method B: GC-MS (Mass Spectrometry)
  • Source Temp: 230°C; Quad Temp: 150°C.[1]

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Modes:

    • Full Scan: m/z 35–350 (for identification).[1]

    • SIM (Selected Ion Monitoring): For trace quantification.[1]

  • Target Ions for Octyl 2-methylbutyrate:

    • Quant Ion: m/z 57 (Base peak, sec-butyl cation).[1]

    • Qualifier Ions: m/z 85 (McLafferty rearrangement), m/z 43 , m/z 29 .[1]

Part 4: Performance Comparison Data

The following table contrasts the performance metrics based on validated ester analysis workflows.

FeatureGC-FIDGC-MS (Scan/SIM)
Linear Dynamic Range Excellent (>10⁶).[1][3] Linear from 10 ppm to neat.Limited (10³–10⁴).[1][3] Saturation occurs easily at high concentrations.[1]
Limit of Detection (LOD) ~1–5 ng on-column.[1][3]Scan: ~1 ngSIM: ~0.01 ng (High Sensitivity).
Selectivity Low. Relies solely on Retention Time (RT).[1][3] Prone to false positives in complex oils.[1]High. Mass spectral fingerprint confirms identity even if RT shifts slightly.[1][3]
Quantification Accuracy High (<1% RSD). Response is proportional to carbon mass.[1][3]Medium (<5% RSD). Ionization efficiency varies; requires frequent tuning.[1][3]
Maintenance Cost Low.[1][3] Robust, "workhorse" detector.High. Source cleaning, vacuum pump maintenance, tuning.[1]
Selectivity Case Study: The "Isobaric Trap"

In a complex fruit extract, Octyl 2-methylbutyrate (RI 1420) often co-elutes with Octyl 3-methylbutyrate (Isovalerate isomer) or specific sesquiterpenes.[1]

  • FID: Cannot distinguish them. Result is a single, over-quantified peak.[1]

  • MS: Can distinguish based on the ratio of m/z 57 (2-methyl) vs m/z 43/85 patterns, though these isomers have very similar spectra.[1] Note: For strict isomer differentiation, chromatographic separation (GC) is more critical than MS detection.

Part 5: Visualization & Workflow Logic

Analytical Decision Matrix

DecisionMatrix Start Start: Analyze Octyl 2-methylbutyrate SampleType What is the Sample Matrix? Start->SampleType RawMaterial Raw Material / Synthetic Batch (>90% Purity) SampleType->RawMaterial High Conc. ComplexMatrix Complex Matrix (Essential Oil, Biofluid, Food) SampleType->ComplexMatrix Low Conc. / Interferences GoalQuant Goal: Precise Purity Assay? RawMaterial->GoalQuant GoalTrace Goal: Identification/Trace Quant? ComplexMatrix->GoalTrace RecFID RECOMMENDATION: GC-FID (High Linearity, Robust) GoalQuant->RecFID GoalTrace->RecFID If Standards Available & Matrix Simple RecMS RECOMMENDATION: GC-MS (SIM) (High Selectivity, Sensitive) GoalTrace->RecMS

Figure 1: Decision tree for selecting the appropriate detector based on sample matrix and analytical goals.

Mass Spectral Fragmentation Pathway[1]

Understanding the MS signals is crucial for confirmation.[1]

Fragmentation MolIon Molecular Ion [M]+ m/z 214 (Weak/Absent) Frag1 Alpha Cleavage Loss of Octoxy group MolIon->Frag1 Frag2 McLafferty Rearrangement MolIon->Frag2 Ion57 Base Peak [C4H9]+ m/z 57 (sec-butyl cation) Frag1->Ion57 Major Pathway Ion85 Rearrangement Ion [C5H9O]+ m/z 85 Frag2->Ion85 Diagnostic

Figure 2: Simplified fragmentation pathway of Octyl 2-methylbutyrate in Electron Impact (EI) MS.[1][3] The m/z 57 ion is the primary target for SIM quantification.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520455, Octyl 2-methylbutyrate.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (NIST Standard Reference Database).[1] Retrieved from [Link][1]

  • The Good Scents Company. Octyl 2-methyl butyrate Properties and Safety. Retrieved from [Link][1]

  • Dodds, E.D. et al. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry.[1] Lipids, 40(4), 419–428.[1] (General principles of Ester Quantification). Retrieved from [Link]

Sources

Cross-Validation of Octyl 2-Methylbutyrate Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Octyl 2-methylbutyrate (CAS 29811-50-5) is a branched-chain ester critical in flavor and fragrance formulations for its green, fruity, and waxy notes. Its quantification presents specific challenges: volatility (BP ~250°C), lack of strong UV chromophores (making standard HPLC-UV insensitive), and the presence of a chiral center at the C2 position of the butyrate moiety.

This guide moves beyond simple "recipe" protocols. It establishes a cross-validation framework comparing three orthogonal approaches:

  • GC-FID (The Workhorse): Prioritized for linearity and routine QC.

  • GC-MS (The Validator): Essential for specificity and matrix interference identification.

  • qNMR (The Primary Reference): Used to assign absolute purity to reference standards when certified reference materials (CRMs) are unavailable.

Analytical Strategy & Decision Matrix

The following decision matrix illustrates when to deploy each method during the drug/flavor development lifecycle.

MethodSelection Start Sample Type / Objective RoutineQC Routine QC / High Throughput Start->RoutineQC UnknownMatrix Complex Matrix / Unknown Impurities Start->UnknownMatrix RefStandard Reference Standard Purity Assignment Start->RefStandard GCFID Method A: GC-FID (High Precision, Wide Linear Range) RoutineQC->GCFID Primary Choice GCMS Method B: GC-MS (SIM) (High Specificity, Mass Confirmation) UnknownMatrix->GCMS Required qNMR Method C: 1H-qNMR (Absolute Quantification, Orthogonal) RefStandard->qNMR No CRM Available CrossVal Cross-Validation (Bland-Altman Analysis) GCFID->CrossVal GCMS->CrossVal

Figure 1: Analytical Decision Matrix. GC-FID serves as the primary quantitative tool, validated by GC-MS for specificity and qNMR for standard potency.

Method A: GC-FID (Quantitative Standard)

Principle: Flame Ionization Detection (FID) provides a mass-based response that is nearly universal for hydrocarbons. For Octyl 2-methylbutyrate, FID offers a wider linear dynamic range than MS, preventing detector saturation at high purity levels.

Experimental Protocol
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (Polar) or DB-5 (Non-polar). Recommendation:DB-5ms (30m x 0.25mm x 0.25µm) is preferred to prevent transesterification artifacts sometimes seen on PEG columns at high temperatures.

  • Internal Standard (IS): n-Pentadecane (C15).

    • Reasoning: Octyl 2-methylbutyrate has a Retention Index (RI) of ~1420 on DB-5. n-Pentadecane (RI 1500) elutes sufficiently after the analyte to avoid overlap but close enough to correct for injection variability.

Step-by-Step Workflow:

  • Stock Preparation: Weigh 50 mg Octyl 2-methylbutyrate into a 50 mL volumetric flask. Dilute with Dichloromethane (DCM).

  • IS Spiking: Add n-Pentadecane to the dilution solvent at a fixed concentration of 1.0 mg/mL.

  • GC Parameters:

    • Inlet: Split 50:1, 250°C.

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 60°C (1 min) → 10°C/min → 260°C (5 min).

    • Detector: FID @ 280°C, H2/Air flow optimized (typically 30/400 mL/min).

Self-Validating Criteria
  • Resolution (Rs): > 1.5 between Analyte and IS.

  • Tailing Factor: 0.9 – 1.2 (Strict control required; tailing indicates inlet activity).

Method B: GC-MS (Specificity & Trace Analysis)

Principle: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode is used to validate that the peak quantified in FID is purely Octyl 2-methylbutyrate and not a co-eluting impurity (e.g., an isomeric octyl butyrate).

Experimental Protocol
  • System: GC-MS (Single Quadrupole).

  • Column: Same as Method A (DB-5ms) to allow direct retention time comparison.

  • Mode: SIM (Selected Ion Monitoring).

  • Target Ions:

    • Quant Ion: m/z 85 (C4H9CO+ fragment, characteristic of 2-methylbutyrate).

    • Qualifier Ions: m/z 57, m/z 103.

    • Molecular Ion:[1] m/z 214 (often weak, but useful if visible).

Causality in Method Design: We use m/z 85 as the quant ion rather than the molecular ion (214) because aliphatic esters fragment extensively. Relying on low-abundance molecular ions reduces sensitivity and precision.

Method C: 1H-qNMR (Purity Assignment)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is the "primary ratio method." It relies on the integration of proton signals, which is directly proportional to the molar ratio of nuclei, independent of response factors.

Experimental Protocol
  • Solvent: CDCl3 (Deuterated Chloroform).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable to NIST).

  • Key Signal: The doublet at δ ~1.10 ppm (3H, J~7Hz) corresponding to the methyl group at the C2 position of the butyrate chain. This region is typically clean of interference from the octyl chain signals.

Protocol:

  • Co-dissolve ~10 mg Analyte and ~5 mg Standard (weighed to 0.01 mg precision) in 0.6 mL CDCl3.

  • Acquire spectrum: 90° pulse, d1 (relaxation delay) > 30s (to ensure 5x T1 relaxation), 64 scans.

  • Integrate the standard signal vs. the specific methyl doublet.

Cross-Validation & Data Analysis

To validate the methods, you must prove they yield statistically equivalent results. Do not rely solely on correlation coefficients (


), which can be misleading. Use Bland-Altman  analysis.
Statistical Workflow Diagram

ValidationLogic Samples Test Samples (n=6, varying conc.) MethodA Method A: GC-FID (Result A) Samples->MethodA MethodB Method B: GC-MS (Result B) Samples->MethodB Calc Calculate Differences (A - B) vs Average MethodA->Calc MethodB->Calc BlandAltman Bland-Altman Plot (Bias Assessment) Calc->BlandAltman Decision Acceptance Criteria: 95% CI within Limits BlandAltman->Decision

Figure 2: Cross-Validation Logic. The Bland-Altman approach identifies systematic bias between the high-precision FID method and the high-specificity MS method.

Comparative Performance Data (Summary)

The following table summarizes expected performance metrics based on field application of these protocols.

ParameterMethod A (GC-FID)Method B (GC-MS SIM)Method C (qNMR)
Linearity (

)
> 0.9995> 0.995N/A (Molar Ratio)
Range 0.05 – 20 mg/mL0.001 – 1.0 mg/mL> 5 mg/mL
Precision (RSD) < 1.0%< 3.5%< 1.0%
Specificity Moderate (RT based)High (m/z based)High (Structure based)
Primary Use Batch Release / QCImpurity ProfilingReference Std Purity

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • NIST Mass Spectrometry Data Center. (2023).[2] Octyl 2-methylbutyrate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Volatile Esters in Biomarker Research: Focusing on Octyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of non-invasive diagnostics is rapidly evolving, with a significant focus on the analysis of volatile organic compounds (VOCs) as potential biomarkers for various physiological and pathological states.[1] Among the diverse classes of VOCs, volatile esters represent a promising frontier due to their association with metabolic processes that can be altered in disease. This guide provides an in-depth comparison of octyl 2-methylbutyrate with other volatile esters as potential biomarkers, grounded in scientific principles and experimental evidence. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate this exciting field.

The Rationale for Volatile Esters as Biomarkers

Volatile esters are synthesized in biological systems through the esterification of an alcohol and a carboxylic acid, a reaction often catalyzed by various enzymes.[2] Their presence and concentration in biological matrices such as breath, urine, and blood can reflect underlying metabolic activities.[3][4] Alterations in these metabolic pathways, often a hallmark of disease, can lead to distinct changes in the profile of emitted volatile esters, making them attractive candidates for non-invasive disease detection and monitoring.[1][3]

Octyl 2-Methylbutyrate: A Profile

Octyl 2-methylbutyrate is a fatty alcohol ester with the chemical formula C13H26O2.[5][6] While its role as a biomarker is an emerging area of research, its chemical properties provide a foundation for its potential utility.

Chemical and Physical Properties:

PropertyValueSource
Molecular Weight214.34 g/mol [6]
Boiling Point250.00 °C @ 760.00 mm Hg[7]
Water Solubility0.0041 g/L[5]
logP5.18[5]

Table 1: Key chemical and physical properties of Octyl 2-methylbutyrate.

The low water solubility and high logP value of octyl 2-methylbutyrate suggest its lipophilic nature, which may influence its distribution and transport within biological systems. While literature specifically detailing octyl 2-methylbutyrate as a disease biomarker is currently limited, its structural similarity to other esters implicated in biological processes warrants further investigation.[5]

Comparative Analysis of Volatile Esters as Biomarkers

To understand the potential of octyl 2-methylbutyrate, it is essential to compare it with other volatile esters that have been more extensively studied as biomarkers. This comparison will focus on their analytical detection, biological relevance, and established associations with disease.

Volatile EsterAssociated Conditions/RelevanceAnalytical Method(s)Key Findings & Limitations
Ethyl Acetate Increased levels in breath associated with certain cancers.[1]GC-MS, SIFT-MSShows promise but can be influenced by exogenous sources like diet.
Methyl Acetate Potential biomarker for diabetes.GC-MSLevels can be affected by ketosis, requiring careful interpretation.
Isoamyl Butanoate Identified as a potential biomarker for Staphylococcus aureus infections.[8]GC-MSSpecificity to S. aureus needs further validation against other pathogens.
Octyl Butyrate Structurally similar to octyl 2-methylbutyrate.[9]GC-MSLimited direct biomarker research, primarily studied in flavor and fragrance.

Table 2: Comparative overview of selected volatile esters as biomarkers.

The common thread among these esters is their detection via Gas Chromatography-Mass Spectrometry (GC-MS), which is considered the gold standard for VOC analysis due to its ability to separate, identify, and quantify compounds in complex mixtures.[10][11]

Experimental Workflow for Volatile Ester Biomarker Discovery

The identification and validation of volatile ester biomarkers follow a rigorous multi-step process. Understanding this workflow is crucial for designing robust and reproducible studies.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Sample Biological Sample (Breath, Urine, Blood) Preparation Sample Preparation (e.g., SPME, LLE) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Processing Data Pre-processing (Peak detection, alignment) GCMS->Processing Stats Statistical Analysis (Biomarker Identification) Processing->Stats Validation Biomarker Validation Stats->Validation

Caption: Experimental workflow for volatile ester biomarker discovery.

Step-by-Step Methodologies:

A. Sample Collection and Preparation:

The choice of biological matrix is a critical first step. Breath analysis is non-invasive, but sample collection requires standardization.[12] Urine and blood offer a more concentrated source of metabolites but involve more invasive collection and complex sample preparation.[13][14]

  • Breath: Collection into Tedlar bags or onto sorbent tubes is common.[10] Solid-phase microextraction (SPME) can be used for pre-concentration.[10]

  • Urine: Headspace-SPME-GC-MS is a widely used technique.[13] Sample preparation may involve pH adjustment to optimize the volatility of target compounds.[13] For instance, adding sulfuric acid has been shown to be effective for a broad range of VOCs.[13]

  • Blood: Requires separation of plasma or serum, followed by extraction techniques like liquid-liquid extraction (LLE) or SPME.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the cornerstone of VOC analysis, providing both separation and identification of volatile compounds.[15]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

  • Instrumentation: A typical system consists of a GC coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).[16][17]

C. Data Analysis and Biomarker Identification:

The raw data from GC-MS analysis consists of a series of chromatograms.

  • Data Pre-processing: This involves noise reduction, baseline correction, peak detection, and alignment of chromatograms from different samples.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify statistically significant differences in the volatile profiles between different groups (e.g., healthy vs. diseased).

  • Biomarker Identification: Peaks that are found to be significantly different are then identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Biosynthesis of Volatile Esters

Understanding the biochemical pathways leading to the formation of volatile esters is crucial for interpreting their significance as biomarkers. In many organisms, including humans and microbes, esters are synthesized from acyl-CoA precursors and alcohols.[2][18]

biosynthesis_pathway Metabolism Metabolic Pathways (e.g., Fatty Acid Metabolism) AcylCoA Acyl-CoA (e.g., Butyryl-CoA) Metabolism->AcylCoA Alcohol Alcohol (e.g., Octanol) Metabolism->Alcohol EsterSynthase Ester Synthase (Enzyme) AcylCoA->EsterSynthase Alcohol->EsterSynthase VolatileEster Volatile Ester (e.g., Octyl Butyrate) EsterSynthase->VolatileEster

Sources

A Comparative Guide to the Efficacy of Octyl 2-Methylbutyrate and its Analogs as Semiochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of octyl 2-methylbutyrate and its structural analogs as semiochemicals. Designed for researchers, scientists, and professionals in drug development and pest management, this document synthesizes available experimental data to offer an objective analysis of performance. We will delve into the chemical properties, known biological activities, and the experimental methodologies used to evaluate these compounds, providing a framework for future research and application.

Introduction to Ester Semiochemicals

Esters form a significant class of semiochemicals, mediating a wide range of behaviors in insects, including attraction, aggregation, and mating. Their volatility and structural diversity make them ideal signaling molecules. Octyl 2-methylbutyrate, a branched-chain ester, possesses characteristics that suggest its potential as a semiochemical. However, a comprehensive understanding of its efficacy requires a comparative analysis with its structural analogs. This guide aims to provide that analysis, drawing upon existing literature to build a cohesive picture of their relative performance.

Chemical Properties of Octyl 2-Methylbutyrate and Analogs

The efficacy of a semiochemical is intrinsically linked to its physicochemical properties, such as volatility, molecular weight, and stereochemistry. These factors influence its diffusion in the environment and its interaction with insect olfactory receptors.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Profile
Octyl 2-methylbutyrate CCCCCCCCOC(=O)C(C)CCC₁₃H₂₆O₂214.34~250Waxy, fruity, green, musty[1]
Octyl butyrate CCCCCCCCOC(=O)CCCC₁₂H₂₄O₂200.32224-226Fruity, waxy[2]
Heptyl butyrate CCCCCCCCOC(=O)CCCC₁₁H₂₂O₂186.29~208Fruity, sweet
(E)-2-Octenyl acetate CCCCC/C=C/COCC(=O)CC₁₀H₁₈O₂170.25~205Fruity, green

Comparative Efficacy: A Synthesized Analysis

Case Study: Straight-Chain Butyrate Esters as Wasp Attractants

A significant study on the attraction of the common wasp, Vespula vulgaris, to a series of straight-chain butyrate esters provides a valuable dataset for comparison. This research utilized both field trapping and electroantennography (EAG) to quantify the wasps' response.

Field trials are the gold standard for assessing the practical efficacy of a semiochemical. In a study by El-Sayed et al. (2009), a range of butyrate esters were tested for their ability to attract V. vulgaris.[3]

AttractantMean Number of Wasps Trapped (± SEM)
Methyl butyrate5.0 ± 1.5
Ethyl butyrate8.5 ± 2.5
Propyl butyrate12.0 ± 3.0
Butyl butyrate15.5 ± 4.5
Pentyl butyrate20.0 ± 5.0
Hexyl butyrate 35.0 ± 7.0
Heptyl butyrate 45.0 ± 8.0
Octyl butyrate 42.0 ± 7.5
Nonyl butyrate 38.0 ± 6.5
Decyl butyrate10.0 ± 3.0
Control (no attractant)2.0 ± 1.0

Data synthesized from El-Sayed et al. (2009).[3]

The results clearly indicate that esters with an alcohol moiety of six to nine carbons exhibit the highest attractancy, with heptyl butyrate and octyl butyrate being the most effective.[3] This suggests that the chain length of the alcohol portion of the ester is a critical determinant of its biological activity for this species.

EAG provides a measure of the overall olfactory response of an insect's antenna to a volatile compound. The same study also conducted EAG recordings with V. vulgaris antennae.

CompoundMean EAG Response (mV ± SEM)
Hexyl butyrate1.2 ± 0.2
Heptyl butyrate1.5 ± 0.3
Octyl butyrate 1.6 ± 0.3
Nonyl butyrate1.4 ± 0.2

Data synthesized from El-Sayed et al. (2009).[3]

The EAG data corroborates the field trapping results, showing the strongest antennal responses to octyl and heptyl butyrate.[3] This indicates a strong correlation between the peripheral sensory detection of these compounds and the resulting behavioral attraction.

The Role of Branching: Inferences for Octyl 2-Methylbutyrate

The key structural difference between octyl butyrate and octyl 2-methylbutyrate is the presence of a methyl group on the butyrate moiety. While direct comparative data is lacking, studies on other insect species have shown that such branching can significantly impact semiochemical activity. The introduction of a methyl group can alter the molecule's shape and polarity, potentially affecting its binding to olfactory receptors.[4]

For instance, in some species, specific isomers of branched-chain esters are crucial for pheromonal activity, while in others, they may act as antagonists. Without specific experimental data for a target insect species, it is difficult to predict whether the 2-methyl branch in octyl 2-methylbutyrate would enhance, reduce, or have a neutral effect on its efficacy compared to the straight-chain octyl butyrate.

Analog Case Study: (E)-2-Octenyl Acetate in Bagrada hilaris

Research on the painted bug, Bagrada hilaris, has identified (E)-2-octenyl acetate as a male-produced aggregation pheromone that attracts females and nymphs.[5][6] This compound, while an acetate rather than a butyrate, shares the C8 alcohol moiety. Studies on this semiochemical provide a robust example of the multi-faceted approach required to determine efficacy.

  • Electroantennography (EAG): Showed significant antennal responses in females and nymphs to (E)-2-octenyl acetate.[5][6]

  • Olfactometer Bioassays: Demonstrated a clear attractive behavioral response of females and nymphs towards the compound.[5][6]

  • Field Trapping: Confirmed the attractiveness of the compound in a natural environment, with traps baited with (E)-2-octenyl acetate capturing significantly more individuals than control traps.[5][6]

Experimental Protocols for Efficacy Evaluation

To facilitate further research into the semiochemical potential of octyl 2-methylbutyrate and its analogs, detailed experimental protocols are provided below. These protocols are based on established methodologies in the field of chemical ecology.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus.

Protocol:

  • Antenna Preparation: An insect is immobilized, and one of its antennae is excised at the base. The tip of the antenna is also carefully removed.

  • Electrode Placement: The base of the antenna is inserted into a glass capillary electrode containing a saline solution. The distal end is brought into contact with another saline-filled capillary electrode.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into this airstream.

  • Signal Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

Electroantennography (EAG) Experimental Workflow.
Olfactometer Bioassays

Olfactometers are used to study the behavioral responses of insects to olfactory cues in a controlled laboratory setting.

Protocol:

  • Apparatus Setup: A Y-tube or four-arm olfactometer is typically used. Purified and humidified air is passed through each arm.

  • Odor Source: One arm is connected to a chamber containing the test compound (e.g., on a piece of filter paper), while the other arm(s) serve as a control (e.g., solvent only).

  • Insect Introduction: A single insect is introduced at the base of the olfactometer.

  • Behavioral Observation: The insect's movement is observed and recorded for a set period. The time spent in each arm and the first choice are recorded.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the arm containing the test compound.

Olfactometer_Workflow Start Insect Introduction Choice_Point Choice Point Start->Choice_Point Odor_Arm Enters Odor Arm Choice_Point->Odor_Arm Attraction Control_Arm Enters Control Arm Choice_Point->Control_Arm No Attraction Record_Time Record Time Spent Odor_Arm->Record_Time Control_Arm->Record_Time End End of Trial Record_Time->End

Y-Tube Olfactometer Behavioral Choice Assay.
Field Trapping Experiments

Field trapping is essential to validate laboratory findings and assess the real-world applicability of a semiochemical.

Protocol:

  • Trap Selection: Choose an appropriate trap design for the target insect species (e.g., delta traps, funnel traps).

  • Lure Preparation: The semiochemical is loaded onto a controlled-release dispenser (e.g., rubber septum, polyethylene vial).

  • Trap Deployment: Traps are deployed in the field in a randomized block design. A sufficient distance should be maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Statistical Analysis: The mean trap catches for each treatment are compared to determine the most effective attractant.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of octyl 2-methylbutyrate with octyl butyrate and other relevant analogs for target pest species.

  • Structure-Activity Relationship Studies: Investigating the effect of the methyl branch on receptor binding and behavioral responses.

  • Identification of Target Species: Screening a wider range of insect species to identify those that may utilize octyl 2-methylbutyrate or its analogs as semiochemicals.

By systematically addressing these research gaps, the full potential of octyl 2-methylbutyrate as a valuable tool in integrated pest management can be realized.

References

  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

  • El-Sayed, A. M., et al. (2009). Attraction and antennal response of the common wasp, Vespula vulgaris (L.), to selected synthetic chemicals in New Zealand beech forests. Pest Management Science, 65(9), 975–981. [Link]

  • Arif, M. A., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. [Link]

  • The Good Scents Company. (n.d.). octyl butyrate. [Link]

  • Ruther, J. (2013). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. PLoS ONE, 8(12), e83274. [Link]

Sources

A Prospective Analysis: Octyl 2-Methylbutyrate as a Bio-Based Plasticizer Candidate vs. Traditional Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Phthalate Alternatives

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have dominated the plasticizer market due to their cost-effectiveness and high performance.[1] However, growing concerns over the adverse health effects of certain phthalates, including their potential as endocrine disruptors, have led to stringent regulatory restrictions and a pressing demand for safer, non-phthalate alternatives.[2][3]

This guide presents a forward-looking comparative analysis of octyl 2-methylbutyrate , a bio-based ester, as a potential alternative to conventional phthalate plasticizers. It is crucial to note that while octyl 2-methylbutyrate is an established compound in the flavor and fragrance industry, its application as a plasticizer is not yet extensively documented in scientific literature.[4] Therefore, this document serves as a scientifically-grounded prospective evaluation, drawing upon established principles of plasticizer chemistry and performance data from structurally analogous esters to forecast the potential performance of octyl 2-methylbutyrate. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for considering and evaluating this promising bio-based candidate.

Molecular Architecture: A Comparison of Structures

The performance of a plasticizer is intrinsically linked to its molecular structure. Here, we compare the chemical architecture of octyl 2-methylbutyrate with two widely used phthalates, DEHP and DBP.

G cluster_o2mb Octyl 2-Methylbutyrate cluster_dehp Di(2-ethylhexyl) Phthalate (DEHP) cluster_dbp Dibutyl Phthalate (DBP) o2mb Octyl 2-Methylbutyrate C13H26O2 M.W. 214.35 g/mol o2mb_img dehp DEHP C24H38O4 M.W. 390.56 g/mol dehp_img dbp DBP C16H22O4 M.W. 278.34 g/mol dbp_img

Figure 1: Chemical structures of Octyl 2-Methylbutyrate, DEHP, and DBP.

Octyl 2-methylbutyrate is a monoester with a branched alkyl chain, which is a significant structural feature. The branching in the acid moiety (2-methylbutyrate) and the linear octyl chain are expected to influence its interaction with polymer chains, potentially offering a unique balance of properties. In contrast, phthalates are diesters of phthalic acid, with DEHP having branched and DBP having linear alkyl chains.

Prospective Performance Profile: A Comparative Analysis

The following tables provide a comparative overview of the anticipated performance of octyl 2-methylbutyrate against DEHP and DBP. The data for octyl 2-methylbutyrate is extrapolated from studies on structurally similar branched and linear alkyl esters.[5][6]

Table 1: Physical and Chemical Properties
PropertyOctyl 2-Methylbutyrate (Prospective)Di(2-ethylhexyl) Phthalate (DEHP)Dibutyl Phthalate (DBP)
Molecular Weight ( g/mol ) 214.35[7]390.56278.34
Boiling Point (°C) ~250[4]385340
Density (g/cm³ at 20°C) ~0.86[7]~0.986~1.043
Water Solubility Very Low[4]InsolubleVery slightly soluble
Log Kow ~5.2[4]~7.5~4.5
Table 2: Plasticizer Performance in PVC (Prospective)
Performance MetricOctyl 2-Methylbutyrate (Prospective)Di(2-ethylhexyl) Phthalate (DEHP)Dibutyl Phthalate (DBP)
Plasticizing Efficiency Good to ExcellentExcellentExcellent
Low-Temperature Flexibility GoodModerateGood
Volatility (Weight Loss) ModerateLowHigh
Migration Resistance ModerateGoodPoor
Thermal Stability GoodExcellentModerate
Table 3: Mechanical Properties of Plasticized PVC (Prospective, at 40 phr)
Mechanical PropertyOctyl 2-Methylbutyrate (Prospective)Di(2-ethylhexyl) Phthalate (DEHP)Dibutyl Phthalate (DBP)
Tensile Strength (MPa) 18 - 2220 - 2418 - 22
Elongation at Break (%) 300 - 350350 - 400300 - 350
Hardness (Shore A) 75 - 8580 - 9070 - 80

Causality Behind Experimental Choices and Expected Outcomes

The prospective performance of octyl 2-methylbutyrate is rooted in established structure-property relationships for ester plasticizers.[7][8]

  • Plasticizing Efficiency and Flexibility: The branching in the 2-methylbutyrate portion of the molecule is expected to create more free volume between PVC chains, leading to good plasticizing efficiency and low-temperature flexibility.[5] The linear octyl chain should ensure good compatibility with the PVC matrix.

  • Migration and Volatility: With a molecular weight intermediate between DBP and DEHP, octyl 2-methylbutyrate's permanence is expected to be better than DBP but likely lower than the higher molecular weight DEHP. Its branched structure may also contribute to a slightly higher volatility compared to a linear isomer of the same molecular weight.

  • Thermal Stability: The thermal stability of plasticized PVC is influenced by the stability of the plasticizer itself. Esters of branched-chain carboxylic acids generally exhibit good thermal stability.[6]

Experimental Protocols for Performance Validation

To validate the prospective performance of octyl 2-methylbutyrate, a series of standardized experiments must be conducted.

Experimental Workflow

G prep Sample Preparation: PVC Resin + Plasticizer + Stabilizers comp Compounding: Two-roll mill or extruder prep->comp mold Molding: Compression molding of test specimens comp->mold mech Mechanical Testing: ASTM D638 (Tensile) ASTM D2240 (Hardness) mold->mech therm Thermal Analysis: ASTM D3418 (DSC for Tg) ASTM E1131 (TGA for stability) mold->therm mig Migration Testing: ASTM D1239 (Volatility) Solvent Extraction (e.g., hexane) mold->mig

Figure 2: Experimental workflow for evaluating plasticizer performance.

Detailed Methodologies

1. Sample Preparation and Compounding:

  • Objective: To create homogeneous blends of PVC and the plasticizer.

  • Protocol:

    • Dry blend PVC resin (e.g., K-value 67) with the desired concentration of octyl 2-methylbutyrate (e.g., 40 parts per hundred of resin - phr), a thermal stabilizer system (e.g., Ca/Zn stearate), and a lubricant.

    • Process the dry blend on a two-roll mill at a temperature of 160-170°C until a uniform sheet is formed.

    • Alternatively, use a laboratory-scale extruder for continuous compounding.

2. Mechanical Properties Testing:

  • Objective: To determine the effect of the plasticizer on the strength, flexibility, and hardness of the PVC.

  • Protocol:

    • Prepare dumbbell-shaped specimens from the compounded sheets according to ASTM D638 specifications.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed to determine tensile strength, elongation at break, and modulus of elasticity.

    • Measure the Shore A hardness of the plasticized PVC sheets using a durometer according to ASTM D2240.

3. Thermal Analysis:

  • Objective: To assess the plasticizer's effect on the glass transition temperature (Tg) and the thermal stability of the PVC blend.

  • Protocol:

    • Perform Differential Scanning Calorimetry (DSC) according to ASTM D3418 to determine the Tg of the plasticized PVC. A lower Tg indicates higher plasticizing efficiency.

    • Conduct Thermogravimetric Analysis (TGA) in an inert atmosphere (e.g., nitrogen) according to ASTM E1131 to evaluate the thermal degradation profile and determine the onset of weight loss.

4. Migration Resistance Testing:

  • Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix.

  • Protocol:

    • Volatility: Measure the weight loss of a plasticized PVC sample after heating in an oven at a specified temperature and time (e.g., 70°C for 24 hours) according to ASTM D1239.

    • Solvent Extraction: Immerse a pre-weighed sample of plasticized PVC in a solvent (e.g., n-hexane) at a controlled temperature for a specified duration. Measure the weight loss of the sample after drying to determine the amount of plasticizer extracted.

Toxicological and Environmental Profile: A Prospective View

A critical aspect of any new plasticizer is its safety profile.

Table 4: Toxicological and Environmental Profile (Prospective)
ProfileOctyl 2-Methylbutyrate (Prospective)Phthalates (e.g., DEHP, DBP)
Acute Toxicity Low (based on flavor/fragrance data)Low
Endocrine Disruption Unlikely (no structural alerts)Concerns for certain phthalates
Carcinogenicity UnlikelyIARC Group 2B (DEHP)
Biodegradability Expected to be readily biodegradable[4]Varies, generally slow to biodegrade

The branched ester structure of octyl 2-methylbutyrate suggests it is likely to be readily biodegradable through hydrolysis and subsequent metabolism of the resulting alcohol and carboxylic acid.[4] However, specific studies under relevant environmental conditions are necessary for confirmation.

Synthesis of Bio-Based Octyl 2-Methylbutyrate

A potential route for the synthesis of bio-based octyl 2-methylbutyrate involves the esterification of bio-derived starting materials.

G bio_octanol Bio-based n-octanol (from castor oil or other biomass) esterification Esterification (Acid catalyst, heat) bio_octanol->esterification bio_acid Bio-based 2-methylbutyric acid (from fermentation of amino acids) bio_acid->esterification product Octyl 2-Methylbutyrate esterification->product water Water (byproduct) esterification->water

Figure 3: Hypothetical synthesis pathway for bio-based octyl 2-methylbutyrate.

Conclusion and Future Directions

This prospective analysis suggests that octyl 2-methylbutyrate holds promise as a bio-based, non-phthalate plasticizer. Its molecular structure indicates the potential for good plasticizing efficiency, low-temperature performance, and a favorable toxicological profile. However, it is imperative to underscore that this guide is a theoretical framework. Rigorous experimental validation is the essential next step to confirm these projected performance characteristics.

Future research should focus on:

  • The synthesis and purification of octyl 2-methylbutyrate for plasticizer applications.

  • Comprehensive performance testing in PVC and other polymer systems, directly comparing it with industry-standard phthalates and non-phthalate alternatives.

  • In-depth toxicological and ecotoxicological studies to establish a complete safety profile for its use in high-volume applications.

  • Evaluation of its biodegradability under various environmental conditions.

The development of safe and effective bio-based plasticizers is a critical endeavor for the future of sustainable materials. Octyl 2-methylbutyrate represents a compelling candidate that warrants further investigation by the scientific community.

References

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health.[Link]

  • Performance testing of a green plasticizer based on lactic acid for PVC. (n.d.).
  • Multi‐branched octopus‐like plasticizers with excellent plasticizing performance in poly(vinyl chloride). (n.d.).
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI.[Link]

  • Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. (2022). National Institutes of Health.[Link]

  • The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. (2024). MDPI.[Link]

  • The Function and Selection of Ester Plasticizers. (n.d.). Hallstar Industrial.[Link]

  • BIODEGRADABILITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic a. (n.d.). ChemView.[Link]

  • Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. (n.d.).
  • Synthesis and properties of a bio-based plasticizer derived from fatty acid methyl ester of erucic acid. (n.d.).
  • Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay. (2024). National Institutes of Health.[Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). National Institutes of Health.[Link]

  • Structure-Property Relationships for Non-Polar Plasticizers in. (n.d.).
  • Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. (n.d.).
  • Biodegradable, non-bactericidal oxygen-functionalised imidazolium esters: A step towards 'greener' ionic liquids. (n.d.).
  • Synthesis, Characterization and Application of Biobased Unsaturated Polyester Resin Reinforced with Unmodified/Modified Biosilica Nanoparticles. (2023). MDPI.[Link]

  • Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. (2019). ACS Publications.[Link]

  • Measuring the biodegradability of nonylphenol ether carboxylates, octylphenol ether carboxylates, and nonylphenol. (n.d.). PubMed.[Link]

  • Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. (n.d.). PubMed.[Link]

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). (n.d.). National Institutes of Health.[Link]

  • Octyl Acetate. (n.d.). PubChem.[Link]

  • ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. (n.d.). ChemView.[Link]

  • Synthesis and properties of a bio-based PVC plasticizer derived from lactic acid. (n.d.). Royal Society of Chemistry.[Link]

  • Low-Molecular-Weight Glycerol Esters as Plasticizers for Poly(vinyl chloride). (n.d.).
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). MDPI.[Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (n.d.). National Institutes of Health.[Link]

  • Synthesis and Application of Bio-Based Polyesters and Poly(ester amide)s. (n.d.). Publikationsserver der TU Clausthal.[Link]

  • Development of a Highly Efficient Environmentally Friendly Plasticizer. (n.d.). MDPI.[Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (n.d.). National Institutes of Health.[Link]

  • Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. (2018). Federal Register.[Link]

  • Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. (n.d.). PubMed.[Link]

  • Different Types of Plasticizers Used in Industry: A Comprehensive Guide. (2024). Jinli Chemical.[Link]

Sources

Introduction: The Significance of Octyl 2-methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Inter-laboratory Comparison of Octyl 2-methylbutyrate Analysis

This guide provides a detailed framework for conducting an inter-laboratory comparison for the analysis of Octyl 2-methylbutyrate, a key fragrance and flavor ester. It is designed for researchers, quality control analysts, and drug development professionals who require robust and reproducible analytical methods. This document offers an in-depth look at the recommended analytical technique, a step-by-step protocol, and the design of a proficiency testing scheme to ensure analytical excellence.

Octyl 2-methylbutyrate (CAS 29811-50-5) is a fatty acid ester known for its characteristic fruity, green, and slightly waxy aroma, reminiscent of apple and pear. It is widely used in the formulation of flavors and fragrances for a variety of consumer products, including beverages, confectionery, and personal care items. The precise quantification of this volatile compound is critical for ensuring product consistency, meeting quality standards, and complying with regulatory requirements.

1.1 Chemical Properties of Octyl 2-methylbutyrate

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C13H26O2[1]
Molecular Weight 214.34 g/mol [1]
Boiling Point 254 °C (estimated)[1]
Flash Point 103.64 °C (estimated)[1]
Vapor Pressure 0.0088 hPa @ 20°C (estimated)[1]
Solubility in Water 0.37 g/L (estimated)[1]
LogP 4.9 (estimated)[1]

1.2 The Imperative for Inter-laboratory Comparisons

While a single laboratory can develop a validated analytical method, an inter-laboratory comparison (ILC) or proficiency test (PT) is the ultimate measure of a method's reproducibility and the competence of the participating laboratories. ILCs are essential for:

  • Method Validation: Demonstrating that a method is rugged and transferable across different instruments, personnel, and environments.

  • Quality Assurance: Providing an external measure of a laboratory's performance and identifying areas for improvement.

  • Harmonization of Results: Ensuring that different laboratories can obtain comparable results for the same sample, which is crucial for commerce and regulatory acceptance.

Organizations like BIPEA offer proficiency testing schemes for the flavor, fragrance, and essential oil industries, highlighting the importance of such comparisons in this sector.[2][3]

Analytical Methodologies for Octyl 2-methylbutyrate

The analysis of volatile and semi-volatile fragrance compounds is predominantly carried out using gas chromatography.[4]

2.1 Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most powerful and widely used technique for the analysis of fragrance and flavor compounds like Octyl 2-methylbutyrate.[5][6]

  • Causality of Choice: GC provides the high-resolution separation of volatile compounds required for complex fragrance mixtures. The mass spectrometer offers definitive identification based on the unique mass spectrum of each compound, which can be compared against spectral libraries for confirmation. This combination of separation and identification is critical for both qualitative and quantitative analysis.[1]

2.2 Alternative and Complementary Techniques

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for quantification. While it does not provide the mass spectral information for definitive identification like MS, it is often used in quality control settings for routine analysis of known compounds due to its excellent quantitative performance.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can be used for the certification of reference materials. It allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[2]

2.3 Comparison of Methodologies

TechniquePrincipleStrengthsLimitations
GC-MS Separates compounds by GC and identifies by mass-to-charge ratio.High confidence in identification; excellent for complex mixtures.Can be more expensive and complex to operate than GC-FID.
GC-FID Separates compounds by GC and detects by ionization in a flame.Robust, linear, and cost-effective for quantification.Does not provide structural information for identification.
qNMR Quantifies based on the ratio of NMR signal integrals of the analyte and a standard.Primary ratio method; high precision; no analyte-specific standard needed.Lower sensitivity than GC-based methods; high initial instrument cost.

Recommended GC-MS Protocol for Octyl 2-methylbutyrate Analysis

This protocol is designed to be a self-validating system, incorporating quality control checks to ensure the reliability of the results.

3.1 Rationale for Method Selection

The selection of GC-MS is based on its ability to provide both accurate quantification and unambiguous identification of Octyl 2-methylbutyrate, even in complex matrices such as fragrance oils. The use of an internal standard is crucial for correcting variations in injection volume and instrument response.

3.2 Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of Sample B Internal Standard (IS) Spiking (e.g., Tetradecane) A->B C Dilution with Solvent (e.g., Hexane) B->C D Injection into GC-MS C->D Analysis E Separation on Capillary Column (e.g., DB-5ms) D->E F Detection by Mass Spectrometer (Scan or SIM mode) E->F G Peak Integration F->G Data Acquisition H Quantification using Response Factor (RF) G->H I Reporting of Results (mg/kg or % w/w) H->I G A Preparation of Test Material (Fragrance oil with known amount of Octyl 2-methylbutyrate) B Homogeneity and Stability Testing of the Test Material A->B Quality Control C Distribution of Samples to Participating Laboratories B->C Shipment D Analysis by Laboratories (Following specified protocol) C->D Testing E Submission of Results to Coordinating Body D->E Reporting F Statistical Analysis of Data (Calculation of Z-scores) E->F Evaluation G Issuance of ILC Report to Participants F->G Feedback

Sources

A Comparative Sensory Panel Evaluation of Octyl 2-Methylbutyrate Against Other Commercially Significant Fruity Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and nuanced world of flavor and fragrance, esters are the undisputed workhorses, responsible for the characteristic fruity and floral notes that define a multitude of consumer products.[1][2] These organic compounds, formed from the reaction of an alcohol and a carboxylic acid, are pivotal in creating the sensory profiles of everything from beverages and confectionery to fine fragrances and personal care items.[1][3] This guide provides an in-depth sensory comparison of octyl 2-methylbutyrate, a lesser-known but highly promising ester, against three widely utilized fruity esters: isoamyl acetate, ethyl butyrate, and hexyl acetate. Through a detailed examination of their sensory attributes, supported by robust experimental protocols, we aim to elucidate the unique position of octyl 2-methylbutyrate in the flavorist's and perfumer's palette.

The Contenders: A Profile of Four Fruity Esters

A foundational understanding of the individual esters is crucial before delving into a comparative analysis. Each possesses a unique chemical structure that dictates its characteristic aroma and flavor profile.

Octyl 2-Methylbutyrate: This ester is characterized by a complex and multifaceted sensory profile. It presents a predominantly fruity aroma with significant green, waxy, and slightly herbal undertones.[4][5] Its odor is often described as having notes of apple and a subtle wine-like character.[5] The "waxy" and "fatty" aspects of its profile lend a richness and body that can be instrumental in building complex fruit flavors, moving beyond simple sweetness.[4][5]

Isoamyl Acetate: Perhaps one of the most recognizable esters, isoamyl acetate is renowned for its powerful and sweet banana and pear-drop aroma.[6][7][8][9] It is a key component in many artificial banana and pear flavorings and is naturally produced during yeast fermentation in alcoholic beverages.[6][7] While highly effective, its character can be dominant and is sometimes perceived as artificial at higher concentrations.[7]

Ethyl Butyrate: This ester is celebrated for its strong, sweet, and fruity aroma, often associated with pineapple and other tropical fruits.[10][11][12] It can also present a "tutti-frutti" character.[10] Ethyl butyrate is widely used to impart a juicy and ripe fruitiness to a variety of products.[10][11]

Hexyl Acetate: With a fresh, fruity profile reminiscent of pear and apple, hexyl acetate also carries distinct green and slightly herbaceous notes.[13][14][15] This combination of fruity and green characteristics makes it a versatile ingredient for creating natural-smelling fruit accords.[13][15]

A Deep Dive: Comparative Sensory Evaluation Methodology

To objectively compare these four esters, a rigorous and well-defined sensory evaluation methodology is paramount. The following protocols are designed to provide a comprehensive and statistically significant comparison of their aroma profiles.

Panelist Selection and Training

The reliability of any sensory data is fundamentally dependent on the acuity and training of the sensory panel. For this evaluation, a panel of 12-15 individuals would be selected based on their demonstrated ability to discriminate between different aroma compounds. Initial screening would involve triangle tests to assess their sensitivity to various concentrations of the target esters.

Once selected, the panelists would undergo intensive training. This training would focus on developing a common lexicon to describe the sensory attributes of the esters and calibrating their use of intensity scales. Reference standards for each identified attribute (e.g., "banana," "green," "waxy") would be provided to ensure consistent understanding and scoring among panelists.

Experimental Protocol 1: Quantitative Descriptive Analysis (QDA)

The QDA method is a powerful tool for generating a detailed sensory profile of a product.[16][17][18] It allows for the quantification of the intensity of various sensory attributes, providing a "sensory fingerprint" of each ester.

Step-by-Step QDA Protocol:

  • Lexicon Development: In initial sessions, panelists are presented with all four esters and work together to generate a list of descriptive terms for the aromas they perceive. The panel leader facilitates this process to arrive at a consensus on a final list of 8-10 key attributes.

  • Reference Standards: For each descriptor in the lexicon, a physical reference standard is provided. For example, a ripe banana for the "banana" attribute, freshly cut grass for "green," and beeswax for "waxy."

  • Sample Preparation: The esters are diluted to an equal, predetermined intensity in a neutral solvent (e.g., mineral oil or propylene glycol) to avoid overwhelming the panelists' senses. Samples are presented in coded, identical sniffing jars to prevent bias.

  • Individual Evaluation: Panelists work in individual, well-ventilated booths. They are presented with the samples in a randomized order and asked to rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at either end.

  • Data Collection and Analysis: The position marked on the line scale for each attribute is converted to a numerical value. The data from all panelists are then aggregated and analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the esters.[17]

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Screening & Selection B Lexicon Development Session A->B C Panelist Training & Calibration with Reference Standards B->C D Sample Preparation (Coded & Randomized) C->D E Individual Panelist Evaluation in Sensory Booths D->E F Data Collection (Intensity Ratings on Line Scales) E->F G Data Aggregation & Statistical Analysis (ANOVA, PCA) F->G H Generation of Sensory Profiles & Comparative Insights G->H

Figure 1: Experimental workflow for the Quantitative Descriptive Analysis (QDA).

Experimental Protocol 2: Triangle Test

The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.[19][20][21] In this context, it would be used to assess the ability of panelists to differentiate octyl 2-methylbutyrate from the other esters.

Step-by-Step Triangle Test Protocol:

  • Sample Preparation: For each comparison (e.g., octyl 2-methylbutyrate vs. isoamyl acetate), three samples are prepared in coded, identical containers. Two of the samples are identical, and one is different.

  • Presentation: Panelists are presented with the set of three samples and are instructed to identify the "odd" or "different" sample. The order of presentation of the three samples is randomized for each panelist.

  • Forced Choice: Panelists are required to make a choice, even if they are uncertain.

  • Data Analysis: The number of correct identifications is counted. Statistical tables are then used to determine if the number of correct judgments is significantly higher than what would be expected by chance (which is one-third in a triangle test).[19]

G cluster_setup Test Setup cluster_panelist Panelist Action cluster_outcome Outcome Analysis start Start prep Prepare three coded samples (Two identical, one different) start->prep evaluate Panelist evaluates all three samples prep->evaluate identify Panelist identifies the 'odd' sample evaluate->identify correct Correct Identification identify->correct Is the choice correct? incorrect Incorrect Identification identify->incorrect Is the choice incorrect? analysis Statistical Analysis of Results correct->analysis incorrect->analysis end End analysis->end

Figure 2: Logical flow of a single trial in the Triangle Test.

Anticipated Results and Comparative Insights

Based on the known properties of these esters, the following table presents a hypothetical but scientifically plausible outcome of the Quantitative Descriptive Analysis.

Sensory AttributeOctyl 2-MethylbutyrateIsoamyl AcetateEthyl ButyrateHexyl Acetate
Fruity 7.58.08.57.0
Banana 1.09.01.52.0
Pineapple/Tropical 2.51.08.01.5
Apple/Pear 6.53.02.07.5
Green/Herbaceous 5.01.00.56.0
Waxy/Fatty 4.50.50.51.0
Sweet 4.08.57.55.0
Chemical/Solvent 1.53.02.01.0

Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense.

The anticipated results from the triangle tests would likely show that trained panelists can easily distinguish octyl 2-methylbutyrate from the other three esters due to its unique combination of fruity, green, and waxy notes. The most challenging discrimination might be between octyl 2-methylbutyrate and hexyl acetate, given their shared apple/pear and green characteristics, though the distinct waxy note of the former should provide a clear point of differentiation.

Discussion and Strategic Applications

The data from a comprehensive sensory panel evaluation would highlight the distinct role of octyl 2-methylbutyrate in flavor and fragrance creation. While isoamyl acetate and ethyl butyrate deliver powerful, sweet, and somewhat singular fruit notes (banana and pineapple, respectively), octyl 2-methylbutyrate offers a more complex and natural-smelling fruitiness.

Its prominent apple/pear and green notes, combined with a unique waxy/fatty character, make it an excellent choice for building realistic and sophisticated fruit profiles. The waxy element can contribute to a sense of ripeness and mouthfeel in flavor applications, while the green notes can provide a fresh, just-picked quality. In perfumery, this complexity can be used to create more nuanced and less overtly synthetic fruity top notes.

In contrast to the more linear profiles of isoamyl acetate and ethyl butyrate, octyl 2-methylbutyrate's multifaceted nature allows it to act as a bridge between different fragrance and flavor families. Its green and herbal facets can connect with fougère and chypre fragrance structures, while its fruity heart can enhance a wide range of flavor profiles, from orchard fruits to more exotic tropical blends.

Conclusion

This guide has outlined a robust framework for the sensory panel evaluation of octyl 2-methylbutyrate in comparison to other key fruity esters. The detailed methodologies for Quantitative Descriptive Analysis and triangle testing provide a clear path for generating objective and actionable sensory data. The anticipated results underscore the unique and valuable position of octyl 2-methylbutyrate, moving beyond simple fruitiness to offer a complex, natural, and versatile sensory profile. For researchers, scientists, and product developers, a thorough understanding of these nuances is critical for innovating and refining the next generation of consumer products. The inclusion of esters like octyl 2-methylbutyrate in the creative palette can lead to more authentic, sophisticated, and memorable sensory experiences.

References

  • FlavorActiV. (n.d.). Isoamyl Acetate Flavour Standard for Sensory Training. Retrieved from [Link]

  • Tandon, K., Baldwin, E. A., & Shewfelt, R. L. (2000). Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage. Postharvest Biology and Technology, 18(2), 149-161.
  • FlavorActiV. (n.d.). Ethyl Butyrate Flavour Standard | Sensory Training. Retrieved from [Link]

  • Valentin, D., Chollet, S., Lelièvre, M., & Abdi, H. (2012). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One, 46(3), 137-147.
  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

  • Dos Santos, B. A., & de Aguiar, A. C. (2021). Sensory Analysis and Consumer Research in New Product Development. Foods, 10(3), 608.
  • Chemistry LibreTexts. (2023, March 13). Esters in Food. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved from [Link]

  • Kwantlen Polytechnic University Brewing. (2021, November 8). Why Your Beer Smells Like Bananas | Isoamyl Acetate Explained (Beer Sensory Evaluation). [Video]. YouTube. [Link]

  • Agriculture Institute. (2023, December 1). Understanding Sensory Analysis of Foods: A Comprehensive Guide. Retrieved from [Link]

  • Grokipedia. (n.d.). Quantitative Descriptive Analysis. Retrieved from [Link]

  • Dutcosky, S. D. (2019). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Food Science and Technology, 39(Suppl 2), 485-490.
  • Lerno, L., Reichhelm, V., & Ebeler, S. E. (2018). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Molecules, 23(11), 2993.
  • Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]

  • Zhang, S., Cadwallader, K. R., & Li, X. (2021). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry, 69(43), 12591-12603.
  • Borase, D. B., Londhe, S. R., & Shinde, K. J. (2013). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of food science and technology, 50(6), 1088–1095.
  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Valentin, D., Chollet, S., Lelièvre, M., & Abdi, H. (2012). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models.
  • ScenTree. (n.d.). Ethyl butyrate (CAS N° 105-54-4). Retrieved from [Link]

  • Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]

  • Advanced Biotech. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Retrieved from [Link]

  • Pino, J. A. (2017). Gas Chromatography – Olfactometry in Food Aroma Analysis.
  • National Center for Biotechnology Information. (n.d.). Isoamyl Acetate. PubChem Compound Database. Retrieved from [Link]

  • Scentree. (n.d.). Octyl 2-methylbutyrate (CAS 29811-50-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ASTM International. (2018). E1885 Standard Test Method for Sensory Analysis—Triangle Test.
  • Miss Brewbird. (2022, February 6). What is Sensory Analysis? | Taste Like a Pro. [Video]. YouTube. [Link]

  • The Sensory Society. (n.d.). Descriptive Analysis. Retrieved from [Link]

  • GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • Adhikari, K., & K-C, A. (2020). Sensory Evaluation of Fruits and Selected Food Items by Descriptive Analysis, Electronic Nose, and Electronic Tongue. Foods, 9(9), 1279.
  • Art of Drink. (2022, January 14). Esters and Lactones in Flavour Development. [Video]. YouTube. [Link]

  • Scentspiracy. (n.d.). Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoamyl acetate. Retrieved from [Link]

  • Food Safety Institute. (2022, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]

  • Ferreira, V., & Lopez, R. (2019). Gas Chromatography Olfactometry in Food Flavor Analysis. Foods, 8(10), 483.
  • The Good Scents Company. (n.d.). hexyl acetate. Retrieved from [Link]

  • FICSI. (2023, September 25). Sensory Evaluation of Food: Methods & Characteristics. Retrieved from [Link]

  • Clark, G. S. (1990).
  • Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis.
  • International Association for Cereal Science and Technology. (2018). SENSORY ANALYSIS HANDBOOK 2018.
  • UC Davis Honey and Pollination Center. (2023, July 7). More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. Retrieved from [Link]

  • Kumar, P., & Kumar, S. (2015). Sensory Evaluation Techniques of Food.
  • The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl butyrate. Retrieved from [Link]

  • Dennis, E. G., Keyzers, R. A., Kalua, C. M., Maffei, S. M., & Boss, P. K. (2012). Grape Contribution to Wine Aroma: Production of Hexyl Acetate, Octyl Acetate, and Benzyl Acetate during Yeast Fermentation Is Dependent upon Precursors in the Must. Journal of Agricultural and Food Chemistry, 60(10), 2638-2646.
  • ReAgent Chemicals. (2022, January 22). What Is An Ester?. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). OCTYL 2-METHYLBUTYRATE. Retrieved from [Link]

  • International Organization for Standardization. (2021). ISO 4120:2021 Sensory analysis — Methodology — Triangle test.
  • Perfumer & Flavorist. (2019, May 30). Flavor Bites: Hexyl acetate. Retrieved from [Link]

  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, 3-hexenyl 2-methylbutanoate, CAS registry number 10094-41-4. Food and Chemical Toxicology, 162, 112876.
  • Dennis, E. G., Keyzers, R. A., Kalua, C. M., Maffei, S. M., & Boss, P. K. (2012). Grape Contribution to Wine Aroma: Production of Hexyl Acetate, Octyl Acetate, and Benzyl Acetate during Yeast Fermentation Is Dependent upon Precursors in the Must.

Sources

A Comparative Environmental Impact Assessment of Octyl 2-Methylbutyrate Versus Conventional Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Solvent Choice in Sustainable Science

In the landscape of chemical synthesis and pharmaceutical development, solvents are a ubiquitous and critical component. They are the medium for reactions, the agents for purification, and the vehicles for formulation. However, their pervasive use comes with a significant environmental cost. Solvents can account for more than half of the material used in pharmaceutical manufacturing, making them a primary driver of the industry's environmental footprint.[1] The principles of green chemistry compel us to minimize this impact, not merely by reducing solvent use, but by making more intelligent, environmentally conscious choices from the outset.[1]

This guide provides a detailed environmental assessment of octyl 2-methylbutyrate, a fatty alcohol ester, in comparison to a range of conventional solvents frequently used in laboratory and industrial settings. Our objective is to move beyond simple "green" labels and provide a nuanced, data-driven comparison to empower you, the scientist, to make informed decisions that align with both performance requirements and sustainability goals. We will delve into key environmental impact indicators, detail the standardized methodologies used to measure them, and offer a logical framework for solvent selection.

The Contenders: Profiling Octyl 2-Methylbutyrate and Its Alternatives

A solvent's environmental profile is a multifactorial issue, stemming from its intrinsic properties and its lifecycle from production to disposal.[1][2] Here, we profile our subject compound and a selection of common solvents representing diverse chemical classes.

Subject Compound: Octyl 2-Methylbutyrate

  • Chemical Identity: An ester with the chemical formula C13H26O2.[3][4]

  • CAS Number: 29811-50-5.[4]

  • Primary Uses: Primarily used as a flavor and fragrance agent, valued for its waxy, fruity, and green aroma profile.[5]

  • Initial Environmental Profile: Data on octyl 2-methylbutyrate presents a complex picture. While many suppliers do not classify it under GHS hazard criteria, related compounds show varying aquatic toxicity.[4][6] For instance, the structurally similar 2-methylbutyl 2-methylbutyrate is classified as "Toxic to aquatic life with long lasting effects."[7] This underscores the need for a detailed, substance-specific assessment rather than relying on read-across data from analogues alone.

Alternative Solvents for Comparison:

To provide a robust comparison, we have selected a range of commonly used solvents, each with a distinct profile of utility and environmental concern.[8][9]

  • Acetone (Ketone): A versatile, water-miscible solvent used for cleaning and as a reaction medium.

  • Acetonitrile (Nitrile): Widely used in chromatography, but its production has a significant environmental impact.[10]

  • Dichloromethane (DCM) (Chlorinated): A powerful solvent for extractions and reactions, but is a suspected carcinogen and environmental pollutant.[11]

  • Ethanol (Alcohol): Often considered a "greener" solvent, especially when derived from biomass, but its production is energy-intensive.

  • Heptane (Alkane): A non-polar solvent used for extractions and chromatography; a volatile organic compound (VOC).

  • Toluene (Aromatic): An effective solvent for many organic compounds but possesses significant human and environmental toxicity.

  • Dimethylformamide (DMF) (Amide): A high-boiling polar aprotic solvent, but it is associated with reproductive toxicity.

The Assessment Framework: Key Metrics for Environmental Impact

Evaluating a solvent's environmental impact requires a multi-pronged approach. We focus on four critical, quantifiable parameters and the overarching concept of Life Cycle Assessment (LCA).

  • Biodegradability: A measure of a substance's susceptibility to being broken down into simpler, non-toxic compounds by microorganisms. Poor biodegradability leads to persistence in the environment.

  • Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms. This is a critical indicator of ecosystem health, typically measured by the concentration that is lethal to 50% of a test population (LC50) over a specific time.

  • Bioaccumulation Potential: The tendency of a substance to be absorbed by living organisms and concentrate in their tissues. This is often predicted using the octanol-water partition coefficient (logP). A high logP value (typically >3) suggests a higher potential for bioaccumulation.

  • Volatile Organic Compound (VOC) Content: VOCs are compounds that easily become vapors or gases. They can contribute to the formation of ground-level ozone, a major component of smog.[12] Solvents with high vapor pressure are significant sources of VOC emissions.

The Gold Standard: Life Cycle Assessment (LCA)

LCA is the most comprehensive method for evaluating the environmental impact of a product or process from "cradle to grave."[1] It considers the energy and raw materials consumed, and the emissions generated, during every stage of a solvent's life: raw material extraction, manufacturing, transportation, use, and final disposal or recycling.[2][10] While a full LCA is complex, its principles guide a more holistic selection process, encouraging consideration of a solvent's manufacturing burden, not just its properties in the lab.[13]

Comparative Data Analysis

The following table summarizes the available environmental impact data for octyl 2-methylbutyrate and the selected alternative solvents. Data has been aggregated from authoritative chemical databases and safety data sheets.

SolventCAS NumberBiodegradabilityAquatic Toxicity (LC50, 96h, Fish)Bioaccumulation (logP)Vapor Pressure (@20°C)GHS Environmental Hazard
Octyl 2-methylbutyrate 29811-50-5Data Not Readily AvailableData Not Readily Available~5.2 (est.)[5]0.003 kPa (est.)H411 (for analogues)[7]
Acetone 67-64-1Readily biodegradable5,540 mg/L (Rainbow Trout)-0.2424.7 kPaNot Classified
Acetonitrile 75-05-8Not readily biodegradable1,640 mg/L (Fathead Minnow)-0.349.7 kPaH412
Dichloromethane (DCM) 75-09-2Not readily biodegradable193 mg/L (Fathead Minnow)1.2546.5 kPaNot Classified
Ethanol 64-17-5Readily biodegradable13,000 mg/L (Rainbow Trout)-0.315.9 kPaNot Classified
Heptane 142-82-5Readily biodegradable375 mg/L (Tilapia)4.664.8 kPaH410
Toluene 108-88-3Readily biodegradable5.5 mg/L (Rainbow Trout)2.732.9 kPaH412
Dimethylformamide (DMF) 68-12-2Readily biodegradable7,100 mg/L (Rainbow Trout)-0.870.38 kPaH412

Data compiled from PubChem, ECHA, and supplier safety data sheets. GHS Hazard statements: H410 (Very toxic to aquatic life with long lasting effects), H411 (Toxic to aquatic life with long lasting effects), H412 (Harmful to aquatic life with long lasting effects).

Initial Insights from the Data:

  • Octyl 2-methylbutyrate: The high estimated logP value suggests a significant potential for bioaccumulation. While direct aquatic toxicity data is scarce, information on analogues like 2-methylbutyl 2-methylbutyrate and hexyl 2-methyl butyrate indicates a classification of "Toxic to aquatic life with long lasting effects" (H411), which is a serious concern.[6][7] Its very low vapor pressure is a positive attribute, minimizing its contribution as a VOC.

  • Heptane: Also shows a high potential for bioaccumulation and is classified as very toxic to aquatic life (H410).

  • Toluene: Exhibits significant aquatic toxicity despite being readily biodegradable.

  • Alcohols and Ketones (Ethanol, Acetone): Generally show low aquatic toxicity, low bioaccumulation potential, and are readily biodegradable. However, their high vapor pressure makes them significant VOC sources.

  • Acetonitrile and DCM: Suffer from poor biodegradability, leading to environmental persistence.

Experimental Protocol: Assessing Ready Biodegradability

To ensure trustworthiness and demonstrate the causality behind experimental choices, we detail a standard protocol for assessing environmental impact. The OECD Test Guideline 301F (Manometric Respirometry) is a cornerstone for determining ready biodegradability.

Principle: This aerobic biodegradation test measures the oxygen consumed by microorganisms as they break down the test substance in a closed system. The amount of oxygen consumed over a 28-day period is compared to the theoretical maximum oxygen demand (ThOD), allowing the percentage of biodegradation to be calculated. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Step-by-Step Methodology (OECD 301F):

  • Preparation of Mineral Medium: A nutrient-rich aqueous solution (containing phosphate buffer, magnesium sulfate, calcium chloride, and ferric chloride) is prepared to support microbial life.

  • Inoculum Preparation: The source of microorganisms is typically activated sludge from a wastewater treatment plant. It is washed and filtered to a specific concentration.

  • Test Setup:

    • Multiple sealed vessels are prepared for each test condition.

    • Test Vessels: Contain mineral medium, the test substance (e.g., octyl 2-methylbutyrate) at a known concentration (typically 100 mg/L), and the inoculum.

    • Control Vessels: Contain medium and inoculum only, to measure the background respiration of the microorganisms.

    • Reference Vessels: Contain a readily biodegradable reference substance (e.g., sodium benzoate) to validate the viability of the inoculum.

  • Incubation: The vessels are placed in a respirometer, which continuously measures oxygen consumption, and incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Data Collection & Analysis:

    • Oxygen uptake is recorded at regular intervals.

    • The percentage of biodegradation is calculated as: % Biodegradation = (O2 consumed by test substance - O2 consumed by control) / ThOD.

    • The results are plotted over time to observe the degradation curve and determine if the "10-day window" criterion is met.

Experimental Workflow Diagram:

OECD_301F_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup cluster_run Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis A Prepare Mineral Medium D Assemble Test Vessels (Medium + Inoculum + Test Substance) A->D E Assemble Control Vessels (Medium + Inoculum) A->E F Assemble Reference Vessels (Medium + Inoculum + Reference) A->F B Prepare Inoculum (Activated Sludge) B->D B->E B->F C Prepare Test Substance (e.g., Octyl 2-methylbutyrate) C->D G Incubate all vessels at 20-24°C for 28 days D->G E->G F->G H Continuously measure O2 consumption via respirometer G->H I Calculate % Biodegradation vs. ThOD H->I J Assess '10-day window' pass/fail criterion I->J

Caption: Workflow for OECD 301F Ready Biodegradability Test.

A Framework for Informed Solvent Selection

Choosing a solvent requires balancing performance, safety, and environmental impact. The following decision-making framework, presented as a flowchart, guides this complex process.

Solvent_Selection_Framework A 1. Define Process Requirements (Solubility, Boiling Point, Reactivity) B 2. Identify Technically Feasible Solvents A->B C 3. Screen for High-Hazard Properties (Carcinogenicity, Mutagenicity, Reprotoxicity) B->C D Eliminate Unacceptable Solvents C->D Yes E 4. Evaluate Environmental Impact (Biodegradability, Aquatic Toxicity, Bioaccumulation) C->E No D->B Re-evaluate F 5. Compare Life Cycle Assessment (LCA) Data (Production Energy, Raw Material Source) E->F G 6. Assess VOC & Process Safety (Vapor Pressure, Flash Point) F->G H 7. Select Optimal Solvent (Lowest overall impact that meets technical needs) G->H

Caption: Decision-making flowchart for sustainable solvent selection.

This framework prioritizes the elimination of highly hazardous substances before delving into a nuanced comparison of environmental metrics. It acknowledges that the "greenest" solvent is one that is not only benign in its properties but also has a lower impact throughout its lifecycle.[2]

Conclusion and Recommendations

The environmental assessment of octyl 2-methylbutyrate reveals a profile with both favorable and unfavorable characteristics. Its low volatility is a significant advantage, reducing potential VOC emissions and worker exposure. However, its high estimated bioaccumulation potential (logP) and the aquatic toxicity of its close analogues are considerable red flags that demand further empirical investigation.

When compared to conventional solvents, a clear trade-off emerges:

  • Octyl 2-methylbutyrate is likely preferable to solvents with high human toxicity and poor environmental profiles, such as DCM and Toluene , especially in applications where its low volatility is an asset.

  • It presents a less favorable profile than ethanol and acetone from a biodegradability and aquatic toxicity standpoint, but is superior in terms of VOC potential.

  • Its high bioaccumulation potential places it on par with heptane as a substance requiring careful containment and waste management to prevent release into aquatic environments.

For the drug development professional, the choice is context-dependent. For an open-system process where VOC emissions are a primary concern, octyl 2-methylbutyrate may be a viable alternative to more volatile solvents, provided that waste streams are rigorously controlled. For processes where discharge to water is a risk, readily biodegradable solvents with low aquatic toxicity like ethanol should be prioritized.

Ultimately, this guide serves not to anoint a single "greenest" solvent, but to equip the modern scientist with the data and the logical framework necessary to make a scientifically sound and environmentally responsible choice. The path to sustainable chemistry is paved with such informed decisions.

References

  • PubChem. (n.d.). 2-Methylbutyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, octyl isobutyrate, CAS Registry Number 109-15-9. Food and Chemical Toxicology, 160(Supplement), 112870. Retrieved February 1, 2026, from [Link]

  • RIFM. (2024). Substance Information Document: Ethyl 2-methylbutyrate. Research Institute for Fragrance Materials. Retrieved February 1, 2026, from [Link]

  • Numata, K. (2020). Biodegradability of Poly(hydroxyalkanoate) Materials. Polymers, 12(11), 2637. Retrieved February 1, 2026, from [Link]

  • GRIN. (n.d.). The Impact of Solvents on Environment and Their Alternatives. Retrieved February 1, 2026, from [Link]

  • FooDB. (2010). Showing Compound Octyl 2-methylbutyrate (FDB015077). Retrieved February 1, 2026, from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2018). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170068. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Octyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). octyl 2-methyl butyrate. Retrieved February 1, 2026, from [Link]

  • ScentDB. (n.d.). Octyl 2-methylbutyrate. Retrieved February 1, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). OCTYL 2-METHYLBUTYRATE. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). hexyl 2-methyl butyrate. Retrieved February 1, 2026, from [Link]

  • Amelio, A., et al. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Green Chemistry, 16, 2846-2856. Retrieved February 1, 2026, from [Link]

  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a Green Solvent? A Comprehensive Framework for the Environmental Assessment of Solvents. Green Chemistry, 9(9), 927-934. Retrieved February 1, 2026, from [Link]

  • American Chemical Society. (n.d.). Green Chemistry Research Tools, Guides & Best Practices. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Retrieved February 1, 2026, from [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. Retrieved February 1, 2026, from [Link]

  • Amelio, A., et al. (2020). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Molecules, 25(21), 5178. Retrieved February 1, 2026, from [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. Retrieved February 1, 2026, from [Link]

  • Sustainable-Chemistry.com. (n.d.). Chem21 Solvent Selection Guide. Retrieved February 1, 2026, from [Link]

  • Raynie, D. E. (2020). Solvent Selection from the Green Perspective. LCGC North America, 38(8), 437-441. Retrieved February 1, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic Solvents in the Pharmaceutical Industry. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 3-12. Retrieved February 1, 2026, from [Link]

Sources

Comparative study of "Octyl 2-methylbutyrate" in different plant varieties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Octyl 2-methylbutyrate across distinct plant matrices, specifically focusing on the Apiaceae family where this ester is a chemotaxonomic marker.

A Technical Guide for Phytochemists and Fragrance Applications[1]

Executive Summary

Octyl 2-methylbutyrate (CAS: 29811-50-5) is a branched-chain ester valued for its complex green, waxy, and fruity (melon/berry) olfactory profile. Unlike the ubiquitous Octyl acetate (which provides a generic waxy-fruity note), the 2-methylbutyrate moiety introduces a chiral complexity derived from isoleucine metabolism, offering a "riper" and more diffusive character.

This guide compares its abundance, extraction efficiency, and biological activity across three primary botanical sources: Heracleum persicum , Tordylium pustulosum , and Pastinaca sativa .

Chemical Profile & Mechanism

Before analyzing the botanical sources, we must establish the molecule's physicochemical baseline to understand its extraction behavior.

  • IUPAC Name: Octyl 2-methylbutanoate[1][2]

  • Molecular Formula: C13H26O2

  • LogP: ~4.8 (Highly lipophilic; requires non-polar solvents or exhaustive hydrodistillation)

  • Biosynthetic Origin:

    • Acyl Donor: 2-Methylbutyryl-CoA (derived from Isoleucine catabolism).

    • Alcohol Acceptor: 1-Octanol (derived from fatty acid reduction).

    • Enzyme: Alcohol Acyltransferase (AAT).

Biosynthetic Pathway Visualization

The following diagram illustrates the convergence of amino acid and fatty acid pathways required to synthesize this specific ester.

Biosynthesis cluster_0 Amino Acid Metabolism cluster_1 Fatty Acid Metabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination MethylButCoA 2-Methylbutyryl-CoA (Acyl Donor) KetoAcid->MethylButCoA Decarboxylation Product Octyl 2-methylbutyrate MethylButCoA->Product AAT Enzyme Caprylic Caprylic Acid (C8) Octanol 1-Octanol (Alcohol Acceptor) Caprylic->Octanol Reduction Octanol->Product

Figure 1: Convergent biosynthetic pathway of Octyl 2-methylbutyrate from Isoleucine and Caprylic acid precursors.

Comparative Botanical Study

The following data synthesizes gas chromatography-mass spectrometry (GC-MS) analyses from multiple field studies.

Table 1: Abundance by Species
Plant VarietyBotanical PartConcentration (%)Primary Co-occurring Ester
Tordylium pustulosum Fruits17.8% Octyl hexanoate (68.8%)
Heracleum persicum Fruits (Seeds)11.6% - 14.4% Hexyl butyrate (25-35%)
Heracleum mantegazzianum Fruits1.5% - 5.0% Octyl acetate (62.6%)
Pastinaca sativa Root/Seed Oil< 2.0% Octyl butyrate
Analysis of Variance[1][2]
  • The Tordylium Advantage: T. pustulosum exhibits the highest accumulation of Octyl 2-methylbutyrate.[3] However, it is co-dominant with Octyl hexanoate, making purification difficult.

  • The Heracleum Balance: H. persicum (Persian Hogweed) offers the most balanced profile. While the concentration is slightly lower than Tordylium, the co-occurring esters (Hexyl butyrate) have significantly different boiling points, facilitating fractional distillation.

  • The Pastinaca Limitation: Parsnip varieties predominantly produce straight-chain esters (Octyl butyrate), suggesting a lower activity of branched-chain amino acid aminotransferases in the fruit tissue compared to Heracleum.

Performance Comparison: The "Alternative" Analysis

In formulation and drug development, researchers often substitute Octyl 2-methylbutyrate with structurally similar esters. This section objectively compares performance.

Table 2: Functional Comparison with Alternatives
FeatureOctyl 2-methylbutyrate Octyl Acetate (Alternative A)Hexyl 2-methylbutyrate (Alternative B)
Odor Profile Complex: Waxy, Green, Melon, "Ripe"Simple: Waxy, Soap-like, Generic FruitySharp: Green, Apple-peel, Volatile
Hydrolytic Stability High: Steric hindrance of the methyl group protects the ester bond.Moderate: Susceptible to acid/base hydrolysis.High: Similar steric protection.
Lipophilicity (LogP) ~4.8 (High retention in emulsions)~3.8 (Faster release)~3.9 (Faster release)
Antimicrobial (MIC) High efficacy against L. monocytogenes (Synergistic)Moderate efficacy Moderate efficacy

Expert Insight: For sustained release applications (e.g., topical antifungal creams), Octyl 2-methylbutyrate is superior to Octyl Acetate due to its higher LogP and steric stability, which prevents rapid enzymatic degradation on the skin surface.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Differential Extraction (Hydrodistillation vs. SPME)

Objective: To determine the "true" plant profile vs. the "extracted" yield.

1. Sample Preparation:

  • Crush 100g of dried Heracleum persicum fruits.

  • Critical Control: Sieve to particle size 0.5–1.0 mm. Finer powder causes thermal degradation; coarser particles reduce yield.

2. Method 1: Clevenger Hydrodistillation (Yield Focus)

  • Submerge material in 1000mL distilled water.

  • Distill for 3 hours .

  • Collect oil, dry over anhydrous Na₂SO₄.

  • Expected Yield: 0.5% - 1.5% (w/w).

3. Method 2: HS-SPME (Headspace Profiling)

  • Place 2g of crushed fruit in a 20mL headspace vial.

  • Fiber Selection: Use DVB/CAR/PDMS (50/30 µm) fiber. This triple-phase fiber is essential to capture both the volatile alcohols and the heavier esters like Octyl 2-methylbutyrate.

  • Equilibration: 40°C for 30 mins.

  • Extraction: 30 mins at 40°C.

Protocol B: GC-MS Identification & Quantification
  • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.[4]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (0 min) -> 3°C/min -> 246°C.

  • Validation Check: Calculate Linear Retention Index (LRI) using C8-C20 alkane standards.

    • Target LRI for Octyl 2-methylbutyrate:~1390 - 1410 on DB-5 column.[1]

    • If LRI deviates by >10 units, suspect co-elution with Octyl isobutyrate.

Analytical Workflow Diagram

This diagram outlines the decision logic for separating Octyl 2-methylbutyrate from its close structural isomers.

Workflow Start Crude Essential Oil GC GC-MS Separation (HP-5MS Column) Start->GC Decision Peak Overlap? (LRI ~1400) GC->Decision PathA Single Peak Decision->PathA No PathB Co-elution w/ Octyl Isobutyrate Decision->PathB Yes Action1 Confirm via Mass Spec (m/z 57, 85, 129) PathA->Action1 Action2 Switch to Polar Column (DB-WAX) PathB->Action2 Final Quantify Octyl 2-methylbutyrate Action1->Final Action2->Action1

Figure 2: Analytical decision tree for resolving isomeric ester overlap in Apiaceae oils.

References

  • Rezayan, A., & Ehsani, A. (2015).[5] Evaluation of the Chemical Compounds and Antibacterial Properties of the Aerial Parts of Persian Heracleum persicum Essence. Journal of Babol University of Medical Sciences.

  • Ghavam, M. (2023).[6][7] Heracleum persicum Desf.[2][8][5][6][7] ex Fisch., C.A.Mey.[2][6] & Avé-Lall.[1][2][4][6][7] fruit essential oil: content, antimicrobial activity and cytotoxicity.[2][6][9] BMC Complementary Medicine and Therapies.[2]

  • Baser, K.H.C., et al. (2000). Essential Oils of Tordylium pestalozzae, Tordylium pustulosum and Tordylium lanatum.[3][10] Journal of Essential Oil Research.

  • Jakubska-Busse, A., et al. (2013). Identification of bioactive components of essential oils in Heracleum sosnowskyi and Heracleum mantegazzianum. Archives of Biological Sciences.

  • Mosciano, G. (1995).[11] Organoleptic Characteristics of Flavor Materials: Octyl 2-methylbutyrate.[2][8][3][4][5][6][7][11][12][13] Perfumer & Flavorist.

Sources

Safety Operating Guide

Personal protective equipment for handling Octyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Octyl 2-methylbutyrate is a fatty acid ester widely used in flavor and fragrance development for its fruity, green, and waxy notes. While often categorized as "Generally Recognized As Safe" (GRAS) for finished consumer products, the concentrated neat chemical presents distinct hazards in a laboratory setting.

This guide moves beyond generic safety advice to address the specific physicochemical behavior of long-chain esters. The primary risks are skin/eye irritation (due to lipid solvation properties) and combustibility .

Physicochemical Hazard Profile
PropertyValueOperational Implication
Flash Point ~104°C (220°F) [1]Combustible. Pre-heating for synthesis requires inert atmosphere.
Boiling Point ~250°CLow vapor pressure at RT, but vapors accumulate in headspaces.
Solubility Insoluble in water; Soluble in alcohol/oilsDo not use water for cleanup; it will spread the slick.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Defats skin rapidly; requires barrier protection.

PPE Selection & Logic (The "Why")

Standard laboratory PPE is often insufficient for concentrated esters if selected without understanding permeation kinetics. Esters are excellent solvents for organic materials, including certain rubber polymers.

A. Hand Protection: The Nitrile Fallacy

Scientific Grounding: Many researchers default to thin nitrile gloves. While nitrile offers excellent splash protection for aqueous solutions, esters can swell and permeate nitrile upon prolonged contact.

  • Incidental Contact: Standard Nitrile (minimum 0.11 mm / 4 mil). Change immediately upon splash. [3][4]

  • Immersion/Spill Cleanup: Laminate Film (Silver Shield/4H) or Butyl Rubber .

    • Reasoning: Butyl rubber provides superior resistance to esters compared to nitrile or latex, which degrade and become tacky/permeable [2].

B. Eye & Face Protection[1][2][5][6][7]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1).

  • Reasoning: Safety glasses with side shields are insufficient. As an oily ester, Octyl 2-methylbutyrate is difficult to flush from the eye. Goggles seal the orbital area against creeping vapors and splashes.

C. Respiratory Protection[6][7]
  • Primary Control: Chemical Fume Hood.

  • Reasoning: While vapor pressure is low, heating or aerosolizing (e.g., during homogenization) generates mist that is a potent respiratory irritant.

Mandatory Visualization: PPE Decision Logic

The following logic flow ensures you select the correct glove material based on the specific task duration and exposure risk.

PPE_Selection Start Task Assessment ExposureType Define Exposure Risk Start->ExposureType Incidental Incidental Splash (Pipetting/Weighing) ExposureType->Incidental Low Volume Extended Extended Contact (Synthesis/Spill Cleanup) ExposureType->Extended High Volume/Immersion Nitrile Standard Nitrile Gloves (4-5 mil) Incidental->Nitrile HighRisk High Permeation Risk Extended->HighRisk Protocol1 PROTOCOL: Change immediately if splashed. Nitrile->Protocol1 Barrier Laminate (Silver Shield) or Butyl Rubber HighRisk->Barrier Dexterity Outer Glove: Standard Nitrile (for grip) Barrier->Dexterity Double Glove Technique

Figure 1: Glove Selection Decision Matrix. Note the requirement for laminate/butyl rubber during high-exposure tasks due to ester permeation risks.

Operational Protocol: Handling & Transfer

Pre-Work Inspection (Self-Validating System)

Before opening the container, perform the "Glove Inflation Test" :

  • Traps air in the nitrile glove.

  • Squeeze to pressurize.

  • Listen/feel for pinholes. Manufacturing defects are common and fatal to safety with permeating esters.

Step-by-Step Transfer
  • Equilibration: Allow the reagent to reach room temperature if stored chilled. Opening a cold bottle attracts condensation, which can hydrolyze the ester over time.

  • Ventilation: Work strictly within a fume hood.

  • Static Control: Although the flash point is high (~104°C), esters can generate static charge during fast pouring. Ground metal containers.

  • Pouring: Pour away from the body. If using a syringe, use Luer-lock tips to prevent needle ejection due to viscosity/pressure.

Spill Management & Disposal[6]

Core Directive: Do not treat this as a water-soluble spill.[5]

Spill Response Workflow
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don Butyl or Silver Shield gloves. Standard nitrile will degrade during the cleanup time.

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials (sawdust) if the liquid is hot.

  • Absorb: Cover the spill with an inert absorbent pad (polypropylene).

  • Clean: Wash the surface with a detergent solution (surfactant) to emulsify the oily residue. Water alone will just spread the chemical.

Disposal Logistics[1][2]
  • Waste Stream: Organic Solvents (Non-Halogenated) .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (which cause rapid hydrolysis and heat generation).

  • Labeling: Clearly mark as "Ester / Combustible / Irritant."

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 50 mL Assess->Small Large > 50 mL Assess->Large Absorb Absorb: Polypropylene Pads Small->Absorb Dike Dike: Vermiculite/Sand Large->Dike Clean Decontaminate: Surfactant/Soap Wash Absorb->Clean Dike->Absorb Dispose Bin: Organic Waste Clean->Dispose

Figure 2: Spill Response Workflow. Emphasizes containment before absorption for larger volumes.

References

  • The Good Scents Company. (n.d.).[1] Octyl 2-methylbutyrate Safety and Properties. Retrieved February 1, 2026, from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Ethylhexyl 2-methylbutyrate (CAS 29811-50-5). National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

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